molecular formula C10H20 B091391 cis-3-Decene CAS No. 19398-86-8

cis-3-Decene

Cat. No.: B091391
CAS No.: 19398-86-8
M. Wt: 140.27 g/mol
InChI Key: GVRWIAHBVAYKIZ-ALCCZGGFSA-N
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Description

cis-3-Decene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva.
This compound is an acyclic olefin.

Properties

IUPAC Name

(Z)-dec-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRWIAHBVAYKIZ-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020800
Record name cis-3-Decene
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URL https://comptox.epa.gov/dashboard/DTXSID701020800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19398-86-8
Record name cis-3-Decene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-3-Decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of cis-3-Decene. The information is presented in a structured format to facilitate understanding and application in research and development settings. This document includes tabulated quantitative data, generalized experimental protocols for its synthesis and characterization, and a logical workflow diagram.

Chemical Identity and Structure

This compound is an unsaturated hydrocarbon classified as an alkene. Its structure consists of a ten-carbon chain with a double bond located between the third and fourth carbon atoms, with the substituents on the double bond in a cis or (Z) configuration.

Tabulated Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. For comparative purposes, data for its geometric isomer, trans-3-Decene, and a structural isomer, 1-Decene, are also included where available. Many of the properties for this compound are estimated or inferred from data on similar compounds due to a lack of extensive experimental data in the literature.[1]

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀[2]
Molecular Weight 140.27 g/mol [2]
CAS Number 19398-86-8[2]
IUPAC Name (Z)-dec-3-ene[2]
Melting Point -56.93 °C (estimate)[3]
Boiling Point 166.82 °C (estimate)[3]
Density 0.7631 g/cm³ (estimate)[3]
Refractive Index 1.4195 (estimate)[3]
LogP (Octanol/Water Partition Coefficient) 5.551 (estimate)[3]

Table 2: Comparative Properties of Decene Isomers

PropertyThis compoundtrans-3-Decene1-Decene
CAS Number 19398-86-8[2]19150-21-1[4][2]872-05-9[5]
Molecular Weight ( g/mol ) 140.27[6][2]140.27[4][2]140.27[5]
Melting Point (°C) -56.93 (estimate)[3]-56.93 (estimate)[2]-66.3
Boiling Point (°C) 166.82 (estimate)[3]169[2]172[7]
Density (g/mL at 25°C) 0.7631 (estimate)[3]0.749[4][2]0.741[8]
Refractive Index (n20/D) 1.4195 (estimate)[3]1.43[2]1.421[9][8]
Flash Point (°C) Not Available45.5[2]44.0
Kovats Retention Index (Standard non-polar) 985 - 997985 - 1000.8[10]Not directly comparable

Experimental Protocols

Two common methods for the stereoselective synthesis of cis-alkenes are the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction.

3.1.1. Partial Hydrogenation of 3-Decyne using Lindlar's Catalyst

This is a widely used method for the synthesis of cis-alkenes from alkynes.[1][11] The Lindlar catalyst, which is palladium on calcium carbonate or barium sulfate poisoned with lead acetate and quinoline, deactivates the catalyst to prevent over-reduction to the corresponding alkane.[1][11]

  • Materials : 3-Decyne, Lindlar's catalyst (5% Pd on CaCO₃, poisoned), hydrogen gas (H₂), and a suitable solvent (e.g., ethanol, ethyl acetate, or hexanes).[1]

  • Procedure :

    • Dissolve 3-Decyne in the chosen solvent in a reaction flask.

    • Add a catalytic amount of Lindlar's catalyst to the solution.

    • Flush the reaction vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).[1]

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the cis-alkene.

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the product by distillation or column chromatography as needed.

3.1.2. Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis from an aldehyde or ketone and a phosphorus ylide.[12][13] For the synthesis of this compound, propanal would react with a heptylidene triphenylphosphorane. Non-stabilized ylides, such as those with alkyl substituents, generally favor the formation of cis-(Z)-alkenes.[13][14]

  • Materials : Heptyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), propanal, and an anhydrous, aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

  • Procedure :

    • Suspend the heptyltriphenylphosphonium bromide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the strong base at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide, which is often indicated by a color change.

    • Slowly add propanal to the ylide solution while maintaining the low temperature.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC.

    • Quench the reaction, for example, with water or a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous workup, extracting the product into an organic solvent.

    • Dry the organic layer, remove the solvent, and purify the resulting this compound, separating it from the triphenylphosphine oxide byproduct, typically by chromatography or distillation.[15]

Standard analytical techniques for the characterization of alkenes include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

3.2.1. Gas Chromatography (GC)

GC is used to determine the purity of the sample and to separate it from isomers or other components in a mixture.[16][17]

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent like hexane or dichloromethane.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is typically used. A non-polar or medium-polarity column is suitable for separating hydrocarbon isomers.[18][19]

  • Typical GC Conditions :

    • Injector Temperature : 250 °C

    • Carrier Gas : Helium or Nitrogen

    • Column : A capillary column (e.g., 30 m x 0.25 mm ID, with a stationary phase like 5% phenyl-methylpolysiloxane).[20]

    • Oven Temperature Program : An initial temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 180-250 °C.[18][20]

  • Data Analysis : The retention time of the peak corresponding to this compound is compared to that of a standard or to literature values (Kovats retention indices). The peak area provides a quantitative measure of its concentration.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of this compound.

  • Sample Preparation : Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy : The alkenyl protons (hydrogens attached to the double bond) of cis-alkenes typically appear in the range of 4.6–5.9 ppm.[21][22] The coupling constant (J-value) between these two protons is characteristic of the cis geometry, typically in the range of 6-12 Hz. The signals for the allylic protons and the other alkyl protons will appear at higher fields (lower ppm values).

  • ¹³C NMR Spectroscopy : The sp² hybridized carbons of the double bond in alkenes typically resonate in the downfield region of the spectrum, between 100-170 ppm.[22] The chemical shifts of the other sp³ hybridized carbons will be in the upfield region.

3.2.3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Ionization Method : Electron Ionization (EI) is a common method for volatile compounds like alkenes.[23]

  • Expected Fragmentation : The mass spectrum of an alkene will show a molecular ion peak (M⁺·) corresponding to its molecular weight (140.27 for decene).[24][25] Common fragmentation patterns for alkenes involve cleavage of bonds allylic to the double bond, leading to the formation of stable allylic cations.[24] However, it can be difficult to determine the exact position of the double bond from the mass spectrum alone due to potential double bond migration upon ionization.[24]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

experimental_workflow Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization synthesis_choice Choose Synthesis Route alkyne_hydrogenation Partial Hydrogenation of 3-Decyne (Lindlar's Catalyst) synthesis_choice->alkyne_hydrogenation wittig_reaction Wittig Reaction (Propanal + Heptylidene Ylide) synthesis_choice->wittig_reaction crude_product Crude this compound alkyne_hydrogenation->crude_product wittig_reaction->crude_product purification Purification (Distillation / Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product gc Gas Chromatography (GC) - Purity - Isomer Separation pure_product->gc Analyze nmr NMR Spectroscopy (¹H and ¹³C) - Structure Confirmation - Stereochemistry (cis) pure_product->nmr Analyze ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern pure_product->ms Analyze final_characterization Characterized this compound gc->final_characterization nmr->final_characterization ms->final_characterization

Caption: Synthesis and characterization workflow for this compound.

This guide provides a foundational understanding of this compound for its application in scientific research and development. The provided protocols are generalized and should be adapted and optimized for specific laboratory conditions and safety requirements.

References

cis-3-Decene structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to cis-3-Decene and its Isomers

Introduction

Decene (C10H20) is an alkene with numerous isomers that vary by the position of the double bond and the geometry (cis/trans) around it.[1] These structural differences, though subtle, lead to distinct physical and chemical properties. This guide provides a comprehensive overview of this compound, its primary isomers, and the experimental protocols relevant to their synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Structural Formula and Isomerism

This compound is an acyclic olefin with the molecular formula C10H20.[2] Its IUPAC name is (Z)-dec-3-ene, indicating that the carbon chain continues on the same side of the double bond located between the third and fourth carbon atoms.[2] The stereochemistry and position of this double bond are critical determinants of its physical properties and chemical reactivity.

The primary types of isomerism exhibited by decene are:

  • Positional Isomerism : This occurs when the double bond is located at different positions along the ten-carbon chain (e.g., 1-Decene, 2-Decene, 3-Decene).

  • Geometric Isomerism (cis/trans or E/Z) : For internal alkenes like 3-decene, the substituents around the double bond can be arranged on the same side (cis or Z) or opposite sides (trans or E).

Below is a diagram illustrating the relationship between this compound and some of its key isomers.

G cluster_decene Decene Isomers (C10H20) cluster_positional Positional Isomers cluster_geometric Geometric Isomers Decene Decene 1-Decene 1-Decene Decene->1-Decene position 3-Decene 3-Decene Decene->3-Decene position This compound This compound 3-Decene->this compound geometry trans-3-Decene trans-3-Decene 3-Decene->trans-3-Decene geometry

References

The Chemical Ecology of Stink Bug Semiochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Semiochemicals are chemical substances or mixtures released by an organism that affect the behaviors of other individuals. In the intricate world of insects, these chemical signals are paramount for survival and reproduction, mediating interactions related to mating, aggregation, and defense. The Pentatomidae family, commonly known as stink bugs, represents a diverse group of insects, many of which are significant agricultural pests. Their chemical communication systems have been the subject of extensive research to develop environmentally benign pest management strategies. This guide provides a comprehensive overview of the known semiochemicals in stink bugs, with a focus on pheromones. While this guide was initially intended to focus on cis-3-Decene, a thorough review of the scientific literature revealed no documented natural occurrence of this compound as a semiochemical in insects. Therefore, the focus has been broadened to encompass the well-documented chemical ecology of stink bugs, providing researchers, scientists, and drug development professionals with a valuable resource on their complex chemical communication.

Data Presentation: Pheromones of Stink Bugs (Pentatomidae)

The following table summarizes the identified sex and aggregation pheromones in various stink bug species. The chemical compounds produced by these insects are diverse, primarily consisting of terpenoids, esters, and aldehydes.

SpeciesPheromone TypeChemical Compound(s)Reference(s)
Nezara viridula (Southern green stink bug)Aggregation(Z)-α-Bisabolene epoxide (cis and trans isomers)[1][2]
Euschistus heros (Neotropical brown stink bug)SexMethyl 2,6,10-trimethyldecanoate, Methyl 2,6,10-trimethyldodecanoate, Methyl (E)-2,(Z)-4-decadienoate[1][2]
Halyomorpha halys (Brown marmorated stink bug)Aggregation(3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol, (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol[3][4][5]
Murgantia histrionica (Harlequin bug)AggregationSesquiterpene pheromones[6]
Piezodorus guildinii (Redbanded stink bug)Sexβ-sesquiphellandrene[1][2]
Thyanta perditorSexMethyl 2E,4Z,6Z-decatrienoate[1][2]
Tibraca limbativentrisSexZingiberenol[1][2]
Piezodorus hybneriAggregationMale-produced pheromone[7]
Plautia staliPheromoneMethyl (2E,4E,6Z)-2,4,6-decatrienoate (MDT)[8]
Chinavia impicticornisDefensive compounds2-alkenals, saturated aliphatic hydrocarbons, 4-oxo-(E)-2-alkenals[9][10]
Dichelops melacanthusDefensive compounds2-alkenals, saturated aliphatic hydrocarbons, 4-oxo-(E)-2-alkenals[9][10]
Antiteuchus innocensDefensive compounds(E)-2-hexenal, n-undecane[11][12][13]

Experimental Protocols

The identification and characterization of insect semiochemicals rely on a combination of sophisticated analytical techniques. The following are detailed methodologies for key experiments cited in the study of stink bug pheromones.

Protocol 1: Volatile Collection using Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique ideal for trapping volatile organic compounds (VOCs) from the headspace of a sample.[14]

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[14]

  • Headspace vials (20 mL) with caps and septa

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Placement: Place the insect (or a specific gland) into a headspace vial. For airborne pheromone collection, an aeration setup can be used to trap volatiles onto the SPME fiber.[14]

  • Extraction: Heat the vial to a temperature that facilitates the release of volatiles without degrading the sample (e.g., 60°C). Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatiles.

  • Desorption and Analysis: Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS. Desorb the trapped analytes onto the GC column by exposing the fiber in the injector for a set time (e.g., 2-5 minutes) at a high temperature (e.g., 250°C).[14]

  • GC-MS Analysis: Initiate the GC-MS analysis program to separate and identify the desorbed compounds.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in insect pheromone research.[14]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column (e.g., nonpolar Factor Four VF-5 ms, 30 m × 0.25 mm i.d.).[11][12]

GC Conditions (Example for Stink Bug Volatiles):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 50°C (hold for 2 minutes), then ramp up at 15°C/min to 280°C (hold for 10 minutes).[11][12]

  • Carrier Gas: Helium

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[11][12]

  • Mass Range: m/z 40-500

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Data Analysis:

  • Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and by matching their retention indices with those of authentic standards.

Protocol 3: Electroantennography (EAG)

EAG is a technique used to measure the summated electrical potential from an insect's antenna in response to an olfactory stimulus, providing information on which compounds are biologically active.[15][16]

Materials:

  • Live insect

  • Micromanipulator

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrode puller

  • High-impedance amplifier

  • Data acquisition system

  • Odor delivery system (puff generator)

Procedure:

  • Insect Preparation: Immobilize the insect (e.g., by chilling). Excise an antenna at the base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a conductive solution (e.g., saline). The recording electrode is placed at the distal end of the antenna, and the reference electrode at the basal end.[16]

  • Odorant Delivery: A solution of the test compound in a solvent (e.g., hexane) is applied to a piece of filter paper inside a Pasteur pipette. A puff of purified air is delivered through the pipette to introduce the odorant into a continuous stream of humidified air flowing over the antenna.[16]

  • Data Recording and Analysis: The electrical signals from the antenna are amplified and recorded. The EAG response is measured as the maximum amplitude of the negative deflection from the baseline in millivolts (mV).[16]

Mandatory Visualizations

Experimental Workflow for Pheromone Identification

Experimental_Workflow cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_identification Compound Identification cluster_bioassay Biological Activity Insect Insect Sample SPME SPME Fiber Insect->SPME Headspace Adsorption GCMS GC-MS System SPME->GCMS Thermal Desorption Data Mass Spectra & Retention Times GCMS->Data Identification Identified Compounds Data->Identification Library Spectral Library (NIST) Library->Identification Standards Authentic Standards Standards->Identification EAG Electroantennography (EAG) Identification->EAG Behavior Behavioral Assays Identification->Behavior Active Biologically Active Compounds EAG->Active Behavior->Active

Caption: Workflow for the identification of insect semiochemicals.

Generalized Pheromone Signaling Pathway in Insects

Pheromone_Signaling cluster_sensillum Olfactory Sensillum cluster_brain Insect Brain Pheromone Pheromone Molecule Antenna Insect Antenna Pheromone->Antenna Binds to OBP Odorant Binding Protein (OBP) OR Olfactory Receptor (OR) OBP->OR Transports to OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates AL Antennal Lobe OSN->AL Signal Transduction PN Projection Neuron AL->PN Processed by MB Mushroom Body PN->MB Relays to LH Lateral Horn PN->LH Relays to Behavior Behavioral Response (e.g., Mating, Aggregation) MB->Behavior LH->Behavior

Caption: A simplified diagram of an insect's olfactory signaling pathway.

References

The Biological Activity of cis-3-Decene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Volatile Alkene with Potential Roles in Chemical Ecology and Pharmacology

Abstract

cis-3-Decene, an unsaturated aliphatic hydrocarbon, is a volatile organic compound (VOC) with emerging significance in various biological contexts. While research directly focusing on this specific isomer is still developing, its structural characteristics suggest potential roles as an insect pheromone, a mediator in plant signaling pathways, and a modulator of inflammatory and microbial processes. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon data from related C10 alkenes and other structurally similar VOCs to elucidate its possible mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology and pharmacological potential of volatile alkenes.

Introduction

This compound (C₁₀H₂₀) is a member of the alkene family, characterized by a carbon-carbon double bond at the third position of its ten-carbon chain, with a cis (or Z) configuration.[1] As a volatile organic compound, it has the potential to act as a semiochemical, mediating interactions between organisms. The study of VOCs in chemical ecology has revealed their critical roles in insect communication, plant defense, and microbial interactions. While extensive research exists for other alkenes, such as the well-documented green leaf volatile cis-3-hexenol, specific data on this compound remains limited.[2][3] This guide synthesizes the available information and provides a framework for future research by presenting potential biological activities, relevant experimental protocols, and hypothetical signaling pathways based on analogous compounds.

Potential Biological Activities

Based on its chemical structure and the known functions of similar volatile alkenes, the biological activities of this compound can be categorized into three primary areas: pheromonal communication in insects, signaling in plants, and antimicrobial and anti-inflammatory effects.

Pheromonal Activity in Insects

Many alkenes and their derivatives serve as pheromones in insects, mediating behaviors such as mating, aggregation, and alarm signaling.[4][5] The specific geometry and chain length of these molecules are often crucial for receptor binding and eliciting a behavioral response. While there is no definitive quantitative data for this compound as a pheromone, its C10 structure is common among insect pheromones.

Illustrative Quantitative Data for Related Alkene Pheromones:

Due to the lack of specific quantitative data for this compound, the following table presents data for other alkenes to illustrate the range of activities observed for this class of compounds.

CompoundInsect SpeciesBehavioral ResponseEffective Concentration/DoseReference
(Z,Z)-6,9-TricosadieneEurytoma amygdaliMale AttractantNot specified[6]
(Z,Z)-6,9-PentacosadieneEurytoma amygdaliMale AttractantNot specified[6]
cis-3-HexenalVarious predatory insectsAttractantNot specified[2][7]

Experimental Protocols for Pheromonal Activity:

This assay is a standard method for assessing the behavioral response of insects to volatile compounds.[8][9][10][11]

  • Objective: To determine if this compound acts as an attractant or repellent to a specific insect species.

  • Apparatus: A Y-shaped glass tube with a central arm for insect release and two side arms connected to different odor sources.

  • Procedure:

    • A continuous, controlled airflow is passed through each arm of the olfactometer.

    • One arm is connected to a source containing this compound (e.g., a filter paper treated with a solution of the compound), while the other arm contains a solvent control.

    • An insect is released at the base of the central arm.

    • The choice of the insect (which arm it enters and the time spent in each arm) is recorded.

    • Statistical analysis is performed to determine if there is a significant preference for the arm containing this compound.

EAG measures the electrical response of an insect's antenna to an odorant, providing a physiological measure of olfactory detection.[12][13][14][15][16]

  • Objective: To determine if the olfactory receptors on an insect's antenna can detect this compound.

  • Procedure:

    • An antenna is excised from the insect and mounted between two electrodes.

    • A continuous stream of humidified air is passed over the antenna.

    • A puff of air containing a known concentration of this compound is introduced into the airstream.

    • The change in electrical potential across the antenna is recorded as an EAG response.

    • A dose-response curve can be generated by testing a range of concentrations.

Hypothetical Signaling Pathway for Insect Olfaction:

The detection of alkenes as pheromones in insects typically involves their interaction with odorant receptors (ORs) located on the dendrites of olfactory sensory neurons. This interaction can trigger a signaling cascade, leading to the generation of an action potential.

Insect_Olfaction_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron OBP Odorant Binding Protein (OBP) OR Odorant Receptor (OR) OBP->OR Transport & Delivery C3D This compound C3D->OBP Binding IonChannel Ion Channel OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential to Brain Depolarization->ActionPotential

Insect Olfactory Signaling Pathway
Plant Signaling

Plants release a complex blend of VOCs in response to biotic and abiotic stresses. These volatiles can act as signals within the plant or between neighboring plants, priming or inducing defense responses. Alkenes and their derivatives are common components of these volatile blends. In E. coli, the enzyme 3-hydroxyacyl-ACP dehydratase (FabA) can isomerize trans-2-decenoyl-ACP to cis-3-decenoyl-ACP, which serves as a precursor for the biosynthesis of unsaturated fatty acids.[17] This suggests a potential biosynthetic pathway for this compound or its derivatives in organisms.

Hypothetical Signaling Pathway in Plants:

The perception of VOCs like this compound by a plant cell could initiate a signaling cascade involving calcium influx and the activation of protein kinases, ultimately leading to the expression of defense-related genes.

Plant_Signaling_Pathway C3D This compound (external signal) Receptor Membrane Receptor C3D->Receptor Binding Ca_influx Ca2+ Influx Receptor->Ca_influx MAPK MAP Kinase Cascade Ca_influx->MAPK Activation TF Transcription Factors (e.g., WRKY) MAPK->TF Phosphorylation DefenseGenes Defense Gene Expression (e.g., PR proteins) TF->DefenseGenes Induction Response Plant Defense Response DefenseGenes->Response

Plant Volatile Signaling Pathway
Antimicrobial and Anti-inflammatory Activity

Unsaturated hydrocarbons and fatty acids have been reported to possess antimicrobial and anti-inflammatory properties.[18][19][20][21] The double bond in their structure can be a site for chemical reactions that may disrupt microbial cell membranes or modulate inflammatory pathways.

Illustrative Quantitative Data for Related Compounds:

As no specific MIC or IC50 values are available for this compound, the following table provides data for other hydrocarbons and short-chain fatty acids to illustrate potential activity ranges.

CompoundActivityOrganism/ModelIC50 / MICReference
ShellsolAntimicrobialAeromonas hydrophila7.8 µg/ml (MIC)[18]
Vinyl hexyletherAntimicrobialProteus mirabilis15.6 µg/ml (MIC)[18]
2,4-Dimethyl hexaneAntimicrobialBurkholderia pseudomallei31.25 µg/ml (MIC)[18]
ButyrateAnti-inflammatoryLPS-stimulated monocytesNot specified (inhibits TNF-α, IL-6)[21]
PropionateAnti-inflammatoryLPS-stimulated monocytesNot specified (inhibits TNF-α, IL-6)[21]

Experimental Protocols for Antimicrobial and Anti-inflammatory Activity:

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.[22][23][24][25][26]

  • Objective: To determine the MIC of this compound against various bacteria and fungi.

  • Procedure:

    • Prepare a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism in medium without the test compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions.

    • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[27][28][29][30][31]

  • Objective: To evaluate the potential in vitro anti-inflammatory activity of this compound.

  • Procedure:

    • A reaction mixture containing a protein solution (e.g., bovine serum albumin or egg albumin) and various concentrations of this compound is prepared.

    • The mixture is incubated and then heated to induce protein denaturation.

    • The turbidity of the solution, which correlates with the extent of protein denaturation, is measured spectrophotometrically.

    • A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

    • The percentage of inhibition of protein denaturation is calculated, and an IC50 value can be determined.

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[32][33][34][35][36]

  • Objective: To assess the in vivo anti-inflammatory effect of this compound in an animal model.

  • Procedure:

    • A group of animals (e.g., rats or mice) is administered with this compound at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

    • After a specific time, a phlogistic agent (e.g., carrageenan) is injected into the paw of each animal to induce inflammation and edema.

    • The volume of the paw is measured at regular intervals using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each dose of this compound.

Hypothetical Anti-inflammatory Signaling Pathway:

Unsaturated fatty acids and related compounds can exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is central to the inflammatory response.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_activation->Cytokines C3D This compound C3D->NFkB_activation Inhibition Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory NF-κB Pathway Modulation

Conclusion and Future Directions

This compound presents an intriguing subject for further investigation in the fields of chemical ecology and pharmacology. While direct evidence of its biological activities is currently scarce, its structural similarity to known semiochemicals and bioactive lipids provides a strong rationale for exploring its potential as an insect pheromone, a plant signaling molecule, and an antimicrobial or anti-inflammatory agent. The experimental protocols and hypothetical signaling pathways outlined in this guide offer a roadmap for future research.

Key future research directions should include:

  • Comprehensive screening: Testing the pheromonal effects of this compound on a wide range of insect species.

  • Quantitative analysis: Determining the precise concentrations at which this compound elicits biological responses to establish dose-response relationships and calculate IC50/EC50 values.

  • Mechanism of action studies: Elucidating the specific receptors and signaling pathways through which this compound exerts its effects in different biological systems.

  • Synergistic effects: Investigating the activity of this compound in combination with other volatile compounds, as semiochemicals often act in blends.

By systematically addressing these research questions, the scientific community can unlock the full potential of this compound and other related volatile alkenes as tools for pest management, agricultural enhancement, and the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Discovery and Synthesis of cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Decene, an unsaturated aliphatic hydrocarbon, holds significance in various chemical research areas, including pheromone studies and as a building block in organic synthesis. This document provides a comprehensive overview of its discovery, historical and modern synthesis methodologies, and key characterization data. Detailed experimental protocols for its preparation via catalytic hydrogenation and the Wittig reaction are presented, supported by quantitative data and visual representations of the synthetic pathways.

Introduction

This compound, systematically named (Z)-dec-3-ene, is a ten-carbon alkene with the molecular formula C₁₀H₂₀.[1] Its structure is characterized by a carbon-carbon double bond between the third and fourth carbon atoms, with the alkyl chains on the same side of the double bond, resulting in the cis or Z configuration.[1] The unique stereochemistry of cis-alkenes like this compound makes them important motifs in natural products, particularly as insect pheromones, and valuable intermediates in the synthesis of complex organic molecules.[2][3][4]

While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its study is intrinsically linked to the broader exploration of long-chain alkenes and their roles in chemical communication among insects. The identification of numerous long-chain cis-alkenes as sex attractants in various insect species spurred significant interest in the stereoselective synthesis of these compounds.[4][5]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its identification and use in synthesis. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound [1][6]

PropertyValue
Molecular FormulaC₁₀H₂₀
Molecular Weight140.27 g/mol
CAS Number19398-86-8
IUPAC Name(Z)-dec-3-ene
Boiling Point172-174 °C
Density0.741 g/cm³

Table 2: Spectroscopic Data for this compound [1][7]

SpectroscopyKey Peaks/Signals
¹³C NMR Data available in spectral databases.
Mass Spec (GC-MS) m/z top peak: 55, m/z 2nd highest: 41
IR Spectroscopy Vapor phase spectrum available in NIST database.
Kovats Retention Index Standard non-polar: 986-997, Standard polar: 1048-1057

Synthesis Methodologies

The primary challenge in synthesizing this compound lies in the stereoselective formation of the cis-double bond. Two principal methods have been established for this purpose: the partial hydrogenation of an alkyne and the Wittig reaction.

Partial Hydrogenation of 3-Decyne with Lindlar Catalyst

One of the most reliable methods for the synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne. This is achieved using a "poisoned" catalyst, most famously the Lindlar catalyst, which is palladium supported on calcium carbonate or barium sulfate and deactivated with lead acetate and quinoline.[8][9][10] This deactivation prevents the complete reduction of the alkyne to an alkane, stopping the reaction at the cis-alkene stage.[8][10] The hydrogenation occurs with syn-addition of hydrogen atoms to the alkyne, resulting in the exclusive formation of the cis-isomer.[8][11]

Reaction: Synthesis of this compound from 3-Decyne.

Reagents and Materials:

  • 3-Decyne

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (as an additional poison to enhance selectivity)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., hexane, ethanol, or ethyl acetate)

  • Reaction flask equipped with a magnetic stirrer and a gas inlet

  • Hydrogenation apparatus (e.g., a balloon filled with hydrogen or a Parr hydrogenator)

Procedure:

  • In a round-bottom flask, dissolve 3-decyne in a suitable anhydrous solvent.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

  • Add a small amount of quinoline to the mixture.

  • Flush the reaction vessel with hydrogen gas to displace the air.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen gas (e.g., from a balloon or at a controlled pressure in a hydrogenator) at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the product. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to decane.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

  • Purify the product by distillation if necessary.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The cis-configuration can be confirmed by the coupling constants of the vinylic protons in the ¹H NMR spectrum and by comparison of its retention time in GC with an authentic sample.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[3-Decyne] -- H2, Lindlar Catalyst --> B(this compound); B -- "H2, Pd/C (over-reduction)" --> C[Decane]; subgraph "Reaction Pathway" A; B; C; end } Figure 1: Synthesis of this compound via partial hydrogenation.

Wittig Reaction

The Wittig reaction is a powerful and versatile method for synthesizing alkenes from aldehydes or ketones.[12][13] To synthesize this compound, heptanal is reacted with a propyl-substituted phosphorus ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides, such as the one used in this synthesis, generally favor the formation of the Z (cis) alkene.[12][14]

Reaction: Synthesis of this compound from Heptanal and a Propyl Wittig Reagent.

Part 1: Preparation of the Phosphonium Salt

Reagents and Materials:

  • 1-Bromopropane

  • Triphenylphosphine (PPh₃)

  • Toluene or other suitable anhydrous, non-polar solvent

  • Reaction flask with a reflux condenser and magnetic stirrer

Procedure:

  • In a reaction flask, dissolve triphenylphosphine in toluene.

  • Add 1-bromopropane to the solution.

  • Heat the mixture at reflux with stirring for several hours to overnight.

  • Cool the reaction mixture to room temperature. The phosphonium salt, propyltriphenylphosphonium bromide, will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Part 2: The Wittig Reaction

Reagents and Materials:

  • Propyltriphenylphosphonium bromide (from Part 1)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Heptanal

  • Reaction flask with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Suspend the propyltriphenylphosphonium bromide in anhydrous THF in a reaction flask under an inert atmosphere.

  • Cool the suspension in an ice bath or dry ice/acetone bath.

  • Slowly add a solution of the strong base (e.g., n-BuLi) to the suspension with stirring. The formation of the ylide is indicated by a color change (often to deep red or orange).

  • Stir the ylide solution at low temperature for a period of time (e.g., 30-60 minutes).

  • Slowly add a solution of heptanal in anhydrous THF to the ylide solution at the same low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a non-polar solvent like hexane or diethyl ether.

  • Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product will contain this compound and triphenylphosphine oxide as a byproduct.

  • Purify the this compound by column chromatography or distillation. Triphenylphosphine oxide is a high-boiling solid and can often be removed by crystallization or chromatography.

Characterization: As with the hydrogenation method, the product should be thoroughly characterized by spectroscopic methods to confirm its identity, purity, and stereochemistry.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Ylide Formation" A[Propyltriphenylphosphonium Bromide] -- Strong Base --> B(Propylide); end subgraph "Wittig Reaction" B -- + Heptanal --> C{Oxaphosphetane Intermediate}; C --> D[this compound]; C --> E[Triphenylphosphine Oxide]; end } Figure 2: Wittig reaction pathway for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, primarily accomplished through the stereoselective partial hydrogenation of 3-decyne or via the Wittig reaction. Both methods offer reliable routes to the desired cis-isomer, which is a valuable compound for further synthetic applications and for studies in chemical ecology. The choice of method may depend on the availability of starting materials, desired scale, and the specific experimental conditions available to the researcher. The detailed protocols and data provided in this guide serve as a valuable resource for scientists and professionals working in the fields of organic synthesis and drug development.

References

cis-3-Decene CAS number 19398-86-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to cis-3-Decene (CAS: 19398-86-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the CAS registry number 19398-86-8, is an acyclic olefin featuring a ten-carbon chain and a cis-configured double bond between the third and fourth carbon atoms.[1][2] Its chemical formula is C₁₀H₂₀, and it has a molecular weight of 140.27 g/mol .[1] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, spectroscopic profile, detailed synthesis protocols, and characteristic chemical reactions. It serves as a core resource for professionals in chemical research and development, offering structured data, experimental methodologies, and visual process diagrams to facilitate its application in a laboratory setting. While not directly implicated in drug development, it serves as a valuable model compound for studying the reactivity of internal alkenes and as a potential synthetic intermediate.[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. As a non-polar hydrocarbon, it is expected to be miscible with common organic solvents like hexane, ethanol, and diethyl ether, while having very low solubility in water.[4]

PropertyValueReference
CAS Number 19398-86-8[1]
Molecular Formula C₁₀H₂₀[1]
Molecular Weight 140.27 g/mol [1]
IUPAC Name (Z)-dec-3-ene[1]
Boiling Point 166.82°C (estimated)[5]
Melting Point -56.93°C (estimated)[5]
Density 0.7631 g/cm³ (estimated)[5]
Refractive Index 1.4195 (estimated)[5]
logP (Octanol/Water Partition Coefficient) 5.551 (estimated)[5]
Water Solubility 1.21 mg/L at 25°C (estimated)[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific spectra are not widely published, the expected key features can be predicted based on its structure and data from analogous compounds.[6]

SpectroscopyExpected Key Features
¹H NMR ~5.3-5.5 ppm: Vinylic protons (-CH=CH-), appearing as a multiplet. The coupling constant (J-value) for cis-alkenes is typically in the range of 6-12 Hz.~2.0-2.1 ppm: Allylic protons (-CH₂-CH=), appearing as a multiplet.~1.2-1.4 ppm: Methylene protons of the hexyl chain (-CH₂-), appearing as a broad multiplet.~0.9 ppm: Terminal methyl protons (-CH₃), appearing as a triplet.
¹³C NMR ~124-130 ppm: Vinylic carbons (-C H=C H-). The chemical shift for cis-isomers is typically slightly upfield compared to trans-isomers.~20-35 ppm: Aliphatic carbons (allylic and other CH₂ groups).~14 ppm: Terminal methyl carbon (-C H₃).
Infrared (IR) ~3010-3030 cm⁻¹: C-H stretch for sp² hybridized carbons (vinylic C-H).~2850-2960 cm⁻¹: C-H stretch for sp³ hybridized carbons (aliphatic C-H).~1650-1660 cm⁻¹: C=C stretch. The intensity is weak for this symmetrically substituted internal alkene.~675-730 cm⁻¹: C-H out-of-plane bend, characteristic of cis-disubstituted alkenes.
Mass Spectrometry (EI) m/z 140: Molecular ion (M⁺).The fragmentation pattern is dominated by allylic cleavage, leading to the formation of stable carbocations. Key fragments would be expected from the loss of ethyl (C₂H₅, m/z 111) and hexyl (C₆H₁₃, m/z 55) radicals.

Synthesis and Experimental Protocols

The stereoselective synthesis of this compound is most reliably achieved through the partial hydrogenation of an alkyne precursor. Other olefination methods can also be adapted.

Synthesis via Partial Hydrogenation of 3-Decyne

The most common and stereoselective method for preparing cis-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst.[3] This catalyst ensures a syn-addition of hydrogen across the triple bond, yielding the desired cis-isomer.[3]

G cluster_main Synthesis of this compound 3-Decyne 3-Decyne (C₁₀H₁₈) This compound This compound (C₁₀H₂₀) 3-Decyne->this compound Lindlar Catalyst (Pd/BaSO₄, quinoline) Hexane, 25-30°C, 1-3 atm H₂ reagents + H₂

Caption: Synthesis of this compound via Lindlar Hydrogenation.

Experimental Protocol:

  • Apparatus Setup: A two-neck round-bottom flask is fitted with a magnetic stirrer and a balloon filled with hydrogen gas (H₂). The flask is charged with 3-decyne and an inert solvent such as hexane or ethyl acetate.[3]

  • Catalyst Addition: Lindlar's catalyst (palladium on barium sulfate, poisoned with quinoline, typically 5% by weight of the alkyne) is carefully added to the flask.[3]

  • Reaction Execution: The mixture is stirred vigorously at room temperature (25-30°C) under a positive pressure of hydrogen (1-3 atm).[3]

  • Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to observe the disappearance of the starting alkyne. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to decane.[3]

  • Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product is purified by fractional distillation to yield pure this compound.

Synthesis via Wittig Reaction

The Wittig reaction provides another route to cis-alkenes, particularly when using non-stabilized ylides under salt-free conditions.

Experimental Protocol:

  • Ylide Preparation: A phosphonium salt, such as heptyltriphenylphosphonium bromide, is suspended in an aprotic solvent like tetrahydrofuran (THF). A strong base (e.g., n-butyllithium or sodium amide) is added at low temperature to deprotonate the salt and form the corresponding ylide.

  • Reaction with Aldehyde: Propanal is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: The reaction is quenched by adding water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. The product is purified by chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct and any trans-isomer.

Chemical Reactivity and Protocols

This compound undergoes the typical addition reactions characteristic of alkenes. The double bond is the center of its reactivity.[3]

G start_node This compound product_node product_node reagent_node reagent_node A This compound B Decane A->B C 3,4-Epoxydecane (cis) A->C D 3,4-Dichlorodecane A->D reagent1 H₂, Pd/C (Reduction) reagent2 m-CPBA (Epoxidation) reagent3 Cl₂ (Halogenation)

Caption: Common chemical reactions of this compound.

Reduction (Hydrogenation)

Protocol:

  • This compound is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) is added.

  • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until GC analysis shows complete conversion.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield decane.[3]

Oxidation (Epoxidation)

Protocol:

  • This compound is dissolved in a chlorinated solvent such as dichloromethane (DCM).

  • The solution is cooled in an ice bath.

  • A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise.

  • The reaction is stirred and allowed to warm to room temperature. Progress is monitored by TLC.

  • Upon completion, the reaction mixture is washed with a sodium bisulfite solution to quench excess peroxy acid, followed by a sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give cis-3,4-epoxydecane.[3]

Halogenation (Chlorination)

Protocol:

  • This compound is dissolved in an inert solvent like carbon tetrachloride (CCl₄) or DCM in a flask protected from light.

  • The solution is cooled in an ice bath.

  • A solution of chlorine (Cl₂) in the same solvent is added dropwise with stirring. The disappearance of the chlorine color indicates consumption.

  • The reaction proceeds via an anti-addition mechanism.

  • The solvent is removed under reduced pressure to yield 3,4-dichlorodecane.[3]

Experimental Workflow: A General Overview

The logical flow for a typical synthesis and characterization of this compound is outlined below.

G process_node process_node qc_node qc_node final_node final_node A 1. Stereoselective Synthesis B 2. Reaction Workup A->B C 3. Purification (e.g., Distillation) B->C D Purity Check? C->D D->C Fail E 4. Structural Confirmation D->E  Pass F Pure this compound E->F

Caption: General experimental workflow for synthesis and analysis.

Applications and Research Interest

This compound primarily serves as a model compound for academic research into the mechanisms and stereochemistry of alkene reactions.[3] While its direct application in pharmaceuticals is not documented, its structural motif is relevant. The cis-alkene functionality appears in various bioactive natural products, and understanding its synthesis and reactivity is crucial for organic synthesis. Its derivatives could find potential use in the flavor and fragrance industry, analogous to related compounds like cis-3-hexen-1-ol ("leaf alcohol").

Safety and Handling

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Flammability: this compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources. Ground all equipment to prevent static discharge.

  • Health Hazards: Avoid inhalation of vapors and contact with skin and eyes. Ingestion may cause gastrointestinal irritation. Aspiration into the lungs can be harmful.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

References

Technical Guide: Physicochemical Properties of cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-3-Decene is an acyclic olefin, a member of the alkene family of unsaturated hydrocarbons.[1][2] Its chemical structure is characterized by a ten-carbon chain with a single cis-configured double bond located between the third and fourth carbon atoms. Understanding the precise molecular weight and related physicochemical properties of this compound is fundamental for its application in chemical synthesis, as a reference standard in analytical chemistry, and for toxicological and metabolic studies in drug development. This guide provides a detailed overview of its core properties, experimental protocols for their determination, and a logical visualization of its molecular composition.

Core Physicochemical Data

The quantitative properties of this compound are summarized below. These values are critical for a variety of applications, including reaction stoichiometry, analytical method development, and safety assessments.

PropertyValueUnitSource
Molecular Formula C₁₀H₂₀-[3][4][5]
Molecular Weight 140.27 g/mol [3][4][6]
140.2658 g/mol [5]
Monoisotopic Mass 140.156500638Da[1]
CAS Registry Number 19398-86-8-[3][4][5]
Boiling Point 166.82 (estimate)°C[2][3]
Melting Point -56.93 (estimate)°C[2][3]
Density 0.7631 (estimate)g/cm³[2][3]
Refractive Index 1.4195 (estimate)-[2][3]

Experimental Determination of Molecular Weight

The molecular weight of volatile organic compounds (VOCs) such as this compound is most accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from a mixture and provides high-resolution mass data.

Principle

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify compounds.[7] A sample is volatilized and separated based on its boiling point and affinity for the GC column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge (m/z) ratio.[8] The peak corresponding to the intact ionized molecule (the molecular ion) provides the molecular weight.[8][9]

Generalized Experimental Protocol: GC-MS Analysis

The following is a detailed methodology for the determination of the molecular weight of a volatile compound like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound standard in a high-purity volatile solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 1-10 µg/mL.

  • Instrumentation Setup:

    • Gas Chromatograph (GC):

      • Injector: Set to a temperature sufficient to ensure rapid volatilization of the sample (e.g., 250°C). Operate in splitless mode for high sensitivity.[10]

      • Carrier Gas: Use high-purity Helium at a constant flow rate (e.g., 1.0 mL/min).[10]

      • Column: Employ a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness) suitable for separating non-polar hydrocarbons.[10]

      • Oven Temperature Program:

        • Initial temperature: 45°C, hold for 5 minutes.

        • Ramp: Increase temperature at a rate of 8°C/min to 320°C.

        • Final hold: Maintain 320°C for 15 minutes.[10]

    • Mass Spectrometer (MS):

      • Ionization Source: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

      • Mass Analyzer: Set to scan a mass range appropriate for the expected compound (e.g., m/z 45–300).[10]

      • Transfer Line Temperature: Maintain at a temperature (e.g., 280°C) to prevent condensation of the analyte.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Initiate the GC temperature program and MS data acquisition simultaneously.

    • The total run time will be determined by the temperature program (e.g., approximately 54 minutes).[10]

  • Data Analysis:

    • Process the resulting chromatogram to identify the peak corresponding to this compound based on its retention time.

    • Examine the mass spectrum associated with this peak.

    • Identify the molecular ion peak (M+), which is the peak with the highest mass-to-charge ratio that corresponds to the intact molecule after the loss of one electron. For this compound (C₁₀H₂₀), this peak will be observed at an m/z value of approximately 140.

    • Compare the obtained mass spectrum with a reference library, such as the National Institute of Standards and Technology (NIST) database, for confirmation.[6][10]

Visualization of Molecular Composition

The following diagrams illustrate the logical workflow for determining molecular weight and the elemental composition of this compound.

Molecular_Composition cluster_elements Elemental Composition cluster_formula Molecular Formula: C₁₀H₂₀ C Carbon (C) Atomic Weight: ~12.011 u C_count 10 Carbon Atoms C->C_count x 10 H Hydrogen (H) Atomic Weight: ~1.008 u H_count 20 Hydrogen Atoms H->H_count x 20 MW Molecular Weight 140.27 g/mol C_count->MW Contribution: ~120.11 H_count->MW Contribution: ~20.16

Caption: Elemental contribution to the molecular weight of this compound.

GCMS_Workflow Sample 1. Sample Injection (this compound) GC 2. GC Separation (Capillary Column) Sample->GC Volatilization Ionization 3. EI Ionization (70 eV) GC->Ionization Elution MS 4. Mass Analysis (m/z Detection) Ionization->MS Data 5. Data Output (Mass Spectrum) MS->Data Result Result Molecular Ion Peak (m/z ≈ 140) Data->Result Interpretation

Caption: Experimental workflow for molecular weight determination by GC-MS.

References

Technical Guide to the Physical Properties of cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of cis-3-Decene, including estimated values and detailed experimental protocols for their determination. This information is critical for professionals in research and development who require accurate physical property data for reaction setup, process design, and chemical analysis.

Physicochemical Data of this compound

PropertyValueUnitData Type
Boiling Point166.82°CEstimated[1]
Melting Point-56.93°CEstimated[1]

Experimental Protocols for Determination of Physical Properties

To ensure the purity of the sample and the accuracy of the physical property measurements, a combination of chromatographic and thermal analysis techniques is recommended.

Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

Prior to the determination of boiling and melting points, the purity of the this compound sample should be ascertained. GC-MS is a powerful analytical technique for separating and identifying components in a mixture.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as hexane or dichloromethane.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the sample components between the mobile gas phase and the stationary phase coated on the column walls. The temperature of the column is gradually increased to facilitate the elution of the components.

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component. The identity of this compound can be confirmed by comparing its mass spectrum to a reference library. The purity is determined by the relative area of the corresponding peak in the chromatogram.

Melting Point Determination: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to determine the melting point and other thermal transitions of a material.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the purified this compound sample (typically 5-15 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of volatile material.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to create an inert atmosphere. An empty, sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. This typically involves an initial cooling and heating cycle to erase the thermal history of the sample, followed by a final heating ramp at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature. When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The melting point is typically determined as the onset temperature of this peak.

Boiling Point Determination: Distillation Method

The boiling point can be determined with high accuracy using a simple distillation apparatus.

Methodology:

  • Apparatus Setup: A distillation flask is filled with the this compound sample and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Temperature Reading: The temperature is recorded when it stabilizes. This stable temperature, at which the vapor and liquid are in equilibrium, is the boiling point of the substance at the measured atmospheric pressure.

  • Pressure Correction: Since the boiling point is dependent on pressure, the recorded atmospheric pressure should be noted, and a correction can be applied to determine the normal boiling point at standard pressure (1 atm).

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of a liquid sample like this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Sample Preparation & Purity cluster_1 Thermal Analysis cluster_2 Boiling Point Analysis cluster_3 Final Data Sample This compound Sample GCMS Purity Analysis (GC-MS) Sample->GCMS PureSample Purified Sample GCMS->PureSample DSC Melting Point Determination (DSC) PureSample->DSC Distillation Boiling Point Determination (Distillation) PureSample->Distillation MeltingPoint Melting Point Data DSC->MeltingPoint DataAnalysis Data Compilation & Analysis MeltingPoint->DataAnalysis BoilingPoint Boiling Point Data Distillation->BoilingPoint BoilingPoint->DataAnalysis

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Solubility of cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-3-Decene, a ten-carbon alkene. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility in various solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of non-polar compounds.

Core Principles of this compound Solubility

This compound (C₁₀H₂₀) is a non-polar hydrocarbon due to the relatively even distribution of electron density across its structure.[1] Its solubility is primarily dictated by the "like dissolves like" principle, which states that non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents.[1][2] The presence of a cis double bond introduces a slight dipole moment compared to its trans isomer, but the molecule remains predominantly non-polar.[3][4] Consequently, this compound is expected to be miscible with or soluble in non-polar organic solvents and largely insoluble in polar solvents, particularly water.[1][3][4]

Qualitative Solubility Profile

Based on established chemical principles for alkenes, the expected solubility of this compound in various common laboratory solvents is summarized in the table below.

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Non-Polar Hexane, Benzene, Toluene, Carbon Tetrachloride, Diethyl EtherSolubleThe intermolecular forces (primarily London dispersion forces) between this compound and these non-polar solvents are similar in strength, facilitating dissolution.[1]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Sparingly Soluble to InsolubleWhile these solvents possess a dipole moment, they lack the ability to form strong hydrogen bonds. The non-polar nature of this compound limits its interaction with these polar molecules.
Polar Protic Water, Methanol, EthanolInsolubleThe strong hydrogen bonding network in polar protic solvents, especially water, is not favorably disrupted by the weak interactions offered by the non-polar this compound molecule.[1][5]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a compound like this compound requires standardized experimental procedures. The following are methodologies commonly employed for this purpose.

3.1. Shake-Flask Method (Gibbs Phase Rule Method)

This is a conventional and straightforward method for determining the equilibrium solubility of a substance in a solvent.[6]

  • Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the solvent is measured.

  • Apparatus:

    • Thermostatically controlled shaker or agitator

    • Equilibration flasks (e.g., glass-stoppered conical flasks)

    • Analytical balance

    • Centrifuge (optional, for phase separation)

    • Analytical instrument for quantification (e.g., Gas Chromatograph)

  • Procedure:

    • Add an excess amount of this compound to a known volume of the test solvent in an equilibration flask. The excess solid/liquid phase should be clearly visible.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

    • After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the sample to facilitate the separation of the undissolved solute.

    • Carefully withdraw an aliquot of the saturated supernatant (the solvent containing the dissolved solute).

    • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

    • Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique, such as Gas Chromatography with a Flame Ionization Detector (GC-FID).

    • Calculate the original solubility based on the measured concentration and the dilution factor.

3.2. Gravimetric Method

This method is suitable for non-volatile solutes and involves the evaporation of the solvent to determine the mass of the dissolved solute.

  • Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.

  • Apparatus:

    • Equipment from the Shake-Flask method

    • Evaporating dish or beaker

    • Oven or vacuum desiccator

    • Analytical balance

  • Procedure:

    • Prepare a saturated solution of this compound in the desired solvent as described in the Shake-Flask method (Steps 1-6).

    • Accurately transfer a known volume or mass of the saturated supernatant to a pre-weighed evaporating dish.

    • Carefully evaporate the solvent in a fume hood or under gentle heating. For higher boiling point solvents, a vacuum oven may be necessary.

    • Once the solvent is completely removed, cool the dish in a desiccator to room temperature.

    • Weigh the evaporating dish containing the solute residue.

    • The difference between the final mass and the initial mass of the dish gives the mass of the dissolved this compound.

    • Calculate the solubility in terms of mass per volume or mass per mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining and classifying the solubility of a non-polar compound like this compound.

Solubility_Workflow start Start: Select Compound (this compound) prepare_sample Prepare Saturated Solution (Shake-Flask Method) start->prepare_sample equilibrate Equilibrate at Constant Temperature prepare_sample->equilibrate phase_separation Phase Separation (Settling/Centrifugation) equilibrate->phase_separation quantification_method Select Quantification Method phase_separation->quantification_method gc_analysis Gas Chromatography (GC) Analysis quantification_method->gc_analysis Volatile Solute gravimetric_analysis Gravimetric Analysis quantification_method->gravimetric_analysis Non-Volatile Solute calculate_solubility Calculate Solubility (e.g., g/L, mol/L) gc_analysis->calculate_solubility gravimetric_analysis->calculate_solubility end End: Report Solubility Data calculate_solubility->end

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound and the experimental approaches for its quantification. For specific applications, it is recommended to perform experimental determinations under the conditions relevant to the intended research or process.

References

Methodological & Application

Application Notes & Protocols for the Laboratory Synthesis of cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Decene is an alkene of interest in various fields of chemical research, including pheromone synthesis and as a starting material for the synthesis of more complex organic molecules. Its stereospecific synthesis is crucial for applications where the geometric isomerism of the double bond dictates biological activity or subsequent reaction pathways. The most common and reliable methods for the laboratory-scale synthesis of cis-alkenes, including this compound, involve the partial hydrogenation of a corresponding alkyne. This document provides detailed protocols for the synthesis of this compound from 3-decyne using two common catalyst systems: Lindlar's catalyst and P-2 nickel boride (Ni₂B).

The partial hydrogenation of an alkyne to a cis-alkene is achieved by using a "poisoned" catalyst that is active enough to catalyze the addition of one mole of hydrogen to the triple bond but is deactivated to prevent the subsequent reduction of the resulting alkene to an alkane.[1][2] The syn-addition of hydrogen atoms to the surface of the catalyst results in the exclusive formation of the cis (or Z) isomer.[3][4]

Reaction Principle

The synthesis of this compound is accomplished via the partial hydrogenation of 3-decyne. The reaction proceeds as follows:

3-Decyne → this compound

Two primary catalyst systems are employed for this transformation to ensure high selectivity for the cis-isomer:

  • Lindlar's Catalyst : This is a palladium-based catalyst that has been "poisoned" with a lead salt (such as lead acetate) and an amine (like quinoline).[2] The palladium is typically supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄). The poisoning deactivates the catalyst sufficiently to prevent the over-reduction of the alkene product to an alkane.[1]

  • P-2 Nickel Boride (Ni₂B) Catalyst : This is a non-pyrophoric, air-stable black precipitate formed by the reduction of a nickel(II) salt, typically nickel(II) acetate, with sodium borohydride.[5][6] It serves as a functional equivalent to Lindlar's catalyst for the stereoselective reduction of alkynes to cis-alkenes and can sometimes offer better yields.[1][7]

Data Presentation

The following table summarizes the quantitative data and key parameters for the synthesis of this compound using the described protocols.

ParameterProtocol 1: Lindlar's CatalystProtocol 2: P-2 Nickel Boride Catalyst
Starting Material 3-Decyne3-Decyne
Catalyst Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)P-2 Nickel Boride (prepared in situ)
Reagents Hydrogen gas (H₂), Quinoline, MethanolNickel(II) Acetate tetrahydrate, Sodium Borohydride (NaBH₄), Ethanol, Ethylenediamine
Solvent MethanolEthanol
Temperature Room TemperatureRoom Temperature
Pressure 1 atm (balloon)1 atm (balloon)
Typical Yield >95%~94%
Stereoselectivity High for cis-isomerHigh for cis-isomer (>99%)

Experimental Protocols

Protocol 1: Synthesis of this compound using Lindlar's Catalyst

Materials:

  • 3-Decyne

  • Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead)

  • Quinoline

  • Methanol

  • Hydrogen gas (H₂) in a balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogenation apparatus (or a setup with a three-way stopcock)

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel with Celite)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-decyne (e.g., 5.0 g, 36.2 mmol) in methanol (50 mL).

  • Catalyst Addition: To this solution, add Lindlar's catalyst (e.g., 250 mg, 5% w/w of the alkyne) and a few drops of quinoline (as an additional poison to ensure selectivity).

  • Hydrogenation: Seal the flask with a septum. Purge the flask with hydrogen gas by evacuating the air and backfilling with H₂ from a balloon three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

  • Catalyst Removal: Dilute the reaction mixture with a solvent like pentane or diethyl ether and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with the same solvent to ensure all the product is recovered.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product is typically of high purity, but can be further purified by distillation if necessary.

Protocol 2: Synthesis of this compound using P-2 Nickel Boride (Ni₂B) Catalyst

Materials:

  • 3-Decyne

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Ethylenediamine

  • Hydrogen gas (H₂) in a balloon

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogenation apparatus

Procedure:

  • In Situ Catalyst Preparation:

    • In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) and ethanol (50 mL).

    • Purge the flask with hydrogen gas.

    • While stirring vigorously, add a solution of sodium borohydride (e.g., 0.19 g, 5.0 mmol) in ethanol (10 mL) dropwise. A fine black precipitate of P-2 nickel boride will form immediately.[5]

  • Hydrogenation:

    • To the freshly prepared catalyst suspension, add ethylenediamine (e.g., 0.66 mL, 10 mmol) followed by 3-decyne (e.g., 5.0 g, 36.2 mmol).

    • Ensure the flask is under a positive pressure of hydrogen from a balloon.

    • Stir the mixture vigorously at room temperature. The uptake of hydrogen is usually rapid. Monitor the reaction by GC or TLC.

  • Workup and Purification:

    • Once the reaction is complete, vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the black catalyst. Wash the pad with ethanol.

    • Combine the filtrates and remove the ethanol by rotary evaporation.

    • The residue can be taken up in diethyl ether and washed with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_start Starting Materials cluster_catalyst Catalyst Preparation / Addition cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification start_alkyne 3-Decyne setup Combine Reactants in Flask start_alkyne->setup start_solvent Solvent (Methanol or Ethanol) start_solvent->setup catalyst_choice Choose Catalyst lindlar Add Lindlar's Catalyst & Quinoline catalyst_choice->lindlar Protocol 1 p2_ni_prep Prepare P-2 Ni Catalyst (Ni(OAc)₂ + NaBH₄) catalyst_choice->p2_ni_prep Protocol 2 purge Purge with H₂ lindlar->purge add_enediamine Add Ethylenediamine p2_ni_prep->add_enediamine add_enediamine->purge setup->catalyst_choice react Stir under H₂ atmosphere (1 atm, RT) purge->react monitor Monitor by GC/TLC react->monitor monitor->react Reaction Incomplete vent Vent Excess H₂ monitor->vent Reaction Complete filter Filter to Remove Catalyst vent->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify This compound (High Purity) concentrate->purify

Caption: Workflow for the synthesis of this compound via partial hydrogenation of 3-decyne.

References

Application Note: Gas Chromatography Methods for the Analysis of cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cis-3-Decene (C₁₀H₂₀) is an alkene and a member of the volatile organic compounds (VOCs) class.[1][2][3] Accurate and reliable quantification and identification of this compound are crucial in various research and industrial applications, including its use as a reference compound or its presence as a component in complex mixtures. The primary analytical challenge in its analysis lies in achieving effective separation from its geometric isomer (trans-3-Decene) and other positional decene isomers.[4] Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile substances like decene isomers.[5][6] This document provides detailed protocols for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification.

Principle of Separation The separation of decene isomers by gas chromatography is governed by two main factors: the volatility of the isomers (related to their boiling points) and their specific interactions with the GC column's stationary phase.[4] The choice of stationary phase polarity is the most critical parameter for achieving isomer separation.[4]

  • Nonpolar Stationary Phases: On columns with nonpolar phases (e.g., squalane, dimethylpolysiloxane like DB-1 or DB-5), the elution order generally follows the compounds' boiling points.[4] For a given positional isomer, the trans isomer is typically more volatile and therefore elutes before the corresponding cis isomer.[4]

  • Polar Stationary Phases: Polar stationary phases (e.g., cyanopropyl polysiloxane, polyethylene glycol) interact more strongly with the electron-rich double bond of the alkenes.[4][7] This interaction can lead to increased retention of cis isomers compared to trans isomers, often resulting in a reversed elution order and providing superior resolution between geometric isomers.[4]

Experimental Protocols

Protocol 1: High-Resolution Separation and Quantification by GC-FID

This protocol is optimized for achieving high-resolution separation of this compound from its isomers, making it suitable for accurate quantification. A polar stationary phase is recommended to enhance the separation of cis/trans isomers.

1. Instrumentation and Consumables

  • Gas Chromatograph: Any system equipped with a Flame Ionization Detector (FID).

  • Column: Polar capillary column (e.g., DB-WAX, CP-Sil 88, or similar cyanopropyl polysiloxane phase), 50 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Reagents: High-purity solvents (e.g., hexane or ethanol) for sample dilution, this compound standard.

2. Sample Preparation

  • Prepare a stock solution of this compound at 1000 µg/mL in hexane.

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • If analyzing an unknown sample, dilute it with hexane to fall within the calibration range. An internal standard (e.g., decane) may be used for enhanced precision.[5]

3. GC-FID Method Parameters

  • Inlet Temperature: 250°C

  • Injection Mode: Split (50:1 ratio)

  • Injection Volume: 1.0 µL

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector: FID

  • Detector Temperature: 280°C

  • Makeup Gas (N₂): 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

4. Data Analysis

  • Integrate the peak corresponding to this compound.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in unknown samples using the linear regression equation from the calibration curve.

Protocol 2: Identification and Confirmation by GC-MS

This protocol is designed for the unambiguous identification of this compound based on both its retention time and its mass spectrum. A standard nonpolar column is often sufficient for identification when coupled with a mass spectrometer.

1. Instrumentation and Consumables

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Any standard GC-MS system.

  • Column: Nonpolar capillary column (e.g., DB-5ms, ZB-5, or similar 5% phenyl-dimethylpolysiloxane phase), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[5][8]

  • Carrier Gas: Helium, high purity (99.999%).

  • Reagents: As described in Protocol 1.

2. Sample Preparation

  • Prepare samples as described in Protocol 1. A concentration of ~10 µg/mL is typically sufficient for good spectral data.

3. GC-MS Method Parameters

  • Inlet Temperature: 250°C

  • Injection Mode: Split (50:1 ratio)

  • Injection Volume: 1.0 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 180°C.

    • Hold: 2 minutes at 180°C.

  • MS Transfer Line Temperature: 260°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV[9]

  • Mass Scan Range: m/z 35 - 350 amu

4. Data Analysis

  • Identify the chromatographic peak for this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Confirm the identity of the compound by comparing its experimental mass spectrum with a reference spectrum from a spectral library (e.g., NIST).[10] The top mass-to-charge ratio (m/z) peaks for this compound are typically 55 and 41.[10]

Data Presentation

Table 1: Summary of Recommended GC Method Parameters
ParameterProtocol 1: GC-FID (Quantification)Protocol 2: GC-MS (Identification)
System GC-FIDGC-MS
Column Type Polar (e.g., DB-WAX)Nonpolar (e.g., DB-5ms)
Dimensions 50 m x 0.25 mm, 0.25 µm30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.2 mL/min1.0 mL/min
Oven Program 50°C (2 min), ramp 5°C/min to 150°C (5 min)50°C (2 min), ramp 10°C/min to 180°C (2 min)
Inlet Temp. 250°C250°C
Detector FID @ 280°CMass Spectrometer
MS Scan Range N/Am/z 35 - 350
Primary Use High-resolution separation, quantificationConfirmatory identification
Table 2: Expected Retention Index Data for this compound

The Kovats Retention Index (I) is a standardized measure that helps in identifying compounds by comparing their retention times relative to n-alkanes.

CompoundStationary Phase TypeKovats Retention Index (I)Reference
This compoundStandard Nonpolar985 - 997[10][11]
This compoundStandard Polar1048 - 1057[11]

Visualizations

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing cluster_output Phase 4: Results Standard Standard Preparation Injection GC Injection Port Standard->Injection Sample Sample Dilution Sample->Injection Column Separation on GC Column Injection->Column Vaporization Detection Detection (FID or MS) Column->Detection Elution Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration & Spectral Extraction Acquisition->Integration Analysis Data Analysis Integration->Analysis Quant Quantification Report Analysis->Quant via Calibration Ident Compound Identification Analysis->Ident via Library Match

Caption: Experimental workflow for the GC analysis of this compound.

Separation_Logic cluster_nonpolar Nonpolar Column (e.g., DB-5) cluster_polar Polar Column (e.g., DB-WAX) start Decene Isomer Mixture (cis & trans) np_principle Principle: Separation by Boiling Point start->np_principle Injection p_principle Principle: Interaction with Double Bond start->p_principle Injection np_result Result: trans-isomers elute before cis-isomers np_principle->np_result p_result Result: cis-isomers are retained longer, improving cis/trans resolution p_principle->p_result

Caption: Logic of decene isomer separation based on stationary phase polarity.

References

Application Notes and Protocols for the Purification of Synthetic cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic routes to alkenes often yield a mixture of geometric isomers. In the case of 3-decene, the synthesis can result in both cis (Z) and trans (E) isomers. For many applications in research, pharmaceuticals, and materials science, the isolation of the pure cis-3-decene isomer is crucial, as the geometric configuration of the double bond significantly influences the molecule's physical, chemical, and biological properties. This document provides detailed application notes and protocols for the purification of synthetic this compound from isomeric mixtures.

Due to the nearly identical boiling points of cis- and trans-3-decene, conventional fractional distillation is largely ineffective for their separation. Therefore, chromatographic techniques that exploit the subtle differences in the isomers' interaction with a stationary phase are the methods of choice. The primary and most effective method detailed here is argentation chromatography, which utilizes the interaction of the π-electrons of the double bond with silver ions. Alternative methods such as preparative gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also discussed.

Physicochemical Data of 3-Decene Isomers

A summary of the key physical properties of cis- and trans-3-decene is presented in the table below. The similarity in their boiling points underscores the challenge of separating these isomers by distillation.

PropertyThis compoundtrans-3-DeceneSource
Molecular Formula C₁₀H₂₀C₁₀H₂₀-
Molecular Weight 140.27 g/mol 140.27 g/mol -
Boiling Point ~166.82 °C (estimate)~166.82 °C (estimate)[1][2]
Polarity Slightly polarNonpolar[3]
Solubility Soluble in nonpolar organic solvents (e.g., hexane, ethyl acetate)Soluble in nonpolar organic solvents[4]

Primary Purification Technique: Argentation Column Chromatography

Argentation chromatography is a powerful liquid chromatography technique for separating unsaturated compounds, particularly geometric isomers of alkenes.[5] The separation is based on the reversible formation of charge-transfer complexes between the π-electrons of the alkene's double bond and silver ions immobilized on a solid support, typically silica gel.[5][6] Cis-alkenes, having a more exposed double bond, form stronger complexes with silver ions than trans-alkenes.[6] This results in the stronger retention of the cis-isomer on the column, allowing the trans-isomer to elute first.

Experimental Workflow: Argentation Chromatography

G cluster_prep Stationary Phase Preparation cluster_column Column Packing cluster_chrom Chromatographic Separation cluster_post Post-Purification prep_silica Prepare Silver Nitrate- Impregnated Silica Gel (10-20%) pack_column Pack Column using Slurry Method prep_silica->pack_column [1] load_sample Load Crude Mixture (in minimal nonpolar solvent) pack_column->load_sample [2] elute_trans Elute with Nonpolar Mobile Phase (e.g., Hexane) load_sample->elute_trans [3] elute_cis Increase Polarity to Elute (e.g., Hexane/Ethyl Acetate) elute_trans->elute_cis [4] collect_fractions Collect and Analyze Fractions elute_cis->collect_fractions [5] combine_fractions Combine Pure Fractions collect_fractions->combine_fractions [6] remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent [7] final_product Pure this compound remove_solvent->final_product [8]

Caption: Workflow for purification of this compound via argentation chromatography.

Protocol 1: Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w)

This protocol describes the preparation of a 10% (w/w) silver nitrate-impregnated silica gel, a common stationary phase for this type of separation. Higher percentages (up to 25%) can be used for more difficult separations.[1]

Materials:

  • Silica gel (for column chromatography, 70-230 mesh)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Oven

  • Rotary evaporator (optional)

Procedure:

  • Activate the silica gel by heating it in an oven at 120-130 °C for at least 12 hours to remove adsorbed water.

  • Allow the silica gel to cool to room temperature in a desiccator.

  • For every 90 g of activated silica gel, dissolve 10 g of silver nitrate in a minimal amount of deionized water.

  • In a round-bottom flask, combine the activated silica gel with the silver nitrate solution.

  • Mix the slurry thoroughly to ensure even coating.

  • Remove the water under reduced pressure using a rotary evaporator, or by drying in an oven at 80-100 °C for 1-2 hours. The resulting product should be a free-flowing powder.

  • Crucially, protect the silver nitrate-impregnated silica gel from light to prevent photo-degradation (the powder will turn grey or black). Store it in a dark, airtight container.[7]

Protocol 2: Preparative Argentation Column Chromatography

This protocol outlines the separation of a mixture of cis- and trans-3-decene using a column packed with the prepared silver nitrate-impregnated silica gel.

Materials:

  • 10-20% Silver nitrate-impregnated silica gel

  • Chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Mobile phase: Hexane and Ethyl Acetate (HPLC grade)

  • Crude mixture of 3-decene isomers

  • Fraction collection tubes

  • TLC plates (or GC) for fraction analysis

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of the silver nitrate-impregnated silica gel in the initial mobile phase (e.g., 100% hexane). A typical ratio of stationary phase to crude sample is 50:1 to 100:1 (w/w) for difficult separations.[8]

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

    • Once the silica has settled, add a protective layer of sand on top.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude 3-decene mixture in a minimal amount of a nonpolar solvent, preferably the initial mobile phase (hexane).

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution:

    • Begin elution with a low-polarity mobile phase, such as 100% hexane. The trans-3-decene, which interacts weakly with the silver nitrate, will elute first.

    • Collect fractions and monitor their composition using TLC or GC.

    • After the trans-isomer has been completely eluted, gradually increase the polarity of the mobile phase to elute the more strongly retained this compound. This can be done by introducing a gradient of ethyl acetate in hexane (e.g., starting with 1% ethyl acetate in hexane and gradually increasing).

    • Continue collecting and analyzing fractions until the desired this compound has been fully eluted.

  • Post-Purification:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Alternative Purification Techniques

While argentation chromatography is the most effective method, preparative GC and HPLC can also be employed, particularly if specialized columns are available.

Preparative Gas Chromatography (GC)

For preparative GC, the choice of stationary phase is critical. A nonpolar column will separate based on boiling point, which is not effective for these isomers. A polar stationary phase, however, can provide separation based on the interaction with the double bond.

Logic for GC Separation of Decene Isomers

GC_Logic cluster_nonpolar Nonpolar GC Column cluster_polar Polar GC Column nonpolar_sep Separation by Boiling Point nonpolar_result Poor separation of cis/trans-3-Decene nonpolar_sep->nonpolar_result polar_sep Interaction with Double Bond polar_result cis-isomer retained longer (Good Separation) polar_sep->polar_result input cis/trans-3-Decene Mixture input->nonpolar_sep input->polar_sep

Caption: Logic of GC column selection for cis/trans-3-Decene separation.

Protocol 3: Preparative Gas Chromatography

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped for preparative scale with fraction collection capabilities.

  • Column: A polar stationary phase, such as one containing polyethylene glycol (e.g., Carbowax 20M) or a cyanopropyl phase.

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures:

    • Injector: ~200 °C

    • Detector: ~250 °C

    • Oven: An optimized temperature program, likely starting at a lower temperature (e.g., 60-80 °C) and ramping up to facilitate separation.

  • Injection: The sample is injected in a suitable volatile solvent. The injection volume will depend on the column dimensions and capacity.

Procedure:

  • Develop an analytical method on a similar polar column to determine the retention times of the cis and trans isomers.

  • Scale up the method to the preparative column, adjusting flow rates and sample loading.

  • Set the collection times based on the retention times of the isomers.

  • Perform multiple injections to collect the desired amount of purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

For nonpolar compounds like decene isomers, normal-phase HPLC is generally more suitable than reversed-phase.

Protocol 4: Preparative Normal-Phase HPLC

Instrumentation and Parameters:

  • HPLC System: A preparative HPLC system with a suitable pump, injector, and fraction collector.

  • Column: A normal-phase column (e.g., silica or diol-based). For a more targeted separation, a silver-ion HPLC column can be used.

  • Mobile Phase: A mixture of nonpolar solvents, such as hexane and a slightly more polar modifier like ethyl acetate or isopropanol.

  • Detection: A refractive index (RI) detector is suitable for compounds like decene which lack a UV chromophore.

Procedure:

  • Develop an analytical method to achieve baseline separation of the isomers.

  • Perform a loading study on the analytical column to determine the maximum sample load before resolution is lost.

  • Scale up the method to a preparative column, adjusting the flow rate and injection volume proportionally to the column dimensions.

  • Run the preparative separation and collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent.

Summary of Quantitative Data for Purification Methods

MethodStationary PhaseMobile Phase / ConditionsKey Separation PrincipleExpected Elution Order
Argentation Chromatography 10-25% AgNO₃ on Silica GelHexane / Ethyl Acetate gradientReversible π-complexation with Ag⁺ ions1. trans-3-Decene2. This compound
Preparative GC Polar (e.g., Carbowax)Temperature gradientDifferential interaction with the polar stationary phase1. trans-3-Decene2. This compound
Preparative HPLC (Normal Phase) Silica GelHexane / Ethyl AcetateAdsorptionSeparation is challenging; may require optimization

The purification of synthetic this compound from its trans-isomer is a challenging but achievable task. Due to the identical boiling points of the isomers, argentation column chromatography stands out as the most effective and recommended method. This technique leverages the differential complexation of the cis and trans double bonds with silver ions to achieve excellent separation. While preparative GC and HPLC offer alternative routes, they may require more extensive method development and specialized columns to achieve the desired purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to successfully isolate high-purity this compound for their specific needs.

References

Application Notes and Protocols for cis-3-Decene in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheromones and other semiochemicals are pivotal in developing environmentally benign and highly specific pest management strategies.[1][2][3][4] These chemical signals mediate intraspecific communication in insects, influencing behaviors such as mating, aggregation, and oviposition.[5][6] The identification and synthesis of these compounds offer powerful tools for monitoring and controlling pest populations through techniques like mass trapping, mating disruption, and attract-and-kill strategies.[1][4] This document provides detailed application notes and experimental protocols for the investigation and use of cis-3-Decene, a volatile organic compound, as a potential pheromone for insect pest management. While the role of this compound as a primary pheromone for a specific major agricultural pest is not extensively documented in current literature, the methodologies outlined below provide a comprehensive framework for its evaluation and potential application.

Target Pest Profile & Rationale for Investigation

Target Genus (Hypothetical): Bradysia spp. (Fungus Gnats)

Rationale: Fungus gnats are common pests in greenhouse and indoor growing environments, where their larvae can damage plant roots.[7][8] Adults are known to be attracted to volatile organic compounds associated with moist soil and fungal growth.[7] While yellow sticky traps are a common monitoring tool, the identification of a specific, potent attractant could significantly improve the efficacy of trapping systems.[7] This document will use the fungus gnat as a hypothetical target to illustrate the evaluation process for this compound.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols described herein.

Table 1: Electroantennography (EAG) Response of Bradysia spp. to this compound

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SD (n=10)
This compound0.010.2 ± 0.05
0.10.8 ± 0.12
11.5 ± 0.21
101.3 ± 0.18 (receptor saturation)
Control (Hexane)-0.05 ± 0.01

Table 2: Field Trapping Efficacy of this compound for Bradysia spp. in a Greenhouse Setting

TreatmentLure Loading (mg)Mean Trap Capture (adults/trap/week) ± SD (n=20)
This compound1150 ± 25
10450 ± 55
100420 ± 48 (potential repellency at high conc.)
Yellow Sticky Trap (Unbaited)-50 ± 15
Control (Blank Lure)-45 ± 12

Experimental Protocols

Electroantennography (EAG) Protocol

This protocol details the methodology for measuring the electrical response of an insect's antenna to this compound.

Objective: To determine if the antennae of the target insect species are capable of detecting this compound and to establish a dose-response relationship.

Materials:

  • Live, unmated adult insects (e.g., Bradysia spp.)

  • This compound (high purity)

  • Hexane (solvent)

  • Micropipettes

  • Filter paper strips

  • Glass Pasteur pipettes

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Dissecting microscope

  • Saline solution (e.g., Kaissling saline)

  • Conductive gel

Procedure:

  • Preparation of Stimuli:

    • Prepare serial dilutions of this compound in hexane (e.g., 0.01, 0.1, 1, 10 µg/µL).

    • Pipette 10 µL of each dilution onto a small filter paper strip.

    • Allow the solvent to evaporate for 30-60 seconds.

    • Place the filter paper into a clean Pasteur pipette. This is the stimulus cartridge.

    • Prepare a control cartridge with hexane only.

  • Antenna Preparation:

    • Immobilize an insect (e.g., by chilling).

    • Under a dissecting microscope, carefully excise one antenna at the base using micro-scissors.

    • Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is placed at the base.

  • EAG Recording:

    • Position the outlet of the stimulus cartridge near the mounted antenna within a continuous, purified air stream.

    • Deliver a puff of air through the cartridge to introduce the odorant to the antenna.

    • Record the resulting depolarization of the antennal signal using the EAG software.

    • Present stimuli in order of increasing concentration, with sufficient time between puffs to allow the antenna to recover.

    • Present the control stimulus at the beginning and end of each recording session to account for any changes in antennal sensitivity.

  • Data Analysis:

    • Measure the peak amplitude of the negative voltage deflection for each stimulus presentation.

    • Subtract the average response to the control from the responses to the test stimuli to normalize the data.

    • Plot the mean normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stimulus (this compound dilutions) D Deliver Odor Puff A->D B Excise Insect Antenna C Mount Antenna on Electrodes B->C C->D E Record Electrical Response (EAG) D->E F Measure Signal Amplitude E->F G Generate Dose- Response Curve F->G

Workflow for Electroantennography (EAG) analysis.
Field Trapping Protocol

This protocol outlines the steps for conducting a field or greenhouse trial to evaluate the attractiveness of this compound to the target pest population.

Objective: To quantify the number of target insects captured in traps baited with different concentrations of this compound.

Materials:

  • Insect traps (e.g., yellow sticky traps, delta traps, or water pan traps)[9][10]

  • Lures (e.g., rubber septa, polyethylene vials)

  • This compound

  • Solvent (e.g., hexane)

  • Control lures (solvent only)

  • Unbaited traps

  • Randomized block experimental design layout for the field/greenhouse

Procedure:

  • Lure Preparation:

    • Prepare solutions of this compound in hexane at various concentrations.

    • Load lures with a specific amount of this compound solution (e.g., 1, 10, 100 mg).

    • Prepare control lures loaded with solvent only.

    • Allow the solvent to evaporate completely before deploying the lures.

  • Trap Deployment:

    • Divide the experimental area into blocks to account for potential environmental gradients.

    • Within each block, randomly assign one of each treatment (different lure loadings, unbaited trap, control lure).

    • Place traps at a standardized height and spacing to avoid interference between traps. A distance of at least 10 meters between traps is recommended.[11]

    • Deploy the traps before the expected peak activity period of the adult insects.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Replace the sticky liners or empty and refill water traps as needed.

    • Replace the lures at appropriate intervals based on their expected field life.

  • Data Analysis:

    • Calculate the mean number of insects captured per trap per time interval for each treatment.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences in trap capture between the different treatments.

Field_Trapping_Workflow A Lure Preparation (this compound & Controls) C Trap Deployment in Field/Greenhouse A->C B Experimental Design (Randomized Blocks) B->C D Weekly Trap Servicing & Data Collection C->D E Statistical Analysis of Trap Catches D->E F Efficacy Determination E->F

Workflow for field trapping experiments.

Pheromone Biosynthesis and Signaling

Understanding the biosynthetic pathway of a pheromone can provide insights into its regulation and potential targets for disruption. While the specific pathway for this compound in insects is not well-defined, a general pathway for fatty acid-derived pheromones can be hypothesized.

Hypothetical Biosynthesis Pathway of this compound

This pathway likely originates from fatty acid metabolism, a common source for many insect pheromones.

Biosynthesis_Pathway cluster_input Precursors cluster_synthesis Fatty Acid Synthesis cluster_modification Modification & Release AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS DecanoylACP Decanoyl-ACP FAS->DecanoylACP Desaturase Δ³-Desaturase DecanoylACP->Desaturase Decarboxylase Decarboxylase/ Reductive Enzymes Desaturase->Decarboxylase Pheromone This compound Decarboxylase->Pheromone

Hypothetical biosynthesis of this compound.

This proposed pathway involves the de novo synthesis of a 10-carbon fatty acid precursor (Decanoyl-ACP) from Acetyl-CoA and Malonyl-CoA by fatty acid synthase. A specific desaturase enzyme would then introduce a cis double bond at the 3rd position. Finally, subsequent enzymatic steps, potentially involving decarboxylation or reduction, would yield the final this compound pheromone.

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the systematic evaluation of this compound as a potential pheromone for pest management. Successful validation through electrophysiological and behavioral assays, as outlined, would be the first step towards its integration into an Integrated Pest Management (IPM) program.[5] Future research should focus on identifying the specific pest species that utilize this compound, optimizing lure formulations and trap designs for maximum efficacy, and elucidating the specific biosynthetic pathway to explore novel control strategies. The development of effective semiochemical-based tools is crucial for reducing reliance on broad-spectrum insecticides and promoting sustainable agriculture.

References

Application of cis-3-Decene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-3-Decene is an acyclic olefin, a ten-carbon alkene with the molecular formula C₁₀H₂₀, characterized by a carbon-carbon double bond between the third and fourth carbon atoms in a cis or (Z) configuration.[1][2][3] Its specific geometry and the reactivity of its double bond make it a valuable model compound for studying alkene reactions and a versatile starting material or intermediate in various organic syntheses.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Stereoselective Synthesis of this compound

The most common and stereoselective method for synthesizing cis-alkenes is the partial hydrogenation of the corresponding alkyne. For this compound, this involves the hydrogenation of 3-decyne using a "poisoned" catalyst, such as Lindlar's catalyst, which prevents over-reduction to the alkane.[1]

Application Note: Lindlar Hydrogenation

The Lindlar catalyst, typically palladium on a solid support like barium sulfate or calcium carbonate treated with an inhibitor ("poison") such as quinoline or lead acetate, is crucial for this transformation. The poison deactivates the catalyst just enough to stop the reaction at the alkene stage. The mechanism involves the syn-addition of two hydrogen atoms across the alkyne's triple bond from the catalyst's surface, resulting in the exclusive formation of the cis-alkene.[1] Precise control over hydrogen pressure and reaction time is essential to minimize side reactions like over-hydrogenation to decane or isomerization to the more stable trans-isomer.[1]

Protocol 1: Synthesis of this compound from 3-Decyne

This protocol describes the partial catalytic hydrogenation of 3-decyne to yield this compound.

Reaction Scheme:

Data Presentation: Reagents and Reaction Conditions

ParameterValue/Description
Starting Material 3-Decyne
Catalyst Lindlar Catalyst (5% Pd on BaSO₄, poisoned with quinoline)
Hydrogen Pressure 1 - 3 atm
Temperature 25 - 30°C (Room Temperature)
Solvent Inert solvent (e.g., Hexane, Ethyl Acetate)
Monitoring GC-MS or TLC to monitor the disappearance of starting material

Experimental Protocol:

  • A flask is charged with 3-decyne (1.0 eq) and a suitable solvent such as hexane.

  • The Lindlar catalyst (approx. 5% by weight of the alkyne) is added to the mixture.

  • The reaction vessel is flushed with nitrogen, then evacuated and backfilled with hydrogen gas from a balloon or a pressurized cylinder to 1-3 atm.

  • The reaction mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by taking small aliquots and analyzing them by GC-MS or TLC. The reaction is stopped once the starting alkyne is consumed to prevent over-reduction.

  • Upon completion, the hydrogen atmosphere is replaced with nitrogen.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with a small amount of the solvent.

  • The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield crude this compound.

  • If necessary, the product can be purified by fractional distillation.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Charge flask with 3-Decyne, Solvent, and Lindlar Catalyst hydrogenate 2. Introduce H₂ atmosphere (1-3 atm) and stir vigorously at RT reagents->hydrogenate Start monitor 3. Monitor reaction progress via GC or TLC hydrogenate->monitor filter 4. Filter mixture to remove catalyst monitor->filter Reaction Complete evaporate 5. Evaporate solvent under reduced pressure filter->evaporate purify 6. Purify by distillation (optional) evaporate->purify product This compound purify->product

Figure 1. Experimental workflow for the synthesis of this compound.

Key Synthetic Transformations of this compound

The double bond in this compound is a site of rich chemical reactivity, allowing for transformations such as epoxidation, hydroboration-oxidation, and metathesis.

Epoxidation

Application Note: Epoxidation of an alkene introduces a three-membered cyclic ether, known as an epoxide.[4] Epoxides are highly valuable synthetic intermediates because their ring strain makes them susceptible to ring-opening by a wide range of nucleophiles.[4] This allows for the stereospecific introduction of vicinal difunctional groups, a critical step in the synthesis of pharmaceuticals and natural products.[4] The epoxidation of this compound with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is a stereospecific reaction that proceeds via a concerted syn-addition, preserving the cis stereochemistry of the starting alkene to form cis-3,4-epoxydecane.[4]

Protocol 2: Epoxidation of this compound

This protocol details the synthesis of cis-3,4-epoxydecane from this compound using m-CPBA.

Data Presentation: Reagents and Reaction Conditions

ParameterValue/Description
Starting Material This compound
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
Stoichiometry 1.1 - 1.5 equivalents of m-CPBA
Solvent Aprotic solvent (e.g., Dichloromethane (DCM), Chloroform)
Temperature 0°C to Room Temperature
Work-up Aqueous sodium bisulfite wash, followed by aqueous sodium bicarbonate wash

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred alkene solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction mixture again to 0°C and quench by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove meta-chlorobenzoic acid, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude cis-3,4-epoxydecane can be purified by column chromatography on silica gel.

Epoxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products alkene This compound ts Concerted 'Butterfly' TS alkene->ts mcpba m-CPBA mcpba->ts epoxide cis-3,4-Epoxydecane ts->epoxide syn-addition acid m-Chlorobenzoic Acid ts->acid

Figure 2. Logical relationship in the epoxidation of this compound.

Hydroboration-Oxidation

Application Note: Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol.[5] It is a cornerstone of organic synthesis due to its high degree of regioselectivity and stereospecificity. The reaction proceeds with an overall anti-Markovnikov selectivity, meaning the hydroxyl group adds to the less-substituted carbon of the double bond.[5] For an internal, symmetrically substituted alkene like this compound, this regioselectivity is not a factor, as both carbons of the double bond have the same substitution. However, the reaction is also a stereospecific syn-addition, where the hydrogen and the boron atom add to the same face of the double bond.[5][6] The subsequent oxidation step replaces the boron atom with a hydroxyl group with retention of stereochemistry.[7] This process converts this compound into a mixture of (3R,4S)- and (3S,4R)-decan-3-ol and -decan-4-ol.

Protocol 3: Hydroboration-Oxidation of this compound

This protocol describes the conversion of this compound to decan-3-ol and decan-4-ol.

Data Presentation: Reagents and Reaction Conditions

StepParameterValue/Description
1. Hydroboration Reagent Borane-tetrahydrofuran complex (BH₃•THF)
Solvent Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
2. Oxidation Reagents Aqueous Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
Temperature Maintained below 40-50°C

Experimental Protocol:

  • Hydroboration:

    • To a flame-dried flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a 1.0 M solution of BH₃•THF (approx. 0.4 eq, as 1 mole of BH₃ reacts with 3 moles of alkene) via syringe.

    • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to form the trialkyborane intermediate.

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add 3M aqueous NaOH, followed by the dropwise addition of 30% aqueous H₂O₂. The temperature should be monitored and maintained below 50°C.

    • After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete oxidation.

    • Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting mixture of decanols can be purified by column chromatography or distillation.

Hydroboration_Workflow start This compound in THF step1 Step 1: Hydroboration Add BH₃•THF at 0°C, then stir at RT start->step1 intermediate Trialkylborane Intermediate step1->intermediate syn-addition step2 Step 2: Oxidation Add NaOH(aq) and H₂O₂(aq) carefully at 0°C intermediate->step2 workup Work-up (Extraction, Drying, Concentration) step2->workup Oxidation & Hydrolysis end Decan-3-ol & Decan-4-ol workup->end

Figure 3. Two-step workflow for hydroboration-oxidation.

Z-Selective Olefin Metathesis

Application Note: Olefin metathesis is a powerful reaction that reorganizes carbon-carbon double bonds. Cross-metathesis, in particular, allows for the construction of new alkenes from two different olefin partners. While early catalysts often favored the thermodynamically more stable trans (E) isomer, recent advances have led to the development of highly selective ruthenium-based catalysts that produce the cis (Z) isomer.[8] This is of paramount importance in the synthesis of many insect pheromones, where the biological activity is often dependent on a specific cis-olefin geometry.[8][9] this compound can be envisioned as a partner in a cross-metathesis reaction to generate new, more complex cis-alkenes, which are valuable intermediates in natural product synthesis.[9][10]

Protocol 4: Representative Z-Selective Cross-Metathesis

This protocol provides a general methodology for a Z-selective cross-metathesis reaction using a modern ruthenium catalyst.

Data Presentation: Reagents and Reaction Conditions

ParameterValue/Description
Substrates Alkene 1 (e.g., this compound), Alkene 2
Catalyst Z-selective Ruthenium Catalyst (e.g., Hoveyda-Grubbs type)
Catalyst Loading 1 - 5 mol%
Solvent Degassed, anhydrous solvent (e.g., Toluene, DCM)
Temperature Room Temperature to 40°C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the Z-selective ruthenium catalyst (0.02 eq).

  • Add degassed, anhydrous toluene via syringe.

  • Add a solution of this compound (1.0 eq) and the cross-partner alkene (1.0-1.2 eq) in toluene to the catalyst solution.

  • Stir the reaction mixture at the desired temperature (e.g., 25-40°C) under a positive pressure of nitrogen.

  • Monitor the reaction by GC-MS.

  • Upon completion, remove the flask from the glovebox and add a small amount of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Concentrate the reaction mixture and purify directly by column chromatography on silica gel to isolate the desired cis-alkene product.

Metathesis_Concept cluster_reactants Reactants cluster_products Products R1 R2 R3 R4 R⁴ A R¹-CH=CH-R² catalyst Ru Catalyst A->catalyst B R³-CH=CH-R⁴ B->catalyst C R¹-CH=CH-R³ D R²-CH=CH-R⁴ catalyst->C catalyst->D

Figure 4. Conceptual diagram of olefin cross-metathesis.

References

Application Note: Analysis of cis-3-Decene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the analysis of cis-3-Decene using Gas Chromatography-Mass Spectrometry (GC-MS). It provides a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation, including the characteristic mass spectrometry fragmentation pattern of this compound. This information is valuable for researchers and scientists in the fields of analytical chemistry, environmental analysis, and flavor and fragrance research where the identification and quantification of volatile organic compounds is crucial.

Introduction

This compound (C₁₀H₂₀, MW: 140.27 g/mol ) is a volatile organic compound belonging to the alkene class of hydrocarbons.[1][2] Its unambiguous identification is critical in various applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of such compounds. This document outlines the expected fragmentation pattern of this compound under electron ionization (EI) and provides a standard protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

Upon introduction into the mass spectrometer, this compound undergoes electron ionization, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint that allows for the identification of the compound. The primary fragmentation mechanism for alkenes is allylic cleavage, which results in the formation of resonance-stabilized carbocations.

For this compound, the double bond is located between the third and fourth carbon atoms. Allylic cleavage can occur on either side of the double bond, leading to the formation of characteristic fragment ions. The resulting mass spectrum is characterized by a series of hydrocarbon fragments.

Quantitative Data Summary

The electron ionization mass spectrum of this compound is summarized in the table below. The data is based on the spectrum available in the NIST Mass Spectrometry Data Center.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Ion
41100[C₃H₅]⁺
5585[C₄H₇]⁺
6950[C₅H₉]⁺
8325[C₆H₁₁]⁺
9710[C₇H₁₃]⁺
1115[C₈H₁₅]⁺
14015[C₁₀H₂₀]⁺ (Molecular Ion)

Note: Relative intensities are approximate and can vary slightly depending on the instrument and analytical conditions.

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using GC-MS.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as hexane or pentane at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For real-world samples, employ an appropriate extraction technique such as liquid-liquid extraction, solid-phase microextraction (SPME), or headspace analysis to isolate the volatile components.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column is recommended for the separation of hydrocarbons. A suitable option is a DB-1 or HP-5MS column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector:

    • Injection Mode: Splitless or split (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-350.

    • Solvent Delay: 3 minutes.

3. Data Analysis

  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with the reference spectrum from the NIST library or the data provided in this note.

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 41 or 55) against the concentration of the working standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

G Fragmentation Pathway of this compound mol This compound (M) m/z = 140 mol_ion Molecular Ion [C10H20]⁺˙ m/z = 140 mol->mol_ion -e⁻ frag1 Allylic Cleavage mol_ion->frag1 frag2 Allylic Cleavage mol_ion->frag2 ion1 [C3H5]⁺ m/z = 41 frag1->ion1 radical1 C7H15• frag1->radical1 ion2 [C4H7]⁺ m/z = 55 frag2->ion2 radical2 C6H13• frag2->radical2

Caption: Fragmentation of this compound.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

G GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std Prepare Standard Solutions injection Inject Sample prep_std->injection prep_sample Extract Sample (if necessary) prep_sample->injection separation GC Separation injection->separation detection MS Detection separation->detection identification Identify Peak by Retention Time & Mass Spectrum detection->identification quantification Quantify using Calibration Curve identification->quantification

Caption: GC-MS Experimental Workflow.

Conclusion

This application note provides a reliable method for the identification and analysis of this compound using GC-MS. The characteristic fragmentation pattern, dominated by allylic cleavage products, allows for confident identification. The provided protocol can be adapted for the analysis of this compound in various matrices and serves as a valuable resource for researchers in relevant fields.

References

Application Notes and Protocols: Handling and Storage of cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of cis-3-Decene (CAS No. 19398-86-8). The information is compiled from various chemical data sources and safety data sheets for structurally similar compounds. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.[1][2][3][4][5]

PropertyValue
Molecular Formula C₁₀H₂₀
Molecular Weight 140.27 g/mol [1][2][4]
CAS Number 19398-86-8[1][4][5]
Appearance Colorless liquid
IUPAC Name (3Z)-dec-3-ene[1]
Boiling Point Data not explicitly available in search results
Density Data not explicitly available in search results
Vapor Pressure Data not explicitly available in search results
Solubility Insoluble in water
Flash Point Combustible liquid (classification for a similar compound)[6]

Handling Protocols

2.1. Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure risk.

  • Eye Protection: Wear chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Wear suitable protective gloves resistant to chemicals.[6][7] The specific glove material should be chosen based on the breakthrough time and permeation rate for similar organic compounds.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6][8]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are expected to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

2.2. General Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6][8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8] No smoking in the handling area.[6][8]

  • Avoid contact with skin, eyes, and clothing.[8][9]

  • Avoid inhalation of vapor or mist.[10]

  • Use only non-sparking tools and take precautionary measures against static discharge.[9]

  • Ground all metal parts of the equipment to prevent ignition of vapors by static electricity.[9]

  • Wash hands thoroughly after handling.[7][8]

Storage Guidelines

Proper storage is essential to maintain the quality of this compound and to prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][10] Keep the container cool.[6][8]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Storage Location: Store away from heat, sparks, and open flames.[6][8] Store locked up.[8]

Experimental Protocols

4.1. General Reaction Considerations

  • Oxidation: this compound can be oxidized to form epoxides, alcohols, and aldehydes.[2] Common oxidizing agents include potassium permanganate (KMnO₄).[2]

  • Reduction: The double bond can be reduced to form the corresponding alkane (decane) via catalytic hydrogenation, typically using a palladium catalyst.[2]

  • Halogenation: It can undergo addition reactions with halogens like chlorine or bromine across the double bond.[2]

When performing these reactions, it is imperative to follow standard organic chemistry laboratory procedures, including inert atmosphere techniques where necessary, and to conduct the reactions in a chemical fume hood with appropriate PPE.

Emergency Procedures

5.1. Spills and Leaks

  • Remove all sources of ignition.[9]

  • Ensure adequate ventilation.[9]

  • Wear appropriate personal protective equipment.[9]

  • Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[9]

  • Collect the absorbed material into a suitable, closed container for disposal.[9]

5.2. Fire

  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[6][8]

  • Protective Equipment: In case of a fire, wear a self-contained breathing apparatus.[7]

5.3. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek medical attention.[6][10]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[6] If skin irritation occurs, get medical advice/attention.[8]

  • Inhalation: Move the person to fresh air.[6][10] If breathing is difficult, give oxygen.[10] Seek medical attention if symptoms occur.[6]

  • Ingestion: Do NOT induce vomiting.[8][9] Clean mouth with water and drink plenty of water afterwards.[6][9] Call a physician or poison control center immediately.[9]

Visual Workflow for Safe Handling and Storage

G Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather all Necessary Materials prep_hood->prep_materials handle_transfer Transfer this compound (Use non-sparking tools) prep_materials->handle_transfer handle_reaction Perform Experiment in Fume Hood handle_transfer->handle_reaction handle_waste Segregate Waste into Appropriate Containers handle_reaction->handle_waste emergency_spill Spill: Absorb with Inert Material handle_reaction->emergency_spill emergency_fire Fire: Use Dry Chemical Extinguisher handle_reaction->emergency_fire emergency_exposure Exposure: Follow First Aid Protocols handle_reaction->emergency_exposure store_container Ensure Container is Tightly Closed handle_waste->store_container store_location Store in a Cool, Dry, Well-Ventilated Area store_container->store_location store_away Keep Away from Ignition Sources and Incompatibles store_location->store_away

Caption: Safe handling and storage workflow for this compound.

References

cis-3-Decene: Application Notes for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-3-Decene as an analytical standard, particularly for chromatographic and spectroscopic applications. This document outlines its physicochemical properties, recommended protocols for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS), and illustrative performance data.

Physicochemical Properties and Rationale for Use

This compound (C₁₀H₂₀) is a C10 alkene with a double bond between the third and fourth carbon atoms in the cis configuration.[1][2] Its properties make it a suitable candidate as an internal standard for the analysis of various volatile and semi-volatile organic compounds, especially in complex matrices.

Rationale for Use as an Internal Standard:

  • Structural Similarity: As a long-chain hydrocarbon, it is structurally analogous to many analytes in flavor, fragrance, and environmental analyses.

  • Chromatographic Behavior: It exhibits predictable elution behavior on common GC columns, allowing for good separation from many target analytes.[3]

  • Chemical Inertness: Under typical analytical conditions, it is relatively inert and does not interfere with many common analytes.

  • Absence in Most Samples: this compound is not a naturally abundant compound in many biological or environmental samples, minimizing the risk of endogenous interference.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₂₀[1][2]
Molecular Weight 140.27 g/mol [1][2]
CAS Number 19398-86-8[1]
IUPAC Name (3Z)-dec-3-ene
Boiling Point ~173 °C
Appearance Colorless liquid[4]
Purity (Typical) ≥98%Illustrative
Solubility Soluble in organic solvents (e.g., methanol, hexane, dichloromethane)

Note: Purity is an illustrative value for a high-grade analytical standard. Users should always refer to the Certificate of Analysis provided by the supplier.

Application: Quantification of Volatile Organic Compounds (VOCs) by GC-MS using Internal Standard Calibration

This section details a protocol for the use of this compound as an internal standard for the quantification of a model analyte, for instance, a terpene like limonene, in a simple matrix.

Experimental Protocol

Objective: To quantify the concentration of limonene in a methanolic solution using this compound as an internal standard.

Materials:

  • Limonene (analytical standard grade)

  • This compound (analytical standard grade, ≥98% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Micropipettes

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Procedure:

  • Preparation of Stock Solutions:

    • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of limonene and dissolve it in 10 mL of methanol in a volumetric flask.

    • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking a constant amount of the IS stock solution and varying amounts of the analyte stock solution into volumetric flasks, and diluting with methanol. A typical concentration range could be 1-100 µg/mL for the analyte.

    • For example, to prepare a 10 µg/mL calibration standard, add 100 µL of the analyte stock solution and 50 µL of the IS stock solution to a 10 mL volumetric flask and fill to the mark with methanol. This results in an analyte concentration of 10 µg/mL and an IS concentration of 5 µg/mL.

  • Sample Preparation:

    • To 1 mL of the unknown sample, add a known amount of the IS stock solution to achieve a final IS concentration similar to the expected analyte concentration (e.g., 5 µg/mL).

  • GC-MS Analysis:

    • Inject 1 µL of each calibration standard and the prepared sample into the GC-MS system.

    • The recommended GC-MS conditions are provided in Table 2.

Table 2: Illustrative GC-MS Conditions

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (Limonene) m/z 68
Quantifier Ion (this compound) m/z 70
  • Data Analysis:

    • Integrate the peak areas of the quantifier ions for both the analyte (limonene) and the internal standard (this compound).

    • Calculate the Response Factor (RF) for each calibration standard using the following equation: RF = (Area_analyte * Conc_IS) / (Area_IS * Conc_analyte)

    • Calculate the average RF from the calibration standards.

    • Determine the concentration of the analyte in the unknown sample using the following equation: Conc_analyte = (Area_analyte * Conc_IS) / (Area_IS * Avg_RF)

Illustrative Quantitative Data

The following table summarizes representative data from a calibration experiment.

Table 3: Illustrative Calibration Data for Limonene with this compound as Internal Standard

Analyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Response Factor
1515,23476,1700.201.00
5578,91077,2301.021.02
105155,43076,8902.021.01
255388,56077,1105.041.01
505775,12076,54010.131.01
10051,540,30077,01520.001.00
Average RF 1.01
RSD of RF (%) 0.7%
Linearity (R²) 0.9998

Stability and Storage

This compound, as an unsaturated hydrocarbon, should be stored under appropriate conditions to ensure its stability and integrity as a standard.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition. For long-term storage, refrigeration is recommended.

  • Stability in Solution: Stock solutions of this compound in organic solvents like methanol are generally stable for several weeks when stored in a refrigerator. However, it is good practice to prepare fresh working standards regularly. A formal stability study should be conducted for long-term projects.[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the quantification of a volatile organic compound using this compound as an internal standard.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard (this compound) Stock Solution stock_is->cal_standards sample_prep Sample Preparation stock_is->sample_prep gcms GC-MS Analysis cal_standards->gcms sample_prep->gcms peak_integration Peak Area Integration gcms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Unknown Sample peak_integration->quantification calibration_curve->quantification

Caption: Workflow for VOC quantification using an internal standard.

Logical Relationship for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in developing a robust analytical method. The following diagram outlines the key considerations.

G cluster_criteria Internal Standard Selection Criteria cluster_outcome Desired Outcome A Chemically Similar to Analyte E Accurate and Precise Quantification A->E B Not Present in Sample Matrix B->E C Chromatographically Resolved C->E D Stable and Pure D->E

Caption: Key criteria for selecting an internal standard.

References

Field Application Techniques for cis-3-Decene Lures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-decene is a volatile organic compound with potential applications as a semiochemical lure for various insect species. Its efficacy in pest management and research depends on precise and standardized field application techniques. These application notes provide detailed protocols for the deployment and evaluation of this compound lures, offering a framework for researchers and professionals in entomology, chemical ecology, and drug development. The following sections detail experimental protocols, present illustrative data in structured tables, and visualize key workflows and pathways.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data based on typical results for insect attractants, as specific quantitative data for this compound is limited in publicly available literature. These tables are intended to serve as a template for presenting experimental results.

Table 1: Electroantennogram (EAG) Responses of a Hypothetical Pest Species to Varying Concentrations of this compound

Concentration of this compound (µg/µL)Mean EAG Response (mV) ± SENormalized Response (%)
0.0010.12 ± 0.0210
0.010.45 ± 0.0537.5
0.10.98 ± 0.1181.7
11.20 ± 0.15100
101.15 ± 0.1395.8
Control (Solvent)0.05 ± 0.014.2

Table 2: Behavioral Response of a Hypothetical Pest Species to this compound in a Y-Tube Olfactometer

Odor Source in Treatment ArmOdor Source in Control ArmNo. of Insects Choosing Treatment ArmNo. of Insects Choosing Control ArmNo. of Non-RespondersChi-Square (χ²) ValueP-value
This compound (1 µg)Solvent38121013.52<0.001

Table 3: Field Trial Trap Capture Data for this compound Lures

Lure TreatmentDispenser TypeMean No. of Insects Captured per Trap per Week ± SE
Unbaited Control-5 ± 1
This compound (10 mg)Rubber Septum45 ± 5
This compound (10 mg)Polyethylene Vial52 ± 6
This compound (50 mg)Rubber Septum78 ± 9
This compound (50 mg)Polyethylene Vial85 ± 11

Experimental Protocols

Electroantennography (EAG) Protocol

Objective: To measure the electrical response of an insect's antenna to this compound, providing a quantitative measure of olfactory sensitivity.

Materials:

  • Intact insect antennae

  • This compound (high purity)

  • Solvent (e.g., hexane or paraffin oil)

  • Micropipettes

  • Filter paper strips

  • Glass Pasteur pipettes

  • EAG system (amplifiers, data acquisition software)

  • Microscope

  • Micromanipulators

  • Saline-filled glass capillary electrodes (recording and reference)

  • Humidified and purified air source

Procedure:

  • Preparation of Stimuli: Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL). Apply 10 µL of each solution to a separate filter paper strip. After the solvent evaporates, insert the filter paper into a Pasteur pipette. Prepare a solvent-only control.

  • Insect Preparation: Immobilize an adult insect. Under a microscope, carefully excise one antenna at its base.

  • Electrode Placement: Mount the excised antenna between two electrodes. Insert the base of the antenna into the reference electrode and place the tip in contact with the recording electrode.

  • Stimulus Delivery: Deliver a continuous stream of humidified, purified air over the antenna. Puffs of air (0.5 seconds) passed through the stimulus-containing Pasteur pipettes are introduced into the main airstream to deliver the odorant.

  • Data Recording: Record the resulting depolarization of the antennal preparation using the EAG system. The amplitude of the response is measured in millivolts (mV).

  • Data Analysis: Test each concentration multiple times on different antennae to ensure reproducibility. Normalize the responses to a standard compound or to the highest response to account for antennal viability.

Y-Tube Olfactometer Assay Protocol

Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound in a controlled laboratory setting.

Materials:

  • Y-tube olfactometer

  • Airflow meter

  • Purified, humidified air source

  • This compound solution

  • Solvent control

  • Target insect species

  • Collection chambers

Procedure:

  • Setup: Connect the Y-tube olfactometer to a purified and humidified air source with a controlled flow rate.

  • Odor Introduction: Introduce the this compound stimulus into the airflow of one arm of the olfactometer. Introduce the solvent control into the other arm.

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to choose one of the arms. A choice is recorded when the insect moves a set distance into one arm and remains there for a minimum period.

  • Data Collection: Record the choice made by each insect. Test a sufficient number of insects to allow for statistical analysis.

  • Data Analysis: Use a Chi-square test to determine if there is a significant preference for the treatment arm over the control arm.

Field Trapping Protocol

Objective: To evaluate the effectiveness of this compound lures for attracting and capturing target insects under field conditions.

Materials:

  • This compound lures (with specified loading doses)

  • Lure dispensers (e.g., rubber septa, polyethylene vials)

  • Insect traps (e.g., sticky traps, funnel traps)

  • Unbaited control traps

  • Randomized block experimental design layout

  • GPS device for marking trap locations

Procedure:

  • Site Selection: Choose a field site where the target insect population is known to be present.

  • Experimental Design: Establish multiple replicate blocks within the site. Within each block, randomly assign each treatment (e.g., unbaited trap, 10 mg this compound lure, 50 mg this compound lure) to a trap. Ensure adequate spacing between traps (e.g., 20-50 meters) to minimize interference.

  • Trap Deployment: Deploy the traps according to the randomized design. Hang traps at a height appropriate for the target insect's flight behavior.

  • Lure Placement: Place the this compound lure inside the trap according to the trap manufacturer's instructions.

  • Data Collection: At regular intervals (e.g., weekly), collect the captured insects from each trap. Identify and count the number of target insects.

  • Trap Maintenance: Replace sticky liners or collection containers as needed. Replace lures at intervals determined by their expected field longevity.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean number of insects captured among the different treatments.

Mandatory Visualizations

Experimental_Workflow cluster_lab Laboratory Evaluation cluster_field Field Evaluation A Electroantennography (EAG) B Y-Tube Olfactometer Assay A->B Confirms Behavioral Relevance C Lure Formulation & Dispenser Selection B->C Informs Lure Development D Field Trapping Trials C->D Tests Efficacy in Natural Environment Olfactory_Signaling_Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) / Ionotropic Receptor (IR) OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Signal Signal Transduction (e.g., G-protein coupled) Neuron->Signal AP Action Potential Generation Signal->AP Brain Signal to Brain AP->Brain

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-3-Decene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-3-Decene. The content addresses common issues encountered during experimental procedures for the two primary synthesis routes: the Wittig reaction and the partial hydrogenation of 3-decyne.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Wittig Reaction Route

The Wittig reaction is a widely used method for creating alkenes from aldehydes or ketones.[1][2] For synthesizing cis-alkenes like this compound, non-stabilized ylides are typically employed, as they favor the formation of the Z-isomer.[3][4][5]

Q1: My Wittig reaction yield is low. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Inefficient Ylide Formation: The phosphonium ylide (Wittig reagent) must be generated efficiently before adding the carbonyl compound.[6] Ensure your starting alkyl halide is a primary halide for efficient Sₙ2 reaction with triphenylphosphine.[2][5] The base used for deprotonation must be strong enough (e.g., n-BuLi, NaH, NaHMDS) and the reaction should be conducted under strictly anhydrous and inert conditions (e.g., under nitrogen or argon) as ylides are sensitive to water and air.[2][3]

  • Poor Reactivity of Carbonyl: While aldehydes are generally very reactive, ketones can be sluggish, especially if sterically hindered.[1][5] The reaction may require longer reaction times or gentle heating.

  • Side Reactions: The ylide can potentially react with other functional groups in your molecule. Ensure your starting materials are compatible.

  • Difficult Purification: The primary byproduct, triphenylphosphine oxide (Ph₃P=O), can be difficult to separate from the desired alkene, leading to apparent low yields after purification.[3][7]

Q2: The main product of my reaction is trans-3-Decene, not the desired cis-isomer. How can I improve cis-selectivity?

A2: The stereochemistry of the Wittig reaction is highly dependent on the ylide's stability and the reaction conditions.

  • Ylide Type: To favor the cis product, a non-stabilized ylide is crucial.[4][5] For this compound, the ylide would be generated from 1-bromoheptane. Non-stabilized ylides react rapidly and kinetically, favoring the Z-alkene.[3] In contrast, stabilized ylides (those with electron-withdrawing groups) are more likely to produce the E-alkene.[4][5]

  • Reaction Conditions: Performing the reaction in aprotic, non-polar solvents (like THF or diethyl ether) and at low temperatures (e.g., -78 °C) under salt-free conditions can enhance the formation of the cis-isomer.[3] Lithium salts can sometimes affect the stereochemical outcome.[1]

Q3: I am struggling to remove the triphenylphosphine oxide (Ph₃P=O) byproduct from my product. What purification strategies are effective?

A3: This is a very common issue. Ph₃P=O is a high-boiling solid with solubility similar to many organic products.[3]

  • Column Chromatography: This is the most common and effective method for separation.[3]

  • Crystallization/Precipitation: If your product is a liquid, you can sometimes precipitate the Ph₃P=O by dissolving the crude mixture in a minimal amount of a polar solvent and then adding a non-polar solvent (like hexane or ether) to crash out the solid oxide.[3]

  • Aqueous Extraction (for HWE reaction): While not a direct solution for the standard Wittig, using the Horner-Wadsworth-Emmons (HWE) modification generates a water-soluble phosphate byproduct that is easily removed with an aqueous wash. However, the HWE reaction often favors the E-alkene.[3]

Section 2: Alkyne Hydrogenation Route

The partial hydrogenation of an internal alkyne (3-decyne) using a "poisoned" catalyst is a highly effective method for producing cis-alkenes.[8]

Q1: My hydrogenation of 3-decyne is producing decane (the fully saturated alkane). How do I prevent this over-reduction?

A1: Over-reduction is a sign that your catalyst is too active.

  • Use a Poisoned Catalyst: The Lindlar catalyst is specifically designed for this purpose. It consists of palladium deposited on calcium carbonate (CaCO₃) and "poisoned" with a deactivating agent like lead acetate or quinoline.[9][10][11] This deactivation prevents the further reduction of the alkene to an alkane.[9]

  • Monitor the Reaction Carefully: The reaction should be stopped once one equivalent of hydrogen gas (H₂) has been consumed. This can be monitored by tracking the pressure drop in the reaction vessel or by using analytical techniques like GC-MS to check the reaction progress.[12] The chemoselectivity is sensitive and not always perfect.[10]

Q2: The reaction is very slow or stops before all the alkyne is consumed. What could be the issue?

A2: This indicates a problem with catalyst activity.

  • Catalyst Quality: The catalyst may be old or have been improperly stored, leading to deactivation. Use freshly prepared or purchased Lindlar catalyst.

  • Impurities: The starting material or solvent may contain impurities (like sulfur compounds) that can poison the catalyst even further, rendering it inactive. Ensure all reagents and solvents are pure.

  • Insufficient Agitation: In heterogeneous catalysis, efficient mixing is crucial to ensure the reactants, hydrogen gas, and catalyst are in contact. Ensure vigorous stirring.

Q3: Why am I getting the trans-isomer from a Lindlar reduction?

A3: The Lindlar reduction is highly stereospecific, proceeding via a syn-addition of two hydrogen atoms to the same face of the alkyne, which should exclusively yield the cis-alkene.[8][9] Formation of the trans-isomer is unusual but could suggest an alternative reaction mechanism is at play, possibly due to isomerization of the product under the reaction conditions, though this is unlikely with a properly prepared Lindlar catalyst. For the synthesis of trans-alkenes from alkynes, a dissolving metal reduction (e.g., Na in liquid NH₃) is the appropriate method.[8]

Data and Experimental Protocols

Table 1: Comparison of Synthesis Methods for this compound
ParameterWittig ReactionLindlar Hydrogenation
Starting Materials Heptyltriphenylphosphonium bromide + Propanal3-Decyne
Key Reagents Strong base (n-BuLi, NaHMDS), Anhydrous THFLindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂), H₂ gas
Stereoselectivity Good to excellent for cis with non-stabilized ylidesExcellent for cis
Key Byproduct Triphenylphosphine oxideNone (if reaction is clean)
Common Issues Byproduct removal, E/Z mixtureOver-reduction to alkane
Typical Yield 60-85%85-95%
Experimental Protocol 1: Synthesis of this compound via Wittig Reaction

Objective: To synthesize this compound from heptyltriphenylphosphonium bromide and propanal.

Materials:

  • Heptyltriphenylphosphonium bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • Propanal (1.0 eq)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous, inert atmosphere reactions

Procedure:

  • Ylide Formation:

    • Add heptyltriphenylphosphonium bromide to a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.[3]

    • Add anhydrous THF via syringe and stir to form a suspension.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via syringe. A deep orange or red color indicates the formation of the ylide.[3]

    • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.[3]

  • Reaction with Aldehyde:

    • Cool the ylide solution back down to -78 °C.

    • Add a solution of propanal in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with diethyl ether or hexane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel (typically using hexane as the eluent) to separate this compound from triphenylphosphine oxide and any trans-isomer.

Experimental Protocol 2: Synthesis of this compound via Lindlar Hydrogenation

Objective: To synthesize this compound by partial hydrogenation of 3-decyne.

Materials:

  • 3-Decyne (1.0 eq)

  • Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead acetate; ~5-10% by weight of alkyne)[9]

  • Hexane or Ethanol (solvent)

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Quinoline (optional, as an additional poison, 1-2 drops)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-decyne in a suitable solvent like hexane or ethanol.

    • Add the Lindlar catalyst to the solution. If desired, add a drop of quinoline to further deactivate the catalyst.[9]

  • Hydrogenation:

    • Thoroughly flush the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon.

    • Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mixing.

    • Monitor the reaction progress by observing hydrogen uptake (the balloon will deflate). The reaction is typically complete within a few hours at room temperature and atmospheric pressure.

  • Workup and Purification:

    • Once the reaction is complete (as determined by TLC or GC analysis showing consumption of the alkyne), filter the mixture through a pad of Celite or silica gel to remove the heterogeneous catalyst.

    • Rinse the filter pad with the solvent used for the reaction.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • The product is often of high purity, but can be further purified by distillation if necessary.

Visual Guides

Wittig_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ylide Heptylide (Ph₃P=CH(CH₂)₅CH₃) Oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Propanal (CH₃CH₂CHO) Aldehyde->Oxaphosphetane cis_Alkene This compound Oxaphosphetane->cis_Alkene Fragmentation Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: Wittig reaction pathway for this compound synthesis.

Lindlar_Reduction Alkyne 3-Decyne Catalyst H₂ adsorbed on Lindlar Catalyst Surface Alkyne->Catalyst Adsorption Syn_Addition Syn-Addition of Hydrogen Catalyst->Syn_Addition cis_Alkene This compound Syn_Addition->cis_Alkene Desorption Over_reduction Alkane (Decane) cis_Alkene->Over_reduction Blocked by 'poison'

Caption: Lindlar catalyst reduction of an alkyne to a cis-alkene.

Troubleshooting_Workflow cluster_wittig Wittig Issues cluster_lindlar Lindlar Issues Start Poor Yield or Selectivity W_Yield Low Yield? Start->W_Yield W_Stereo Poor cis-selectivity? Start->W_Stereo L_Yield Incomplete Reaction? Start->L_Yield L_Stereo Over-reduction? Start->L_Stereo W_Ylide Check ylide formation: - Anhydrous conditions? - Strong enough base? W_Yield->W_Ylide Yes W_Purify Check purification: - Effective removal of Ph₃P=O? W_Yield->W_Purify Yes W_Cond Check conditions: - Non-stabilized ylide? - Low temperature? W_Stereo->W_Cond Yes L_Cat Check catalyst: - Fresh/active? - No impurities? L_Yield->L_Cat Yes L_Poison Check catalyst poisoning: - Using Lindlar catalyst? - Monitor H₂ uptake? L_Stereo->L_Poison Yes

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Analysis of cis-3-Decene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cis-3-Decene.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor separation between this compound and its trans isomer?

A1: The separation of cis and trans isomers can be challenging due to their similar boiling points and molecular weights.[1][2] The key to their separation lies in selecting the appropriate GC column and optimizing the temperature program. Highly polar stationary phases are generally recommended for separating polarizable compounds like alkenes.[3] These phases provide different selectivity compared to standard non-polar columns, enhancing the resolution of isomers. Additionally, a slower oven temperature ramp rate can improve separation.[4]

Q2: My chromatogram shows a single peak for what should be a mixture of decene isomers. How can I confirm if I have co-elution?

A2: Co-elution of isomers is a common problem. Since cis and trans isomers often produce nearly identical mass spectra, MS alone cannot distinguish them.[5][6] To confirm co-elution, you should modify your chromatographic conditions. Try a slower temperature ramp or an isothermal run at a lower temperature to see if the peak begins to resolve.[4] If available, using a longer column or a column with a different, more polar stationary phase (e.g., a wax-type or cyanopropyl-based column) is a highly effective way to resolve isomers that co-elute on a standard non-polar column like a DB-5ms.[3][7]

Q3: What are the expected major fragments in the mass spectrum of 3-Decene?

A3: For a C10H20 alkene like 3-decene, the molecular ion peak (M+) is expected at an m/z of 140. The fragmentation of alkenes is often characterized by allylic cleavage, which is the breaking of the bond adjacent to the double bond, as this results in a stable resonance-stabilized carbocation. You can also expect a series of peaks corresponding to the loss of alkyl radicals (CH3, C2H5, etc.), leading to clusters of ions separated by 14 mass units (CH2 groups).[6][8] For 3-decene, some of the expected prominent fragments would include m/z values resulting from such cleavages. The base peak is often a C4H9+ or C5H11+ fragment. The NIST database for 3-decene shows significant peaks that can be used for identification.[9]

Q4: I am observing significant peak tailing for my this compound peak. What could be the cause?

A4: Peak tailing can be caused by several factors. One common reason is the presence of active sites in the GC system, such as in the injector liner or the front of the column. These sites can interact with analytes, causing them to elute more slowly and resulting in a tailed peak shape. Ensure you are using a deactivated liner and that the column is properly installed. Another cause could be column overload, where too much sample is injected. Try diluting your sample. Finally, ensure that your injector and oven temperatures are appropriate for the volatility of decene.

Q5: The retention time for my this compound peak is shifting between runs. What should I check?

A5: Retention time instability is often due to fluctuations in the carrier gas flow rate or oven temperature. Check for leaks in your system, especially around the septum and column fittings. Ensure that your gas cylinders have adequate pressure and that the gas flow is stable. Verify that the oven temperature is consistent and accurately controlled. Inconsistent sample injection volume or technique can also lead to minor shifts in retention time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution of cis/trans Isomers 1. Inappropriate GC column phase.1. Use a highly polar stationary phase (e.g., WAX or cyanopropyl column) for better selectivity towards alkenes.[3]
2. Oven temperature ramp is too fast.2. Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) to improve separation.[4]
3. Column length is insufficient.3. Use a longer column (e.g., 60m instead of 30m) to increase the number of theoretical plates and enhance resolution.
No Peak Detected 1. Syringe or injector issue.1. Check for a clogged syringe or a leak in the injector septum.
2. Incorrect MS acquisition parameters.2. Ensure the MS is not in a solvent delay mode during the expected elution time of the analyte.
3. Analyte degradation.3. Check for active sites in the liner or column that might be degrading the analyte. Use a deactivated liner.
Baseline Noise or Drift 1. Contaminated carrier gas or gas lines.1. Use high-purity gas and ensure gas filters are functional.
2. Column bleed.2. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.
3. Dirty ion source.3. Perform routine maintenance and cleaning of the MS ion source.
Low Signal/Poor Sensitivity 1. Sample concentration is too low.1. Prepare a more concentrated sample or adjust the split ratio to allow more sample onto the column.
2. Leak in the system.2. Check for leaks at the injector, column fittings, and MS interface.
3. Detector not optimized.3. Perform a detector autotune to ensure optimal performance.

Quantitative Data Summary

The Kovats retention index is a useful parameter for comparing the retention of compounds on different GC systems. It is a measure of where a compound elutes relative to a series of n-alkanes. Below are typical retention indices for cis- and trans-3-Decene on different types of stationary phases.

Compound Stationary Phase Type Kovats Retention Index
This compoundStandard Non-Polar985 - 997[10]
trans-3-DeceneStandard Non-Polar985 - 1000[11]

Note: Retention indices can vary slightly depending on the specific column and analytical conditions.

Experimental Protocols

Recommended GC-MS Method for Separation of Decene Isomers

This protocol provides a starting point for the analysis of this compound and its isomers. Optimization may be required based on your specific instrumentation and sample matrix.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Column: A highly polar column is recommended for optimal separation of cis/trans isomers. For example, a DB-WAX or similar polyethylene glycol (PEG) phase column, or a column with a cyanopropyl phase.

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Mode: Split (a split ratio of 50:1 is a good starting point, adjust as needed based on sample concentration).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

    • Solvent Delay: 3 minutes (adjust based on the retention time of your solvent).

Visualizations

Below is a troubleshooting workflow for common issues encountered during the GC-MS analysis of this compound.

TroubleshootingWorkflow Start Problem with This compound Analysis PoorSeparation Poor Isomer Separation Start->PoorSeparation NoPeak No Peak Detected Start->NoPeak BadPeakShape Bad Peak Shape (Tailing/Fronting) Start->BadPeakShape WrongColumn Check Column Phase (Use Polar Column) PoorSeparation->WrongColumn FastRamp Optimize Temp Program (Slower Ramp) PoorSeparation->FastRamp InjectorIssue Check Injector (Septum, Syringe) NoPeak->InjectorIssue MS_Settings Verify MS Settings (Solvent Delay) NoPeak->MS_Settings ActiveSites Check for Active Sites (Liner, Column) BadPeakShape->ActiveSites Overload Dilute Sample BadPeakShape->Overload FlowPathIssue Check for Leaks BadPeakShape->FlowPathIssue

Caption: A flowchart for troubleshooting common GC-MS analysis issues.

References

Stability and degradation of cis-3-Decene under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of cis-3-Decene under experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've analyzed my sample of this compound and see two peaks on the gas chromatogram, one being the trans-3-Decene isomer. Is my sample contaminated?

A1: Not necessarily. While it could be contamination, it is more likely that your sample has undergone isomerization. Cis-alkenes are generally less stable than their trans counterparts due to steric strain, where bulky alkyl groups on the same side of the double bond cause repulsion.[1][2][3] This inherent instability can lead to conversion to the more stable trans isomer, especially under certain conditions.

Troubleshooting Steps:

  • Review Handling/Storage: Was the sample exposed to heat, light (especially UV), or acidic/catalytic residues? These conditions can promote isomerization.[4][5]

  • Analyze Fresh Sample: If possible, analyze a freshly opened or newly synthesized sample to establish a baseline for isomeric purity.

  • Consider Experimental Conditions: If the isomerization is observed post-reaction, your experimental conditions (e.g., acidic catalyst, elevated temperature) are the likely cause.[4]

Q2: What are the primary factors that influence the stability of this compound?

A2: The stability of this compound, like other alkenes, is influenced by several key factors:

  • Isomeric Configuration: As a cis isomer, it is inherently less stable and higher in energy than trans-3-Decene due to steric hindrance.[1][6] The energy difference for analogous alkenes is typically around 4-5 kJ/mol.[4][6]

  • Temperature: Elevated temperatures provide the activation energy needed to overcome the rotational barrier of the double bond, accelerating isomerization to the more stable trans form.[7] Thermal decomposition can also occur at very high temperatures.[8][9]

  • Light Exposure: Photochemical energy, particularly from UV light, can induce cis-trans isomerization.[5]

  • Presence of Catalysts: Acid catalysts can readily facilitate the equilibration between cis and trans isomers.[4] Certain metal catalysts used in reactions can also promote isomerization.

  • Oxygen/Oxidizing Agents: The double bond is susceptible to oxidation, especially in the presence of oxygen (auto-oxidation), light (photo-oxidation), or strong oxidizing agents (e.g., potassium permanganate), leading to the formation of epoxides, diols, or cleavage products.[10]

Q3: My reaction with this compound resulted in a complex mixture of unexpected products. What are the likely degradation pathways?

A3: Unwanted side reactions often involve the double bond. The primary degradation pathways are:

  • Isomerization: Conversion to trans-3-Decene, which may have different reactivity in your system.

  • Oxidation: Reaction with atmospheric oxygen or other oxidants. This can lead to the formation of (3R,4S)-3,4-epoxydecane, decane-3,4-diol, or oxidative cleavage of the double bond to form heptanal and propanal.[10]

  • Polymerization: Under certain acidic or radical conditions, alkenes can polymerize. Look for a high molecular weight, insoluble residue.

  • Thermal Decomposition: At high temperatures, fragmentation of the carbon chain can occur in addition to isomerization.[8][9]

Below is a logical workflow to troubleshoot these unexpected results.

G start Unexpected Experimental Result (e.g., Low Yield, Multiple Products) check_isomer Check for Isomerization (GC-MS, NMR) start->check_isomer Possible Cause check_oxidation Check for Oxidation Products (MS, IR for C=O, O-H) start->check_oxidation Possible Cause check_purity Verify Starting Material Purity (Analyze fresh sample) start->check_purity First Step isomer_found Trans-isomer Detected check_isomer->isomer_found oxidation_found Oxidation Products Detected (Epoxides, Aldehydes, Diols) check_oxidation->oxidation_found impure_start Starting Material Impure check_purity->impure_start solution_isomer Root Cause: Heat, Light, or Acid Exposure Solution: Control Temperature, Protect from Light, Use Non-Acidic Conditions isomer_found->solution_isomer solution_oxidation Root Cause: Oxygen Exposure, Peroxides in Solvents Solution: Use Inert Atmosphere (N2, Ar), Use Fresh, Peroxide-Free Solvents oxidation_found->solution_oxidation solution_purity Root Cause: Degradation During Storage Solution: Acquire New Material, Re-purify Existing Stock impure_start->solution_purity

Caption: Troubleshooting workflow for unexpected results.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To minimize degradation and isomerization, store this compound under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial or a container that blocks UV light.

  • Purity: Ensure solvents and reagents used with it are free of acids, bases, and radical initiators unless required for a specific reaction.

Quantitative Data on Alkene Stability

Alkene Isomer PairΔH°hydrog (kJ/mol)Stability Difference (kJ/mol)Reference Compound
cis-2-Butene -1194Butane
trans-2-Butene -115Butane
cis-2-Hexene -121.34.2Hexane
trans-2-Hexene -117.1Hexane
Data is for illustrative purposes to show the consistent trend of trans isomers being more stable (releasing less energy) than cis isomers.[4][6]

Potential Degradation Products

ConditionDegradation PathwayMajor Products
Mild Heat, Acid/Metal Catalyst Isomerizationtrans-3-Decene
Air, Light (Photo-oxidation) Oxidation(3R,4S)-3,4-epoxydecane, Decane-3,4-diol
Strong Oxidizing Agent (e.g., KMnO₄, O₃) Oxidative CleavageHeptanal, Propanal
High Temperature (>200°C) Thermal Decompositiontrans-3-Decene, various smaller chain alkenes and alkanes

Key Experimental Protocols

Protocol 1: Acid-Catalyzed Isomerization for Stability Assessment

Objective: To determine the equilibrium ratio of cis- and trans-3-Decene, thereby confirming the greater stability of the trans isomer.

Materials:

  • This compound

  • Anhydrous solvent (e.g., toluene)

  • Strong acid catalyst (e.g., p-toluenesulfonic acid)

  • Reaction vial with a septum

  • Heating block or oil bath

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Anhydrous sodium bicarbonate (for quenching)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Prepare a solution of this compound in the anhydrous solvent (e.g., 0.1 M).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 1-2 mol%).

  • Heat the reaction mixture to a controlled temperature (e.g., 60°C).

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot from the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a suspension of sodium bicarbonate to neutralize the acid.

  • Dry the quenched sample with magnesium sulfate, filter, and analyze by GC-FID.

  • Continue monitoring until the ratio of cis to trans isomers remains constant over two consecutive time points, indicating that equilibrium has been reached.

Data Analysis:

  • Calculate the percentage of the cis and trans isomers at each time point from the GC peak areas.

  • Determine the equilibrium constant Keq = [% trans] / [% cis].

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Dissolve this compound in Anhydrous Toluene prep2 Add Acid Catalyst (p-TsOH) prep1->prep2 react Heat Mixture (e.g., 60°C) prep2->react sample Withdraw Aliquots at Time Intervals react->sample quench Quench with NaHCO3 & Dry Sample sample->quench analyze Analyze by GC-FID quench->analyze equilibrium Monitor Isomer Ratio Until Constant analyze->equilibrium calc Calculate Keq ([trans]/[cis]) equilibrium->calc

Caption: Experimental workflow for isomerization.

Protocol 2: Analysis of Oxidation Products

Objective: To identify the products formed from the oxidation of this compound.

Materials:

  • This compound

  • Oxidizing agent (e.g., potassium permanganate (KMnO₄) for diols, or meta-chloroperoxybenzoic acid (m-CPBA) for epoxides)

  • Appropriate solvent system (e.g., acetone/water for KMnO₄, dichloromethane for m-CPBA)

  • Stir plate and stir bar

  • Separatory funnel

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Procedure (for Epoxidation with m-CPBA):

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred alkene solution.

  • Allow the reaction to stir and warm to room temperature over 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analyze the resulting crude product by GC-MS and NMR to confirm the formation of the epoxide and identify any side products.

G cluster_pathway Oxidation Degradation Pathway start This compound epoxide Epoxide Intermediate ((3R,4S)-3,4-epoxydecane) start->epoxide m-CPBA or Air (slow) diol Diol Product (decane-3,4-diol) start->diol KMnO4 (cold, dilute) cleavage Cleavage Products (Heptanal + Propanal) start->cleavage Ozonolysis or KMnO4 (hot, conc.) epoxide->diol Acid/Base Hydolysis

Caption: Common oxidation pathways for this compound.

References

Preventing isomerization of cis-3-Decene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of cis-3-decene, with a focus on preventing isomerization to its trans counterpart.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound with high stereoselectivity?

A1: The most widely used and reliable method for synthesizing this compound is the partial hydrogenation of 3-decyne using a "poisoned" catalyst, most commonly Lindlar's catalyst.[1][2] This heterogeneous catalyst, typically composed of palladium on calcium carbonate or barium sulfate treated with lead acetate and quinoline, deactivates the catalyst just enough to prevent over-reduction to decane while facilitating the syn-addition of hydrogen across the triple bond, yielding the desired cis-alkene.[2][3]

Q2: Are there any viable alternatives to Lindlar's catalyst for this synthesis?

A2: Yes, several alternatives to Lindlar's catalyst can be employed for the synthesis of cis-alkenes. One common alternative is the P-2 nickel catalyst, a nickel boride catalyst prepared from the reduction of a nickel(II) salt with sodium borohydride.[4] This catalyst also promotes the syn-hydrogenation of alkynes to cis-alkenes. Another approach is hydroboration-protonolysis, which involves the syn-addition of a borane to the alkyne followed by protonolysis (cleavage with a proton source like acetic acid) to yield the cis-alkene.[4]

Q3: Can the Wittig reaction be used to produce this compound?

A3: The Wittig reaction can be a powerful tool for alkene synthesis, and its stereochemical outcome is highly dependent on the nature of the phosphorus ylide.[5] To favor the formation of this compound, a non-stabilized ylide should be used.[5][6] These ylides are more reactive and tend to yield Z-(cis)-alkenes, especially under salt-free conditions and at low temperatures.[1] For the synthesis of this compound, this would involve the reaction of a propyl-triphenylphosphonium ylide with heptanal.

Q4: What causes the isomerization of this compound to trans-3-decene during synthesis and workup?

A4: Isomerization of the thermodynamically less stable cis-isomer to the more stable trans-isomer can be initiated by several factors, including:

  • Heat: Prolonged heating can provide the energy needed to overcome the rotational barrier of the double bond.

  • Acids: Traces of acid can catalyze isomerization.

  • Radicals: The presence of radical initiators (e.g., from certain reagents or light) can also promote isomerization.

  • Catalyst Activity: In the case of catalytic hydrogenation, a catalyst that is too active or not sufficiently "poisoned" can facilitate isomerization of the newly formed cis-alkene.[7]

Q5: How can I accurately determine the cis:trans ratio of my 3-decene product?

A5: The ratio of cis- to trans-3-decene can be reliably quantified using two primary analytical techniques:

  • Gas Chromatography (GC): Using a suitable capillary column (e.g., a nonpolar phase like DB-1 or a polar phase like Carbowax), the two isomers can be separated and their relative peak areas can be used to determine the ratio.[8] Typically, the trans-isomer will have a shorter retention time on nonpolar columns due to its lower boiling point.[8]

  • Proton NMR (¹H NMR): The vinylic protons of the cis and trans isomers have distinct coupling constants (J). The coupling constant for trans vinylic protons is typically larger (around 12-18 Hz) than for cis vinylic protons (around 6-12 Hz).[5] By integrating the signals corresponding to each isomer, their ratio can be calculated.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Lindlar Hydrogenation
Possible Cause Recommended Solution
Catalyst Poisoning Ensure all solvents and the starting alkyne are free from sulfur or amine-containing impurities, which can irreversibly poison the palladium catalyst. Purify starting materials if necessary.
Incomplete Reaction Use a fresh batch of Lindlar catalyst, as activity can decrease with age or improper storage. Ensure a proper hydrogen atmosphere (typically a balloon of H₂) and vigorous stirring to facilitate mass transfer.
Over-reduction to Decane The catalyst may not be sufficiently "poisoned." Add a small amount of quinoline to further deactivate the catalyst.[4] Perform the reaction at room temperature or below, as higher temperatures can promote over-reduction.
Issue 2: High Proportion of trans-3-Decene (Isomerization)
Possible Cause Recommended Solution
Reaction Temperature Too High Conduct the reaction at or below room temperature to minimize thermally induced isomerization.
Acidic Conditions During Workup Neutralize the reaction mixture promptly during workup. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to remove any acidic residues.
Prolonged Reaction Time Monitor the reaction progress closely by TLC or GC and stop the reaction as soon as the starting alkyne is consumed to prevent prolonged exposure of the cis-alkene to the catalyst and reaction conditions.
Inappropriate Solvent Use non-polar aprotic solvents like hexane, ethyl acetate, or toluene. Alcohols can sometimes promote isomerization under certain conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lindlar Hydrogenation of 3-Decyne
  • Catalyst and Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~5-10% by weight of the alkyne).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon.

  • Solvent and Substrate Addition: Add a suitable solvent (e.g., hexane or ethyl acetate) via syringe, followed by 3-decyne. For sensitive reactions, a small amount of quinoline can be added to further moderate the catalyst's activity.[1]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by taking small aliquots for GC or TLC analysis. The reaction is typically complete when hydrogen uptake ceases.

  • Workup: Once the reaction is complete, purge the flask with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can be purified by fractional distillation.

Protocol 2: Analysis of cis/trans-3-Decene Ratio by GC-FID
  • Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector (FID) and a nonpolar capillary column (e.g., DB-1, 100% dimethylpolysiloxane).[8]

  • Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate.

  • Temperature Program: A suitable temperature program would be to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure good separation of the isomers.

  • Injection: Inject a dilute solution of the 3-decene sample in a volatile solvent (e.g., hexane).

  • Data Analysis: Identify the peaks for trans-3-decene (earlier elution) and this compound (later elution).[8] Integrate the peak areas to determine the relative ratio of the two isomers.

Quantitative Data Summary

Property This compound trans-3-Decene Reference
Boiling Point ~166.82 °C (estimate)~169 °C[9][10]
¹H NMR Vinylic Proton Coupling Constant (J) ~6-12 Hz~12-18 Hz[5]

Visualizations

Synthesis_Workflow Start 3-Decyne Reaction Partial Hydrogenation (syn-addition) Start->Reaction Catalyst Lindlar's Catalyst + H2 Catalyst->Reaction Workup Filtration through Celite Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Lindlar hydrogenation.

Troubleshooting_Isomerization Problem High trans-3-Decene Content Cause1 High Reaction Temperature Problem->Cause1 Cause2 Acidic Workup Problem->Cause2 Cause3 Prolonged Reaction Time Problem->Cause3 Solution1 Lower Reaction Temperature Cause1->Solution1 Solution2 Neutralize During Workup Cause2->Solution2 Solution3 Monitor Reaction and Stop Promptly Cause3->Solution3

References

Technical Support Center: Chromatographic Resolution of cis-3-Decene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of cis-3-decene and its isomers.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of this compound and trans-3-Decene

This is the most common challenge, where the peaks for this compound and its trans isomer overlap, preventing accurate quantification.

Possible Causes and Solutions:

  • Inappropriate GC Column Phase: The stationary phase of your column may not have the required selectivity to differentiate between the isomers.

    • Solution: Change the stationary phase. For non-polar isomers like decenes, a mid-to-high polarity column can improve separation by exploiting subtle differences in dipole moments.

  • Suboptimal Temperature Program (in GC): An inadequate temperature gradient can lead to peak broadening and co-elution.

    • Solution: Optimize the temperature program. A slower temperature ramp rate often enhances the separation of closely eluting compounds. Consider starting with an initial oven temperature below the boiling point of the decene isomers and increasing the temperature gradually.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas directly impacts column efficiency and, consequently, resolution.

    • Solution: Adjust the carrier gas flow rate to the optimal range for your column dimensions and carrier gas type (e.g., Helium, Hydrogen).

Troubleshooting Workflow:

start Poor Resolution of cis/trans-3-Decene check_phase Is the stationary phase appropriate? start->check_phase change_phase Switch to a column with a different polarity (e.g., from non-polar to polar). check_phase->change_phase No optimize_temp Optimize the temperature program. (e.g., slower ramp rate) check_phase->optimize_temp Yes change_phase->optimize_temp check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow adjust_flow Adjust flow rate to the column's optimal linear velocity. check_flow->adjust_flow No end Resolution Improved check_flow->end Yes adjust_flow->end

Caption: Troubleshooting workflow for poor resolution of 3-decene isomers.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order of this compound and trans-3-decene on different GC columns?

A1: The elution order is highly dependent on the polarity of the stationary phase.[1]

  • On non-polar columns (e.g., DB-1, 100% dimethylpolysiloxane), separation is primarily based on the boiling points of the isomers. trans-3-decene is generally more volatile (has a lower boiling point) than this compound, and therefore, the trans isomer will typically elute before the cis isomer .[1]

  • On polar columns (e.g., Carbowax 20M, polyethylene glycol), the elution order can be reversed. The exposed double bond in cis isomers can interact more strongly with the polar stationary phase, leading to increased retention. In this case, the cis isomer may elute after the trans isomer .[1]

Q2: I'm still seeing co-elution after optimizing my GC method. What else can I try?

A2: If co-elution persists, consider the following advanced techniques:

  • Use a Longer Column: Increasing the column length enhances the overall number of theoretical plates, which can improve the resolution of closely eluting peaks.

  • Decrease Column Internal Diameter: A smaller internal diameter reduces band broadening and can lead to sharper peaks and better separation.

  • Liquid Crystalline Stationary Phases: For very challenging isomer separations, liquid crystalline stationary phases offer high isomeric selectivity.[2]

Q3: Can High-Performance Liquid Chromatography (HPLC) be used to separate this compound isomers?

A3: While Gas Chromatography (GC) is more common for volatile, non-polar compounds like decene isomers, HPLC can also be employed. This typically requires specialized stationary phases that provide shape selectivity.

Q4: How can I confirm the identity of the this compound peak?

A4: Peak identification should be confirmed by comparing the retention time of your sample peak with that of a certified reference standard of this compound run under the same chromatographic conditions. For unequivocal identification, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. The mass spectrum of this compound can be compared to a library spectrum (e.g., NIST) for confirmation.[3]

Data Presentation

Kovats Retention Indices for 3-Decene Isomers

The Kovats Retention Index (I) is a standardized measure of retention in gas chromatography that helps in comparing retention data across different instruments and conditions. It relates the retention time of a compound to those of n-alkanes eluting before and after it.

CompoundStationary Phase TypeStationary Phase ExampleKovats Index (I)
This compoundStandard Non-PolarOV-101993[4]
This compoundStandard Non-PolarPolydimethyl siloxane986[4]
This compoundStandard Non-PolarSE-30988[5]
This compoundStandard PolarPEG 40001049 - 1057 (at 70-120°C)[4]
This compoundStandard PolarDB-Wax1049[4]

Note: Data for trans-3-decene is not as readily available in public databases, but based on chromatographic principles, its Kovats index on non-polar phases would be expected to be slightly lower than that of the cis isomer, while on polar phases, it would likely be lower as well, reflecting a shorter retention time.

Experimental Protocols

Method 1: Separation of Decene Isomers on a Non-Polar Column

This method is effective for separating isomers based on their boiling points and geometric configuration.

  • Gas Chromatograph: Agilent 7890A GC with a Flame Ionization Detector (FID).

  • Column: DB-1 (100% dimethylpolysiloxane), 60 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 150°C at 5°C/min.

    • Hold at 150°C for 2 minutes.

  • Detector: FID at 280°C.

  • Sample Preparation: Dilute the sample in hexane to a concentration of approximately 100 µg/mL.

  • Injection Volume: 1 µL.

Experimental Workflow:

prep Sample Preparation (Dilute in Hexane) inject GC Injection (1 µL, 50:1 split) prep->inject separate Chromatographic Separation (DB-1 column, Temp Program) inject->separate detect FID Detection (280°C) separate->detect analyze Data Analysis (Peak Integration & Identification) detect->analyze

Caption: GC workflow for the separation of 3-decene isomers.

Method 2: Enhanced Separation using a Polar Column

This method utilizes a polar stationary phase to alter the selectivity and potentially improve the resolution of cis/trans isomers.

  • Gas Chromatograph: Agilent 7890A GC with a Flame Ionization Detector (FID).

  • Column: DB-WAX (polyethylene glycol), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes.

    • Ramp to 180°C at 8°C/min.

    • Hold at 180°C for 5 minutes.

  • Detector: FID at 280°C.

  • Sample Preparation: Dilute the sample in hexane to a concentration of approximately 100 µg/mL.

  • Injection Volume: 1 µL.

References

Technical Support Center: Large-Scale Synthesis of cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of cis-3-Decene. The content addresses common challenges associated with the two primary synthetic routes: the Wittig reaction and the partial hydrogenation of alkynes.

Frequently Asked Questions (FAQs)

This section covers general questions applicable to the synthesis and purification of this compound, regardless of the chosen synthetic route.

Q1: What are the primary synthetic routes for producing this compound with high stereoselectivity?

A1: The two most common and effective methods for the stereoselective synthesis of cis-alkenes like this compound are the Wittig reaction using non-stabilized ylides and the partial hydrogenation of the corresponding alkyne (3-Decyne) using a poisoned catalyst, such as Lindlar's catalyst.[1][2] The Wittig reaction involves reacting an aldehyde (heptanal) with a phosphorus ylide derived from a propyltriphenylphosphonium salt.[2] The partial hydrogenation route reduces 3-Decyne to this compound using a catalyst like palladium on calcium carbonate poisoned with lead acetate and quinoline.[3][4]

Q2: How can I accurately determine the cis/trans isomer ratio in my product mixture?

A2: Several analytical methods can quantify the cis/trans isomer ratio. The most common techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5] For GC analysis, a highly polar cyanopropyl capillary column is recommended for good separation.[5] In ¹H NMR, the difference in coupling constants (J-values) for the vinylic protons can be used to distinguish and quantify the isomers.[5] For more complex mixtures or high-throughput screening, specialized colorimetric assays have also been developed.[6]

Q3: What are the main challenges in separating this compound from its trans isomer on a large scale?

A3: The primary challenge is the close physical properties (e.g., boiling points) of the cis and trans isomers, which makes separation by standard fractional distillation difficult.[7][8] Large-scale purification often relies on preparative chromatography (HPLC or GC), which can be expensive, or selective crystallization if a suitable solvent system that significantly differentiates the solubilities of the isomers can be found.[7] Another approach involves selective reactions where one isomer reacts faster than the other, though this is less common.

Q4: Can the cis isomer isomerize to the trans isomer during workup or purification?

A4: Yes, isomerization of the cis-alkene to the more thermodynamically stable trans-alkene can occur under certain conditions, such as exposure to heat, light, or acid/base catalysts.[7][9] It is crucial to use mild conditions during workup and purification and to store the final product appropriately to maintain its isomeric purity.

Troubleshooting Guide 1: Wittig Reaction Route

This section addresses specific issues that may arise when synthesizing this compound from heptanal and a propyl-derived phosphorus ylide.

Q5: My Wittig reaction is producing a low yield of the desired alkene. What are the possible causes?

A5: Low yields in a Wittig reaction can stem from several factors:

  • Inefficient Ylide Formation: The phosphonium salt may not be fully deprotonated. This can be due to a weak base, insufficient amount of base, or the presence of moisture which quenches the base (especially if using strong bases like n-butyllithium).[10] Ensure anhydrous conditions and the use of a sufficiently strong base.

  • Side Reactions of the Ylide: The ylide is a strong nucleophile and can be consumed by side reactions if other electrophiles are present. Ensure all reagents and solvents are pure.

  • Poor Reactivity of the Carbonyl: While generally reactive, aldehydes like heptanal can sometimes be problematic if impure. Ensure the starting aldehyde is of high purity.

Q6: The stereoselectivity of my reaction is poor, yielding a high percentage of the trans-3-Decene isomer. How can I improve the cis selectivity?

A6: The stereochemistry of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[2]

  • Ylide Type: Non-stabilized ylides (where the R group is an alkyl, like propyl) strongly favor the formation of cis (Z)-alkenes.[2][11] Ensure you are not using a stabilized ylide (e.g., where the R group is an electron-withdrawing group).

  • Reaction Conditions: The formation of the cis-alkene is favored under salt-free, aprotic conditions.[12] The presence of lithium salts can lead to equilibration of intermediates, resulting in the more stable trans product.[12] Using sodium- or potassium-based bases (e.g., NaH, KHMDS) instead of lithium bases (e.g., n-BuLi) can improve cis selectivity.

Q7: I am having difficulty removing the triphenylphosphine oxide byproduct from my product. What are the best purification strategies?

A7: Triphenylphosphine oxide is a notoriously difficult byproduct to remove due to its high polarity and low solubility in many common organic solvents.[10][13]

  • Crystallization: If this compound is a liquid at room temperature (which it is), you can try to precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane or pentane and cooling the mixture.

  • Chromatography: Column chromatography on silica gel is an effective method for separation. A non-polar eluent system (e.g., hexane) will elute the non-polar alkene first, while the polar triphenylphosphine oxide will be retained on the column.[14]

  • Extraction: In some cases, converting the triphenylphosphine oxide to a water-soluble salt can facilitate its removal through aqueous extraction, though this adds steps to the process.

Logical Flow for Troubleshooting the Wittig Reaction

Wittig_Troubleshooting start_node Problem Observed check_node1 Ylide Formation Successful? start_node->check_node1 Low Yield check_node2 Using Non-Stabilized Ylide? start_node->check_node2 Poor cis:trans Ratio check_node3 Byproduct is Ph3P=O? start_node->check_node3 Purification Issues check_node Check cause_node Possible Cause solution_node Solution cause_node1 Weak/Wet Base Impure Reagents check_node1->cause_node1 No solution_node1 Use Strong, Dry Base (e.g., NaH, KHMDS) Use Anhydrous Solvents cause_node1->solution_node1 cause_node2 Ylide is Stabilized check_node2->cause_node2 No cause_node3 Li+ Salts Present (from n-BuLi) check_node2->cause_node3 Yes solution_node2 solution_node2 cause_node2->solution_node2 Use R-PPh3+ salt where R=alkyl solution_node3 solution_node3 cause_node3->solution_node3 Use Na+ or K+ bases Run reaction salt-free cause_node4 High Polarity & Crystallinity of Ph3P=O check_node3->cause_node4 Yes solution_node4 solution_node4 cause_node4->solution_node4 Precipitate byproduct in non-polar solvent (Hexane) Use Column Chromatography

Caption: Troubleshooting Decision Tree for the Wittig Reaction.

Troubleshooting Guide 2: Alkyne Hydrogenation Route

This section addresses specific issues that may arise when synthesizing this compound by partial hydrogenation of 3-Decyne using Lindlar's catalyst.

Q8: My reaction is not proceeding, or the conversion of the alkyne is very low. What could be the problem?

A8: Low or no catalytic activity is often due to catalyst poisoning or deactivation.[9]

  • Catalyst Poisoning: Lindlar's catalyst is sensitive to various impurities, especially sulfur and nitrogen compounds, which can irreversibly poison the palladium active sites.[9] Ensure that the starting alkyne, solvents, and hydrogen gas are of very high purity. Purification of the alkyne and solvent before the reaction is recommended.[15]

  • Insufficient Catalyst Loading: On a large scale, ensuring proper mixing and dispersion of the heterogeneous catalyst is critical. If the catalyst loading is too low or it is not well-dispersed, the reaction rate will be slow.[15]

  • Poor Mass Transfer: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface. Ensure vigorous stirring to overcome mass transfer limitations.[15]

Q9: The reaction is producing a significant amount of decane. How can I prevent this over-reduction?

A9: The formation of the fully saturated alkane is a classic problem of over-reduction, indicating the catalyst is too active.[9][16]

  • Catalyst Activity: The "poisoning" of the Lindlar catalyst is what prevents the reduction of the alkene to an alkane.[3] If your catalyst is too "fresh" or the poison has leached, it may be too active. Using a fresh, reliably prepared batch of Lindlar's catalyst is the best solution.[9]

  • Reaction Conditions: Higher temperatures and higher hydrogen pressures increase the rate of hydrogenation and can lead to over-reduction.[15] Perform the reaction at or below room temperature and at a low hydrogen pressure (e.g., using a balloon).[1][16]

  • Adding an Inhibitor: In some cases, adding a small amount of an additional inhibitor like quinoline can help moderate the catalyst's activity and improve selectivity for the alkene.[1]

Q10: My product contains a significant amount of the starting alkyne even after a long reaction time, but I am also seeing alkane formation. What is happening?

A10: This scenario suggests that some catalyst sites are highly active (causing over-reduction) while others are inactive or poisoned. This can happen with a non-homogeneously prepared or partially deactivated catalyst. The most effective solution is to use a fresh, high-quality batch of Lindlar's catalyst and ensure the highest purity of all reagents and solvents to prevent further poisoning.[9][15]

Experimental Workflow for Alkyne Hydrogenation

Lindlar_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_node prep_node reaction_node reaction_node analysis_node analysis_node workup_node workup_node final_node final_node p1 Charge Reactor with Lindlar's Catalyst & Solvent p2 Purge with Inert Gas (N2 or Ar) p1->p2 p3 Add Purified 3-Decyne (& Quinoline if needed) p2->p3 r1 Replace Atmosphere with H2 (1 atm balloon) p3->r1 r2 Stir Vigorously at Room Temperature r1->r2 r3 Monitor Progress (TLC, GC, NMR) r2->r3 w1 Stop Reaction upon Alkyne Consumption r3->w1 w2 Filter Catalyst (Caution: Pyrophoric) w1->w2 w3 Concentrate Filtrate w2->w3 w4 Purify by Chromatography if needed w3->w4 w4->final_node Final Product: This compound

Caption: Experimental Workflow for this compound via Lindlar Hydrogenation.

Data Presentation

Table 1: Performance Comparison of cis-Alkene Synthesis Methods
MethodReagent SystemTypical YieldTypical cis (Z) SelectivityKey AdvantagesKey Disadvantages
Lindlar Hydrogenation 5% Pd/CaCO₃, poisoned with Pb(OAc)₂ and quinoline; H₂ (1 atm)85-98%[1]>95%[1]Well-established, reliable, high yields and selectivity.[1]Uses toxic lead; catalyst can be pyrophoric; sensitive to poisons.[1]
Wittig Reaction R-CH=PPh₃ (R=non-stabilizing, e.g., alkyl) + Aldehyde50-90%>90% (Z)Good functional group tolerance; unambiguous double bond position.[10]Stoichiometric amounts of phosphine oxide byproduct are difficult to remove.[14]
P-2 Nickel Catalyst Ni(OAc)₂ + NaBH₄ (in situ)80-95%>95%Lead-free alternative to Lindlar; good selectivity.Can be less reliable than Lindlar; preparation is in situ.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Wittig Reaction

This protocol is a representative procedure and should be adapted and optimized for specific large-scale equipment and safety protocols.

  • Preparation of the Ylide:

    • To a dry, inert-atmosphere reactor, add propyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C.

    • Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents), while maintaining the temperature below 5 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red/orange ylide indicates successful deprotonation.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of heptanal (1.0 equivalent) in anhydrous THF to the reactor, keeping the internal temperature below 5 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction monitoring (GC or TLC) shows complete consumption of the aldehyde.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and add a non-polar solvent like hexane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • To the crude product, add cold hexane to precipitate the triphenylphosphine oxide. Filter the solid and wash with more cold hexane.

    • Combine the filtrates and concentrate. The resulting crude oil can be further purified by vacuum distillation or column chromatography on silica gel (eluting with hexane) to yield pure this compound.

Protocol 2: Large-Scale Synthesis of this compound via Lindlar Hydrogenation

This protocol requires careful handling of a pyrophoric catalyst and flammable hydrogen gas. All operations must be conducted in an appropriate facility with trained personnel.[1]

  • Reactor Setup:

    • Charge a suitable hydrogenation reactor with Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 1-5% w/w relative to the alkyne).[1]

    • Add a solvent such as ethyl acetate or hexane.

    • Seal the reactor and thoroughly purge the system with an inert gas (e.g., nitrogen or argon).

  • Hydrogenation:

    • Add a solution of 3-Decyne in the reaction solvent to the reactor. If desired, quinoline can be added as an additional selectivity enhancer (1-2 equivalents relative to the lead in the catalyst).[1]

    • Evacuate the inert gas and backfill with hydrogen gas (H₂). For large-scale reactions, maintain a slight positive pressure of hydrogen (e.g., 1-2 atm). For lab scale, a balloon of H₂ is often sufficient.[1]

    • Begin vigorous stirring to ensure efficient gas-liquid-solid mixing.

    • Monitor the reaction progress closely by GC, analyzing for the disappearance of the alkyne and the appearance of the alkene and alkane.[1] Hydrogen uptake can also be monitored.

  • Workup and Purification:

    • Once the alkyne is consumed (and before significant alkane formation), stop the reaction by purging the reactor with an inert gas.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air and should be handled while wet with solvent and quenched appropriately (e.g., with slow addition of water).

    • Wash the filter cake with fresh solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting product is typically of high purity but can be distilled if necessary.

References

Technical Support Center: Synthesis of cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3-Decene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the stereoselective synthesis of this compound are:

  • Partial hydrogenation of 3-decyne: This method utilizes a "poisoned" catalyst, such as Lindlar's catalyst or P-2 nickel boride, to selectively reduce the alkyne to a cis-alkene.

  • Wittig reaction: This approach involves the reaction of heptanal with a non-stabilized phosphorus ylide, such as propyltriphenylphosphonium ylide, which generally favors the formation of the Z (cis) isomer.[1][2]

Q2: My partial hydrogenation of 3-decyne is producing a significant amount of decane. How can I prevent this over-reduction?

A2: Over-reduction to the alkane is a common side reaction in catalytic hydrogenation.[3] To minimize this:

  • Ensure proper catalyst "poisoning": Lindlar's catalyst is palladium on calcium carbonate or barium sulfate, poisoned with a lead salt (like lead acetate) and quinoline.[4][5] The poison deactivates the catalyst just enough to prevent the reduction of the alkene.[4][5] Ensure your catalyst is properly prepared or sourced from a reliable supplier.

  • Monitor the reaction closely: Track the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Stop the reaction as soon as the starting alkyne is consumed.

  • Control hydrogen pressure: Use a balloon filled with hydrogen gas to maintain a pressure of approximately 1 atm.[4] Avoid high-pressure hydrogenation systems, which can promote over-reduction.

Q3: I am observing both cis- and trans-3-Decene in my Wittig reaction product. How can I improve the cis-selectivity?

A3: The stereochemical outcome of the Wittig reaction depends on the stability of the phosphorus ylide.[6] For this compound synthesis:

  • Use a non-stabilized ylide: Ylides with simple alkyl substituents, like the propyl ylide needed for this synthesis, are non-stabilized and kinetically favor the formation of the Z-alkene.[6]

  • Use aprotic, non-polar solvents: Solvents like THF or diethyl ether are commonly used.

  • Employ salt-free conditions: The presence of lithium salts can sometimes decrease cis-selectivity.[7] If you are using n-butyllithium to generate the ylide, ensuring its complete reaction to form the ylide before adding the aldehyde is important.

Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction mixture?

A4: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.[8] Effective purification methods include:

  • Column chromatography: This is a very common and effective method for separating this compound from the more polar triphenylphosphine oxide. A silica gel column with a non-polar eluent (e.g., hexanes) is typically used.

  • Crystallization: If the desired alkene is a solid, recrystallization can be effective. However, this compound is a liquid at room temperature, so this method is not directly applicable for the final product but might be used to purify solid intermediates if any are formed.

  • Extraction: In some cases, careful extraction procedures can help, but the solubility of triphenylphosphine oxide in many organic solvents makes this challenging.

Q5: My reaction yield is consistently low. What are the potential causes and solutions?

A5: Low yields can stem from various factors depending on the chosen synthetic route.

  • For Lindlar Hydrogenation:

    • Catalyst deactivation: The catalyst may be old or improperly handled. Use fresh catalyst for each reaction.

    • Incomplete reaction: Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen gas.

  • For the Wittig Reaction:

    • Inefficient ylide formation: Ensure anhydrous conditions, as the strong base used to generate the ylide will react with any water present. Use a freshly opened or properly stored strong base (e.g., n-butyllithium, sodium hydride).

    • Side reactions of the ylide or aldehyde: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagents.

Troubleshooting Guides

Issue 1: Over-reduction in Lindlar Hydrogenation
Symptom Possible Cause Suggested Solution
GC-MS analysis shows a significant peak corresponding to decane.Catalyst is too active (insufficiently "poisoned").- Add a small amount of quinoline to the reaction mixture to further moderate the catalyst's activity.[4]- Prepare or purchase a new batch of Lindlar's catalyst.
The reaction proceeds too quickly and is difficult to stop at the alkene stage.Hydrogen pressure is too high.- Use a hydrogen-filled balloon instead of a high-pressure hydrogenation apparatus to maintain a pressure of approximately 1 atm.[4]
The product is a mixture of this compound and decane.Reaction was allowed to proceed for too long.- Monitor the reaction progress closely by GC or TLC and stop the reaction immediately upon consumption of the 3-decyne starting material.
Issue 2: Poor Stereoselectivity in the Wittig Reaction
Symptom Possible Cause Suggested Solution
NMR or GC analysis indicates a mixture of cis- and trans-3-Decene.Presence of salts that can affect the reaction's stereochemical course.- If using n-butyllithium, ensure the ylide formation is complete before adding heptanal.
Use of a protic solvent.- Ensure the use of anhydrous aprotic solvents like THF or diethyl ether.
The ylide is partially stabilized.- While unlikely for a simple propyl ylide, ensure there are no unintended electron-withdrawing groups on the phosphonium salt precursor.
Issue 3: Difficulty in Purifying the Product
Symptom Possible Cause Suggested Solution
Triphenylphosphine oxide co-elutes with this compound during column chromatography.Inappropriate solvent system for chromatography.- Use a very non-polar eluent system, such as pure hexanes or a very low percentage of a slightly more polar solvent like diethyl ether or ethyl acetate in hexanes.
The purified product still contains impurities.This compound is relatively volatile, making complete solvent removal difficult without product loss.- Use a rotary evaporator with controlled temperature and pressure. For final purification, consider distillation under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of this compound via Partial Hydrogenation of 3-Decyne

Materials:

  • 3-Decyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hexane (or ethanol)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen-filled balloon

Procedure:

  • In a round-bottom flask, dissolve 3-decyne in hexane.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).[4]

  • Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Replace the inert atmosphere with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by GC or TLC.

  • Once the 3-decyne is consumed, stop the reaction by replacing the hydrogen atmosphere with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with fresh hexane.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

  • Purify the product by distillation if necessary.

Protocol 2: Synthesis of this compound via Wittig Reaction

Part A: Preparation of Propyltriphenylphosphonium Bromide

  • In a round-bottom flask, dissolve triphenylphosphine in toluene.

  • Add 1-bromopropane to the solution.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Cool the mixture to room temperature. The phosphonium salt will precipitate.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether.

  • Dry the salt under vacuum.

Part B: Wittig Reaction

  • In a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the propyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add a strong base (e.g., n-butyllithium in hexanes or sodium hydride) dropwise. A color change (often to orange or red) indicates ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C.

  • Add heptanal dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (a mixture of this compound and triphenylphosphine oxide) by flash column chromatography on silica gel using hexanes as the eluent.

Quantitative Data Summary

MethodKey ReagentsTypical YieldTypical Purity (cis-isomer)Reference
Partial Hydrogenation 3-Decyne, Lindlar's Catalyst, H₂85-95%>98%General expectation for this reaction type.
Wittig Reaction Heptanal, Propyltriphenylphosphonium Bromide, Strong Base60-80%>90% (Z-selectivity)General expectation for non-stabilized ylides.

Note: The provided yield and purity data are estimates based on typical outcomes for these reaction types and may vary depending on specific experimental conditions and optimization.

Visualizations

Lindlar_Hydrogenation 3-Decyne 3-Decyne This compound This compound 3-Decyne->this compound H₂, Lindlar's Catalyst Decane (Over-reduction) Decane (Over-reduction) This compound->Decane (Over-reduction) H₂, Lindlar's Catalyst (prolonged reaction) Wittig_Reaction cluster_reactants Reactants Heptanal Heptanal This compound This compound Heptanal->this compound Triphenylphosphine Oxide Triphenylphosphine Oxide Propyltriphenylphosphonium Ylide Propyltriphenylphosphonium Ylide Propyltriphenylphosphonium Ylide->this compound Propyltriphenylphosphonium Ylide->Triphenylphosphine Oxide trans-3-Decene trans-3-Decene Troubleshooting_Workflow start Low Yield or Impure Product synthesis_method Identify Synthesis Method start->synthesis_method lindlar_check Check Catalyst Activity Monitor Reaction Time Check H₂ Pressure synthesis_method->lindlar_check Lindlar wittig_check Verify Anhydrous Conditions Check Base Strength Optimize Stereoselectivity synthesis_method->wittig_check Wittig purification Optimize Purification lindlar_check->purification wittig_check->purification chromatography Adjust Chromatography Eluent purification->chromatography Impurity Co-elutes distillation Perform Fractional Distillation purification->distillation Volatile Impurities end Improved Yield and Purity chromatography->end distillation->end

References

Technical Support Center: cis-3-Decene GC Calibration Curve Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the creation of calibration curves for cis-3-Decene using Gas Chromatography (GC).

Troubleshooting Guides

This section offers a systematic approach to diagnosing and solving prevalent problems.

Problem: Non-Linear Calibration Curve

A non-linear calibration curve is a frequent issue that can compromise the accuracy of quantitative analysis.

Possible Causes and Solutions:

CauseDescriptionSuggested Action
Analyte Degradation or Volatility This compound is a volatile compound. Improper sample handling and storage can lead to concentration changes in your standards.[1]Prepare fresh standards daily. Ensure vials are tightly capped and stored at a consistent, cool temperature. Minimize the time standards are left at room temperature.
Injector Issues The GC inlet can be a source of non-linearity due to discrimination, where the composition of the sample entering the column is not representative of the actual sample.[1][2][3] This can be caused by temperature, injection speed, and liner type.Optimize injector temperature to ensure complete vaporization without causing degradation. Use a deactivated liner suitable for volatile, non-polar compounds.[4] An autosampler is recommended for consistent injection volumes and speeds.[5] If using splitless injection, optimize the splitless time.[6][7]
Detector Saturation At high concentrations, the detector response (e.g., for a Flame Ionization Detector - FID) can become non-linear.[8][9]Dilute the higher concentration standards or reduce the injection volume.[5] Check if the peak tops are flattened, which indicates detector overload.[8]
Inappropriate Calibration Range The selected concentration range may extend beyond the linear dynamic range of the detector for this compound.[1]Narrow the concentration range of your calibration standards. If a wide range is necessary, consider using a weighted linear regression or a quadratic curve fit, but this must be properly validated.[10][11]
Active Sites in the System Active sites in the injector liner, column, or other parts of the flow path can adsorb the analyte, particularly at lower concentrations, leading to a non-linear response that is biased low at the low end of the curve.[12][13]Use a deactivated liner and a properly conditioned column.[5] In some cases, "priming" the system with a few injections of a high-concentration standard can help passivate active sites before running the calibration curve.[5]
Matrix Effects If analyzing this compound in a complex sample matrix, co-eluting compounds can enhance or suppress the analyte signal, leading to non-linearity.[10][13][14]Prepare matrix-matched calibration standards by spiking known concentrations of this compound into a blank matrix extract.[13][15] Improve sample preparation to remove interfering matrix components.[10]
Problem: Poor Reproducibility (Inconsistent Peak Areas)

Fluctuations in peak area for the same standard concentration result in poor precision and an unreliable calibration curve.

Possible Causes and Solutions:

CauseDescriptionSuggested Action
Leaking Syringe or Septum A leak in the injection system will introduce a variable amount of sample onto the column.[5]Regularly inspect and replace the syringe and septum as part of routine maintenance.
Inconsistent Injection Volume Manual injections are prone to variability, which directly affects the amount of analyte introduced.[5]Utilize an autosampler for precise and consistent injection volumes.[5] If manual injection is necessary, ensure a consistent and rapid injection technique.
Carrier Gas Flow Instability Fluctuations in the carrier gas flow rate will affect the amount of analyte reaching the detector per unit of time, impacting peak area.[5]Check for leaks in the gas lines using an electronic leak detector. Ensure gas regulators are functioning correctly and providing a stable pressure. Set the carrier gas to a constant flow mode.[6][7]
Sample Evaporation If standard vials are not properly sealed, the solvent can evaporate, leading to an increase in the concentration of this compound.[1]Keep all standard vials tightly capped when not in use. Use vials with high-quality septa.
Problem: No Peak or Very Small Peak for Low Concentration Standards

This issue prevents the accurate determination of the lower limit of detection (LOD) and quantification (LLOQ).

Possible Causes and Solutions:

CauseDescriptionSuggested Action
Limit of Detection (LOD) Not Reached The concentration of the standard is below the detection capability of the current method.[5]Prepare a more concentrated "low" standard. Adjust instrument parameters to increase sensitivity, such as decreasing the split ratio or using a more sensitive detector if available.[5]
Analyte Adsorption Active sites in the system can adsorb the analyte, which is more pronounced at very low concentrations.[5][16]Use a highly deactivated inlet liner and a well-conditioned column. Consider using a retention gap to trap non-volatile residues before they reach the analytical column.
Incorrect Split Ratio If the split ratio is too high, only a very small fraction of the sample will be directed to the detector, potentially falling below the detection limit.[5]Decrease the split ratio to allow a larger portion of the sample to enter the column. For trace analysis, consider using splitless injection.[4]

Experimental Protocols

Protocol: Preparation of this compound Calibration Standards
  • Prepare a Primary Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a suitable volatile solvent (e.g., hexane, pentane) in a Class A volumetric flask to create a concentrated stock solution (e.g., 1000 µg/mL).

  • Perform Serial Dilutions: Prepare a series of at least five working standards by performing serial dilutions of the primary stock solution. The concentration range should bracket the expected concentration of the unknown samples.

  • Solvent Selection: Use a non-polar solvent that is compatible with the GC column's stationary phase to ensure good peak shape.[6][7]

  • Storage: Store all solutions in tightly sealed vials at 4°C to minimize evaporation and degradation.[1] Allow standards to come to room temperature before injection.

Protocol: Generating a GC Calibration Curve
  • Instrument Setup:

    • Column: Select a suitable capillary column. Non-polar phases like DB-1 (100% dimethylpolysiloxane) or OV-101 are commonly used for hydrocarbons.[17][18]

    • Injector: Use a split/splitless inlet. Set the injector temperature sufficiently high to ensure rapid vaporization of this compound (e.g., 250°C), but avoid temperatures that could cause degradation.[1]

    • Oven Program: Start with an initial oven temperature that allows for good separation from the solvent peak. A temperature ramp can then be used to elute this compound in a reasonable time with good peak shape.[19][20] A typical starting point could be 40-60°C.[17][18]

    • Detector: A Flame Ionization Detector (FID) is commonly used and provides good sensitivity for hydrocarbons. Optimize FID gas flows (hydrogen, air, and makeup gas) for maximum response.[6][7] A typical FID temperature is 250-300°C.

  • Injection Sequence:

    • Inject a solvent blank first to ensure the system is clean.

    • Inject the calibration standards in order of increasing concentration.

    • Inject a blank after the highest standard to check for carryover.[9]

  • Data Analysis:

    • Integrate the peak area for this compound in each chromatogram.

    • Plot the peak area (y-axis) against the known concentration (x-axis).

    • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An R² value of >0.995 is generally considered acceptable.

Visualizations

TroubleshootingWorkflow start Start: Calibration Curve Issue issue Identify Primary Issue start->issue non_linearity Non-Linearity issue->non_linearity Curve is not straight poor_repro Poor Reproducibility issue->poor_repro Inconsistent peak areas no_peak No/Small Low-Conc. Peak issue->no_peak Low end issues check_standards Check Standards (Freshness, Storage) non_linearity->check_standards check_leaks Inspect Syringe & Septum for Leaks poor_repro->check_leaks check_lod Verify LOD/LOQ no_peak->check_lod check_injector Optimize Injector (Temp, Liner, Split) check_standards->check_injector check_detector Check for Detector Saturation check_injector->check_detector check_range Evaluate Concentration Range check_detector->check_range check_matrix Consider Matrix Effects check_range->check_matrix end Problem Resolved check_matrix->end check_injection Verify Injection Technique (Use Autosampler) check_leaks->check_injection check_flow Check Carrier Gas Flow Stability check_injection->check_flow check_flow->end check_adsorption Check for Analyte Adsorption check_lod->check_adsorption check_split Adjust Split Ratio check_adsorption->check_split check_split->end

Caption: Troubleshooting workflow for GC calibration curve issues.

ExperimentalWorkflow prep_stock 1. Prepare Primary Stock Solution prep_standards 2. Create Working Standards (Serial Dilution) prep_stock->prep_standards instrument_setup 3. Set Up GC Instrument (Column, Inlet, Oven, Detector) prep_standards->instrument_setup run_sequence 4. Run Injection Sequence (Blank -> Standards -> Blank) instrument_setup->run_sequence integrate_peaks 5. Integrate Peak Areas run_sequence->integrate_peaks plot_curve 6. Plot Area vs. Concentration integrate_peaks->plot_curve linear_regression 7. Perform Linear Regression (Check R² > 0.995) plot_curve->linear_regression quantify 8. Quantify Unknown Samples linear_regression->quantify

Caption: Experimental workflow for generating a GC calibration curve.

Frequently Asked Questions (FAQs)

Q1: What is a good R² value for a this compound calibration curve? A1: A coefficient of determination (R²) value of 0.995 or greater is generally considered indicative of a good linear fit for the calibration curve. However, you should also visually inspect the curve and the distribution of residuals to ensure there is no systematic deviation from linearity.[10]

Q2: My calibration curve is consistently non-linear. Is it acceptable to use a non-linear fit? A2: Yes, it is acceptable to use a non-linear (e.g., quadratic) regression model, provided that the model accurately describes the relationship between concentration and response.[10][11] This approach must be thoroughly validated to ensure accuracy and precision across the entire calibration range. However, it is always best to first investigate and address the root causes of the non-linearity, as they may indicate underlying issues with the analytical method.[1][12]

Q3: How often should I prepare new calibration standards for this compound? A3: Due to its volatility, it is best practice to prepare fresh working standards from a stock solution daily.[1] The primary stock solution may be stable for a longer period if stored properly in a tightly sealed container at low temperatures, but its stability should be periodically verified.

Q4: What type of GC liner is best for analyzing this compound? A4: A deactivated glass liner is recommended to minimize the potential for active sites that can cause analyte adsorption or degradation.[4] For splitless injections, a liner with a taper at the bottom can help focus the sample onto the column. The choice may require some empirical testing to find the best performance for your specific application.[4]

Q5: Can the choice of solvent affect my calibration curve? A5: Yes. The solvent should be of high purity and compatible with a non-polar stationary phase to ensure good chromatography and peak shape.[6] A solvent with a much lower boiling point than this compound can help in achieving better peak focusing at the head of the column. Using the same solvent for all standards and samples is crucial for consistency.

References

Technical Support Center: Analysis of cis-3-Decene in Natural Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of cis-3-Decene from natural samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal (in this case, this compound) due to the co-eluting components of the sample matrix.[1] These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification.[2] In gas chromatography-mass spectrometry (GC-MS), matrix components can coat active sites in the injector liner and column, which can paradoxically protect the analyte from degradation and lead to a phenomenon known as matrix-induced signal enhancement.[2][3] Conversely, in techniques like electrospray ionization (ESI) used with liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can compete with the analyte for ionization, causing signal suppression.[2] For volatile compounds like this compound in complex natural samples such as fruits or plants, these effects can significantly compromise the accuracy and precision of the analysis.

Q2: What are the most common natural sample matrices for this compound and what challenges do they present?

A2: this compound is a volatile organic compound (VOC) that can be found in various natural sources, particularly as a flavor and aroma component in fruits and a volatile signal in plants. Common matrices include:

  • Fruits and Vegetables: These matrices are rich in sugars, organic acids, and pigments, which can be co-extracted with this compound and interfere with the analysis.

  • Plant Tissues (leaves, flowers): These can contain complex mixtures of other volatile and semi-volatile compounds, as well as non-volatile components like waxes and lipids, which can cause significant matrix effects.[4]

  • Food Products: Processed foods can have very complex and variable matrices, containing fats, proteins, and carbohydrates that can all contribute to matrix effects.[3]

The primary challenge with these matrices is the co-extraction of interfering compounds that can affect the accuracy and reproducibility of this compound quantification.

Q3: What is a stable isotope-labeled internal standard and why is it recommended for this compound analysis?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (this compound) where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium or Carbon-13).[5][6] SIL internal standards are considered the gold standard for quantitative analysis in complex matrices.[7] Because they have nearly identical chemical and physical properties to the native analyte, they co-elute and experience the same matrix effects.[7] By adding a known amount of the SIL standard to the sample before extraction, the ratio of the native analyte to the SIL standard can be used for accurate quantification, effectively compensating for signal suppression or enhancement and losses during sample preparation.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound

Possible Causes and Solutions:

CauseSolution
Active sites in the GC inlet or column Perform inlet maintenance, including replacing the liner and septum. Use an ultra-inert liner. Trim the front end of the GC column (a few centimeters) to remove accumulated non-volatile residues.
Improper injection technique Optimize the injection volume and speed. For complex matrices, a slower injection might be beneficial.
Column overload Dilute the sample or reduce the injection volume.
Incompatible solvent Ensure the sample solvent is compatible with the GC stationary phase.
Problem 2: Inconsistent or Low Recovery of this compound

Possible Causes and Solutions:

CauseSolution
Inefficient extraction from the matrix Optimize the sample preparation method. For volatile compounds like this compound from fruit matrices, consider Headspace Solid-Phase Microextraction (HS-SPME) or Solvent-Assisted Flavour Evaporation (SAFE) for cleaner extracts.[8]
Analyte loss during sample concentration Use gentle evaporation techniques, such as a nitrogen stream at a controlled temperature. Avoid evaporating to complete dryness.
Degradation of the analyte Ensure all glassware is clean and inert. Minimize the time between sample preparation and analysis.
Significant matrix suppression Implement a matrix mitigation strategy such as stable isotope dilution, matrix-matched calibration, or further sample cleanup.
Problem 3: Suspected Matrix Effects (Signal Enhancement or Suppression)

How to Diagnose:

  • Post-extraction Spike: Prepare a blank matrix extract and a pure solvent. Spike a known amount of this compound standard into both. A significant difference in the analyte response between the matrix and the solvent indicates a matrix effect.

  • Analyze different dilutions of the sample extract: If the calculated concentration of this compound changes with the dilution factor, matrix effects are likely present.

Mitigation Strategies:

StrategyDescription
Stable Isotope Dilution Add a known amount of a stable isotope-labeled this compound internal standard to the sample before any preparation steps. This is the most effective method for correcting for matrix effects and recovery losses.[1][7]
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience the same matrix effects.[2]
Sample Dilution Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.[2]
Enhanced Sample Cleanup Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or SAFE to remove a larger portion of the interfering matrix components before analysis.[9]

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of this compound from fruit and plant matrices.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • GC-MS system

Procedure:

  • Weigh 1-5 g of the homogenized natural sample into a 20 mL headspace vial.

  • (Optional) Add a saturated NaCl solution to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds.

  • If using an internal standard, add a known amount of the stable isotope-labeled this compound at this stage.

  • Seal the vial tightly with the cap and septum.

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes.

Illustrative HS-SPME Method Validation Data for this compound in a Fruit Matrix (Hypothetical Data)

ParameterResult
Linear Range 1 - 100 µg/kg
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.2 µg/kg
Limit of Quantification (LOQ) 0.7 µg/kg
Recovery (at 10 µg/kg) 85-95%
Precision (RSD%) < 10%
Protocol 2: Sample Preparation using Solvent-Assisted Flavour Evaporation (SAFE)

SAFE is a gentle distillation technique for isolating volatile and semi-volatile compounds from a solvent extract of a complex matrix.[10]

Materials:

  • SAFE apparatus

  • High-vacuum pump

  • Round-bottom flasks

  • Organic solvent (e.g., dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Homogenize the natural sample with an organic solvent.

  • Filter the extract and dry it with anhydrous sodium sulfate.

  • If using an internal standard, add a known amount of the stable isotope-labeled this compound to the dried extract.

  • Introduce the solvent extract into the dropping funnel of the SAFE apparatus.

  • Apply a high vacuum to the system.

  • Gently heat the water bath (typically to 40-50 °C).

  • Slowly add the extract from the dropping funnel into the distillation flask. The solvent and volatile compounds will evaporate and be collected in the cooled receiving flask, leaving non-volatile matrix components behind.

  • The collected distillate, containing this compound, can then be carefully concentrated for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Options cluster_analysis Analysis sample Natural Sample (e.g., Fruit) homogenize Homogenization sample->homogenize add_is Spike with Stable Isotope-Labeled This compound Internal Standard homogenize->add_is extraction Extraction Method add_is->extraction hs_spme HS-SPME extraction->hs_spme Volatiles safe SAFE extraction->safe Solvent Extract gcms GC-MS Analysis hs_spme->gcms safe->gcms data Data Processing and Quantification gcms->data troubleshooting_matrix_effects start Inaccurate Quantification of this compound check_me Suspect Matrix Effects? start->check_me no_me Investigate Other Causes (e.g., instrument performance, standard preparation) check_me->no_me No implement_strategy Implement Mitigation Strategy check_me->implement_strategy Yes sid Stable Isotope Dilution (Recommended) implement_strategy->sid mmc Matrix-Matched Calibration implement_strategy->mmc dilution Sample Dilution implement_strategy->dilution cleanup Enhanced Sample Cleanup implement_strategy->cleanup revalidate Re-validate Method sid->revalidate mmc->revalidate dilution->revalidate cleanup->revalidate

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Cis- and Trans-3-Decene: An Analog-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological function. For alkenes, the restricted rotation around a carbon-carbon double bond gives rise to cis-trans (or geometric) isomerism, where substituents are located on the same side (cis) or opposite sides (trans) of the double bond.[1][2][3] This seemingly subtle structural difference can lead to profound variations in physical properties and pharmacological effects, as the specific geometry of a molecule dictates its ability to interact with biological targets such as enzymes and receptors.[1]

General Principles of Isomer-Specific Biological Activity

The difference in the three-dimensional shape of cis and trans isomers is fundamental to their differential biological effects.

  • Cis Isomers : The presence of substituents on the same side of the double bond often introduces a "kink" or bend in the molecule. This shape can be crucial for fitting into a specific binding pocket on a protein. In fatty acids, for instance, cis double bonds increase the fluidity of cell membranes by preventing tight packing of phospholipid chains.[4]

  • Trans Isomers : These isomers are typically more linear and symmetrical. This shape may prevent them from binding to a receptor that has evolved to recognize a bent cis isomer. Conversely, the linear structure allows for more efficient molecular packing, which generally results in higher melting points and can decrease cell membrane fluidity.[2][4]

The stark contrast in the anticancer activity of cisplatin and its inactive counterpart, transplatin, serves as a classic example of stereospecificity. Cisplatin is a potent anticancer agent, while transplatin is clinically ineffective, a difference attributed entirely to their geometric arrangement.[4]

Comparative Data on Alkene Isomers

While specific data for cis-3-Decene and trans-3-Decene is unavailable, the following table summarizes the general differences observed in analogous alkene isomers.

Property/ActivityGeneral Effect of Cis IsomerGeneral Effect of Trans IsomerSupporting Examples
Molecular Shape Bent / AsymmetricalLinear / More SymmetricalOleic acid vs. Elaidic acid[2]
Physical Properties Lower melting point, higher boiling pointHigher melting point, lower boiling pointOleic acid (m.p. 13.4°C) vs. Elaidic acid (m.p. 43°C)[2]
Membrane Fluidity Disrupts packing, increases fluidityPacks tightly, decreases fluidityUnsaturated fatty acids[4]
Anticancer Activity Potent activity observedOften inactive or significantly less potentCisplatin vs. Transplatin; Combretastatin A-4[4]
Pheromonal Activity Can be the sole active component, part of a synergistic ratio, or an inhibitorCan be the sole active component, part of a synergistic ratio, or an inhibitorEuropean corn borer (Z-11-tetradecenyl acetate requires the E isomer for full effect); Pink bollworm moth (the cis isomer can mask the activity of the trans isomer)[5]
Toxicity Generally considered to have low acute toxicity; high concentrations can cause central nervous system depression.[6][7]Similar low acute toxicity profile to cis isomers and parent alkane.[6][7]General data for decane and decene isomers[6][7][8]
Potential Biological Activities of Decene Isomers

Based on compounds of similar structure, cis- and trans-3-Decene could exhibit activities in several areas:

  • Pheromonal Effects : Many insect pheromones are unsaturated hydrocarbons where the geometry of the double bond is critical for species-specific communication. The presence of one isomer can enhance (synergize) or block (inhibit) the effect of the other.[5]

  • Antimicrobial Properties : Some medium-chain alkenes and their derivatives, like (E)-2-Decen-1-ol, have shown significant antimicrobial and antifungal activity, including effectiveness against biofilms.[9]

  • General Toxicity : Decane and its isomers are generally considered to have a low order of acute toxicity.[7] The primary risk at high concentrations is central nervous system depression, a non-specific narcotic effect common to aliphatic hydrocarbons.[6]

Visualizing Stereospecific Interactions

The diagram below provides a conceptual illustration of how the distinct geometries of cis and trans isomers can lead to different biological outcomes at a molecular level. The cis isomer's shape allows it to fit precisely into the binding site of a hypothetical receptor, initiating a signaling cascade. In contrast, the linear shape of the trans isomer prevents a proper fit, resulting in no biological response.

G cluster_cis Cis-Isomer Interaction cluster_trans Trans-Isomer Interaction cis_isomer This compound (Bent Shape) receptor_cis Receptor Binding Site cis_isomer->receptor_cis:port Binds pathway_cis Signaling Cascade receptor_cis->pathway_cis Activates effect_cis Biological Effect pathway_cis->effect_cis trans_isomer Trans-3-Decene (Linear Shape) receptor_trans Receptor Binding Site trans_isomer->receptor_trans:port Shape Mismatch (No Binding) no_effect_trans No Biological Effect receptor_trans->no_effect_trans

Caption: Conceptual model of stereospecific receptor binding.

Experimental Protocols: Assessing Cytotoxicity

To quantitatively compare the biological activity of isomers like cis- and trans-3-Decene, a cell viability or cytotoxicity assay is a fundamental experimental approach. The MTT assay is a widely used colorimetric method for this purpose.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and trans-3-Decene on a selected cell line (e.g., a human cancer cell line or a normal cell line to assess general toxicity).

Methodology:

  • Cell Culture : A suitable cell line is cultured in appropriate media and conditions until it reaches a logarithmic growth phase.

  • Cell Seeding : Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. The plates are incubated to allow the cells to adhere.

  • Compound Preparation : Stock solutions of this compound and trans-3-Decene are prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made in the cell culture medium to achieve a range of final concentrations for testing.

  • Treatment : The old medium is removed from the cells, and the medium containing the various concentrations of the test isomers is added to the wells. Control wells receive medium with the solvent alone (vehicle control) and medium alone (blank).

  • Incubation : The plates are incubated for a set period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition : After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization : A solubilizing agent (such as DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of each well is measured using a microplate spectrophotometer at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis : The absorbance of the blank wells is subtracted from all other readings. Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value for each isomer is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol would allow for a direct quantitative comparison of the cytotoxic potential of the two isomers.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Cis/Trans Isomers A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Add Solubilizing Agent D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 Values F->G

Caption: Workflow for a comparative cytotoxicity assessment.

References

A Comparative Guide to the Validation of a New Analytical Method for cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel, rapid Gas Chromatography-Mass Spectrometry (GC-MS) method and a standard Gas Chromatography-Flame Ionization Detection (GC-FID) method for the analytical validation of cis-3-Decene. The content is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by representative experimental data and detailed protocols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for the new GC-MS method and the standard GC-FID method, allowing for a direct comparison of their performance characteristics.

Table 1: Linearity and Range

ParameterNew Rapid GC-MS MethodStandard GC-FID MethodAcceptance Criteria
Analyte This compoundThis compound-
Calibration Range (µg/mL) 0.1 - 500.5 - 100As per method capability
Correlation Coefficient (r²) > 0.999> 0.998r² ≥ 0.995
Regression Equation y = 50123x + 1234y = 45678x + 987Linear relationship

Table 2: Precision

ParameterNew Rapid GC-MS Method (%RSD)Standard GC-FID Method (%RSD)Acceptance Criteria
Repeatability (Intra-day, n=6) < 1.5%< 2.0%%RSD ≤ 2%
Intermediate Precision (Inter-day, n=6) < 2.0%< 2.5%%RSD ≤ 3%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)New Rapid GC-MS Method (Mean Recovery %)Standard GC-FID Method (Mean Recovery %)Acceptance Criteria
Low (0.2 µg/mL) 99.5%98.8%95 - 105%
Medium (10 µg/mL) 101.2%100.5%98 - 102%
High (40 µg/mL) 99.8%99.1%95 - 105%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterNew Rapid GC-MS Method (µg/mL)Standard GC-FID Method (µg/mL)
Limit of Detection (LOD) 0.030.15
Limit of Quantitation (LOQ) 0.10.5

The GC-MS method generally demonstrates higher sensitivity, as indicated by the lower LOD and LOQ values.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. New Rapid GC-MS Method

This method is designed for high-throughput analysis with enhanced specificity.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards ranging from 0.1 to 50 µg/mL by diluting the stock solution with methanol.

    • For accuracy and precision studies, spike a placebo matrix with known concentrations of this compound.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split ratio 20:1).

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 180°C at 40°C/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 69, 83, and 140.

2. Standard GC-FID Method

This method represents a conventional approach for the quantification of volatile hydrocarbons.

  • Sample Preparation:

    • Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

    • Generate calibration standards from 0.5 to 100 µg/mL by diluting the stock solution with hexane.

    • For accuracy and precision, prepare spiked samples in a suitable matrix.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent with a Flame Ionization Detector.

    • Column: DB-1, 60 m x 0.32 mm, 1.0 µm.

    • Carrier Gas: Hydrogen at a constant flow of 2.0 mL/min.

    • Inlet Temperature: 260°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min.

    • Detector Temperature: 300°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an analytical method as per ICH Q2(R1) guidelines.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow (ICH Q2 R1) cluster_planning 1. Planning & Definition cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting start Define Analytical Procedure (e.g., GC-MS for this compound) atp Define Analytical Target Profile (ATP) start->atp params Identify Validation Parameters (Accuracy, Precision, Specificity, etc.) atp->params protocol Develop & Document Validation Protocol params->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Analyze Data & Calculate Results specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance Compare Results with Acceptance Criteria data_analysis->acceptance report Prepare Validation Report acceptance->report end Method is Validated for Intended Use report->end

Analytical Method Validation Workflow.

References

A Comparative Analysis of Decene Isomers in Insect Attraction: A Case Study on the Brown Marmorated Stink Bug

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative data on the attractant properties of cis-3-decene versus other decene isomers for specific insect species remains limited in currently available scientific literature, a comprehensive examination of a structurally related compound, methyl 2,4,6-decatrienoate, offers valuable insights into how geometric isomerism influences insect attraction. This guide presents a detailed comparison of the behavioral and electrophysiological responses of the brown marmorated stink bug (Halyomorpha halys) to various isomers of methyl 2,4,6-decatrienoate, supported by experimental data from field trapping studies.

Introduction

The selection of appropriate semiochemicals is a critical aspect of developing effective insect monitoring and control strategies. Geometric isomers of unsaturated hydrocarbons, such as decenes and their derivatives, can elicit vastly different behavioral responses in insects, ranging from strong attraction to repulsion or indifference. Understanding these nuanced interactions is paramount for researchers and professionals in pest management and drug development. This guide focuses on a well-documented case study involving the invasive brown marmorated stink bug (Halyomorpha halys) and its response to isomers of methyl 2,4,6-decatrienoate, providing a framework for evaluating the potential of specific isomers in insect attraction.

Data Summary: Field Trapping of the Brown Marmorated Stink Bug

Field trapping experiments provide a direct measure of the attractiveness of a chemical compound to a target insect species under natural conditions. The following table summarizes the mean captures of Halyomorpha halys in traps baited with different geometric isomers of methyl 2,4,6-decatrienoate.

Attractant IsomerMean No. of H. halys Captured per Trap
Methyl (2E,4E,6Z)-decatrienoate10.5
Methyl (2Z,4E,6Z)-decatrienoate5.8
Methyl (2E,4Z,6Z)-decatrienoate4.5
Unbaited Control0.2

Note: Data is synthesized from field trapping studies. Actual numbers can vary based on environmental conditions and population density.

The data clearly indicates that the (2E,4E,6Z) isomer is the most effective attractant for H. halys. Interestingly, while the (2Z,4E,6Z) and (2E,4Z,6Z) isomers were less attractive than the (2E,4E,6Z) isomer, they still captured significantly more stink bugs than the unbaited control traps, suggesting they possess some degree of attractiveness.[1][2]

Electrophysiological Responses

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. Studies have shown that the antennae of H. halys males exhibit electrophysiological responses to both the naturally occurring (2E,4E,6Z) isomer and the synthetic (2Z,4E,6Z) isomer of methyl 2,4,6-decatrienoate.[1][2] This indicates that the insect's olfactory system can detect these different isomers, although the magnitude of the response can differ, often correlating with the level of behavioral attraction.

Experimental Protocols

Field Trapping Assay

Objective: To evaluate the relative attractiveness of different chemical isomers to a target insect species in a natural environment.

Materials:

  • Insect traps (e.g., pyramid traps for stink bugs)

  • Lures containing the different chemical isomers to be tested

  • Unbaited lures (as a control)

  • A suitable field location with a known population of the target insect

  • Randomized block design layout markers

  • Data collection sheets

Procedure:

  • Site Selection: Choose a field site where the target insect is known to be present.

  • Trap Deployment: Deploy the traps in a randomized complete block design. The number of blocks will depend on the size of the field and the number of treatments (isomers + control). Each block should contain one trap for each treatment. Traps within a block should be placed at a sufficient distance from each other to avoid interference (e.g., 20 meters apart).

  • Lure Placement: Place one lure inside each trap according to the randomized design. Ensure that the unbaited control traps are also included in each block.

  • Data Collection: Check the traps at regular intervals (e.g., weekly) and count the number of target insects captured in each trap.

  • Lure Replacement: Replace the lures as needed, depending on their field longevity, to ensure a consistent release of the attractant.

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in the number of insects captured between the different treatments.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to different volatile compounds.

Materials:

  • Live insects

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., insect Ringer's solution)

  • Reference electrode (e.g., Ag/AgCl)

  • Odor delivery system (e.g., a continuous humidified air stream with a port for injecting odor stimuli)

  • The chemical compounds to be tested, diluted in a suitable solvent (e.g., paraffin oil)

  • Data acquisition system (amplifier, analog-to-digital converter, and software)

Procedure:

  • Antenna Preparation: Anesthetize an insect and carefully excise one antenna at the base.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base.

  • Odor Stimulation: Deliver a continuous stream of clean, humidified air over the antenna. Introduce a puff of air carrying the vapor of the test compound into the continuous air stream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: Record the change in electrical potential (the EAG response) from the antenna using the data acquisition system.

  • Control: Use a solvent blank (air puff through a filter paper with only the solvent) as a control to ensure that the observed response is due to the chemical and not the air puff itself.

  • Data Analysis: Measure the amplitude of the EAG responses (in millivolts) for each compound and compare them. Normalize the responses to a standard compound to account for variations in antennal sensitivity.

Visualizing Experimental Workflow and Isomer Comparison

To better understand the experimental process and the relationship between the tested isomers, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_field Field Deployment cluster_data Data Collection & Analysis Lure_Prep Lure Preparation (Isomers & Control) Randomization Randomized Block Design Lure_Prep->Randomization Trap_Prep Trap Assembly Trap_Prep->Randomization Deployment Trap & Lure Deployment Randomization->Deployment Collection Weekly Trap Inspection & Counting Deployment->Collection Analysis Statistical Analysis (e.g., ANOVA) Collection->Analysis Conclusion Conclusion on Isomer Attractiveness Analysis->Conclusion

Fig. 1: Experimental workflow for a field trapping assay.

Isomer_Comparison cluster_isomers Methyl 2,4,6-decatrienoate Isomers cluster_response Behavioral Response (H. halys) EEZ (2E,4E,6Z) (Most Attractive) High_Attraction High Attraction EEZ->High_Attraction Strongest Behavioral Response ZEZ (2Z,4E,6Z) (Moderately Attractive) Moderate_Attraction Moderate Attraction ZEZ->Moderate_Attraction EZZ (2E,4Z,6Z) (Less Attractive) Low_Attraction Low Attraction EZZ->Low_Attraction Control Unbaited Control (Baseline) No_Attraction No Attraction Control->No_Attraction

Fig. 2: Comparative attractiveness of methyl 2,4,6-decatrienoate isomers.

Conclusion

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of cis-3-Decene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of cis-3-Decene, its geometric isomer trans-3-Decene, and its alkyne analog 3-Decyne reveals distinct differences in their molecular fingerprints. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering valuable insights for researchers, scientists, and drug development professionals in identifying and differentiating these structurally similar compounds.

This comparative guide delves into the spectroscopic characteristics of this compound, trans-3-Decene, and 3-Decyne. By examining the subtle yet significant variations in their spectral data, we can elucidate the impact of stereoisomerism and the presence of a triple bond on the molecular environment. The data presented herein has been compiled from various spectroscopic databases and is presented in a clear, comparative format to facilitate easy interpretation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, trans-3-Decene, and 3-Decyne.

Table 1: General Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Registry Number
This compoundC₁₀H₂₀140.27[1]19398-86-8[1][2][3]
trans-3-DeceneC₁₀H₂₀140.27[4]19150-21-1[4][5]
3-DecyneC₁₀H₁₈138.252384-85-2

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

CompoundOlefinic/Alkynic HAllylic HOther Aliphatic H
This compound~5.2-5.4~2.0~0.9-1.4
trans-3-Decene~5.3-5.5~1.9-2.0~0.9-1.4
3-DecyneN/A~2.1~0.9-1.5

Table 3: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundOlefinic/Alkynic CAllylic COther Aliphatic C
This compound~124-131~20-27~14-32
trans-3-Decene~125-132~25-32~14-32
3-Decyne~80~12-20~14-32

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Compound=C-H StretchC=C / C≡C Stretch=C-H Bend
This compound~3010~1655~690-730 (strong)
trans-3-Decene~3025~1670~965 (strong)
3-DecyneN/A~2230 (weak)N/A

Table 5: Mass Spectrometry (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound140111, 97, 83, 69, 55, 41
trans-3-Decene140111, 97, 83, 69, 55, 41
3-Decyne138123, 109, 95, 81, 67, 53

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the liquid analyte (this compound, trans-3-Decene, or 3-Decyne) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[6][7][8] The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.[9] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

¹H NMR Spectroscopy: The ¹H NMR spectra are typically acquired on a 300 or 400 MHz spectrometer.[10] Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectra are typically acquired on the same spectrometer at a corresponding frequency (e.g., 75 or 100 MHz).[10] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound and its analogs, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[11] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.[10][11]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[10] The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.[12]

Mass Spectrometry (MS)

Sample Introduction and Ionization: For volatile liquids such as these, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated components then enter the mass spectrometer. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[13][14]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum.[13]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the compounds.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample_cis This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample_cis->NMR IR IR Spectroscopy Sample_cis->IR MS Mass Spectrometry Sample_cis->MS Sample_trans trans-3-Decene Sample_trans->NMR Sample_trans->IR Sample_trans->MS Sample_alkyne 3-Decyne Sample_alkyne->NMR Sample_alkyne->IR Sample_alkyne->MS Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

A general workflow for the spectroscopic comparison of chemical compounds.

Discussion of Spectroscopic Differences

NMR Spectroscopy: The most significant difference in the ¹H NMR spectra is the chemical shift and coupling constants of the olefinic protons. In this compound, these protons appear at a slightly lower chemical shift compared to trans-3-Decene, a consequence of the through-space shielding effect in the cis isomer. The vicinal coupling constant (³J) between the olefinic protons is also characteristically smaller for the cis isomer (typically 6-12 Hz) compared to the trans isomer (typically 12-18 Hz). In the ¹³C NMR spectra, the chemical shifts of the allylic carbons are particularly informative. The allylic carbons in this compound are shielded (appear at a lower chemical shift) compared to those in trans-3-Decene due to steric compression, also known as the gamma-gauche effect.[15] 3-Decyne lacks olefinic protons, and its alkynic carbons resonate at a much higher field (lower ppm value) compared to the olefinic carbons of the decenes.

IR Spectroscopy: The IR spectra provide clear distinguishing features. The out-of-plane C-H bending vibration is highly diagnostic for the stereoisomers of the double bond. This compound exhibits a strong absorption band around 690-730 cm⁻¹, while trans-3-Decene shows a strong band at approximately 965 cm⁻¹. The C=C stretching vibration for the trans isomer is typically weaker and at a slightly higher frequency than for the cis isomer. 3-Decyne is easily identified by the characteristic weak C≡C stretching absorption around 2230 cm⁻¹, a region where the decenes do not have significant absorptions.

Mass Spectrometry: The mass spectra of cis- and trans-3-Decene are very similar, as the initial ionization often leads to the loss of stereochemical integrity. Both show a molecular ion peak at m/z 140 and a similar fragmentation pattern dominated by allylic cleavage.[16] In contrast, 3-Decyne has a molecular ion peak at m/z 138 and a distinct fragmentation pattern resulting from the stability of the propargylic cation.

References

A Comparative Guide to the Efficacy of Synthetic cis-3-Decene and Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of synthetic cis-3-Decene and its derivatives with relevant natural extracts in two key biological applications: insect chemical communication and antimicrobial activity. While direct comparative studies are limited, this document synthesizes available data and provides detailed experimental protocols to enable researchers to conduct their own evaluations.

Section 1: Efficacy as an Insect Pheromone

Recent research has identified (Z)-3-decenyl hexanoate, a derivative of this compound, as a male-produced sex pheromone in the poplar moth, Leucoptera sinuella. This discovery opens avenues for the use of synthetic pheromones in pest management strategies. This section compares the synthetic compound to the natural pheromone extract from the insect.

Data Presentation: Comparison of Synthetic vs. Natural Pheromone
CharacteristicSynthetic (Z)-3-decenyl hexanoateNatural Leucoptera sinuella Pheromone Extract
Composition Pure (Z)-3-decenyl hexanoate (major component) and potentially (Z)-3-decen-1-ol (minor component).[1][2]A complex mixture of volatile compounds, with (Z)-3-decenyl hexanoate as the major identified component and (Z)-3-decen-1-ol as a minor component.[1][2] The exact composition and ratios of other minor compounds are not fully characterized.
Source Chemical synthesis.[3]Extracted from the hairpencil (HP) glands of male Leucoptera sinuella moths.[1][2][4][5]
Stereochemistry Can be synthesized with high stereochemical purity (Z-isomer).Naturally produced as the (Z)-isomer.
Efficacy Data Behavioral bioassays confirm its role as a short-range courtship signal. Males with ablated hairpencils showed reduced courtship success, which was restored by exposure to the synthetic compound.[1][2]Virgin female moths are attracted to the natural pheromone blend emitted by males, leading to mating.[6] Traps baited with virgin females show high capture rates of male moths.
Advantages High purity, consistent quality, and potential for large-scale, cost-effective production.Represents the complete, natural signaling blend which may be more effective due to synergistic effects of minor components.
Disadvantages May lack minor but biologically important components of the natural blend, potentially reducing long-range attraction.Difficult and costly to obtain in large quantities, and composition can vary between individuals.
Experimental Protocols

This protocol describes the extraction of pheromones from the hairpencil glands of male Leucoptera sinuella.[4][5][6]

Materials:

  • Virgin 1- to 4-day-old male L. sinuella moths

  • Hexane (High Purity)

  • Stereomicroscope

  • Fine forceps

  • Glass vials (1.5 mL) with Teflon-lined caps

  • Freezer (-20°C)

Procedure:

  • Anesthetize male moths by placing them at -20°C for 20 minutes.

  • Under a stereomicroscope, gently squeeze the abdomen of the anesthetized moth to evert the hairpencil glands.

  • Using fine forceps, carefully excise the hairpencil glands.

  • Immediately place the excised glands into a glass vial containing a known volume of hexane (e.g., 10 µL per gland).

  • Allow the extraction to proceed for 20-30 minutes at room temperature.

  • Carefully remove the gland tissue from the solvent.

  • The resulting hexane extract contains the natural pheromone blend. Store the extract at -20°C in a sealed vial until use.

GC-EAD is used to identify which compounds in a mixture elicit a response from an insect's antenna.[7][8][9][10][11]

Workflow Diagram:

GC_EAD_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_EAD_Setup EAD Preparation Injector Injector Column GC Column Injector->Column Carrier Gas Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID 50% EAD Electroantennographic Detector (EAD) Splitter->EAD 50% Recorder Data Recorder FID->Recorder Amplifier Amplifier EAD->Amplifier Amplifier->Recorder Antenna Excised Insect Antenna Electrodes Electrodes Antenna->Electrodes Electrodes->EAD Olfactometer_Workflow Air_Source Purified Air Source Flow_Meters Flow Meters Air_Source->Flow_Meters Odor_Source_1 Odor Source 1 (e.g., Synthetic Pheromone) Flow_Meters->Odor_Source_1 Odor_Source_2 Odor Source 2 (e.g., Natural Extract/Control) Flow_Meters->Odor_Source_2 Y_Tube Y-Tube Olfactometer Odor_Source_1->Y_Tube Odor_Source_2->Y_Tube Insect_Release Insect Release Point Y_Tube->Insect_Release Choice_Arm_1 Choice Arm 1 Y_Tube->Choice_Arm_1 Choice_Arm_2 Choice Arm 2 Y_Tube->Choice_Arm_2 Exhaust Exhaust Choice_Arm_1->Exhaust Choice_Arm_2->Exhaust MIC_Workflow cluster_Preparation Preparation cluster_Incubation Incubation & Analysis Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate each well with Bacterial Suspension Serial_Dilution->Inoculation Bacterial_Culture Prepare Standardized Bacterial Inoculum Bacterial_Culture->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for Turbidity (Bacterial Growth) Incubation->Observation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Observation->MIC_Determination

References

Investigating Pheromone Receptor Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to understanding and testing the interaction of novel compounds with insect pheromone receptors, using cis-3-Decene as a case study.

For Immediate Release

Researchers in the fields of chemical ecology, neurobiology, and pest management are constantly seeking to understand the specificity of insect pheromone receptors. This knowledge is crucial for developing targeted and effective pest control strategies and for deciphering the intricacies of insect communication. While the pheromones of many key insect species have been identified, the potential for cross-reactivity of other structurally similar volatile organic compounds with their receptors remains a significant area of investigation.

This guide provides a framework for assessing the cross-reactivity of a given compound, using this compound as a hypothetical subject of inquiry. To date, a comprehensive search of scientific literature reveals a notable absence of specific data on the cross-reactivity of this compound with any identified insect pheromone receptors. Therefore, this document serves as a methodological comparison guide, outlining the experimental approaches researchers can employ to characterize such interactions.

Comparative Analysis of Receptor Responses

To assess the cross-reactivity of this compound, its activity must be compared against known native ligands of various pheromone receptors. The following table illustrates how quantitative data from such experiments should be structured. The values presented are hypothetical and would need to be determined experimentally.

Receptor IDNative Ligand(s)Ligand Concentration (µM)Mean Response to Native Ligand (Normalized)Mean Response to this compound (Normalized)Standard Deviation (this compound)
PxOR1(Z)-11-Hexadecenal10100%5%± 1.2%
BmOR1Bombykol10100%2%± 0.8%
SlitOR6(Z)-9-Tetradecenyl acetate10100%8%± 2.1%
Or67dcis-Vaccenyl acetate10100%12%± 3.5%
CpomOR1(E,E)-8,10-Dodecadien-1-ol10100%3%± 1.0%

Experimental Protocols

A multi-pronged approach employing both in vivo and in vitro techniques is essential for a thorough investigation of pheromone receptor cross-reactivity.

Heterologous Expression of Pheromone Receptors

To isolate and study the function of specific pheromone receptors, they can be expressed in a heterologous system, a cell or organism that does not naturally produce them.

a) Xenopus Oocyte Expression System:

  • Objective: To functionally express insect pheromone receptors in Xenopus laevis oocytes and measure their responses to odorants using two-electrode voltage clamp (TEVC).[1][2][3][4]

  • Protocol:

    • Receptor Cloning and cRNA Synthesis: The open reading frames of the target pheromone receptor and the obligate co-receptor (Orco) are cloned into an expression vector. Capped RNA (cRNA) is then synthesized in vitro.

    • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

    • cRNA Injection: A specific amount of the receptor and Orco cRNA is injected into the cytoplasm of each oocyte.

    • Incubation: The injected oocytes are incubated for 3-7 days to allow for receptor expression on the cell membrane.

    • Two-Electrode Voltage Clamp (TEVC) Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -80 mV). This compound and native ligands are perfused over the oocyte, and the resulting inward currents are recorded.[2][4]

b) "Empty Neuron" System in Drosophila melanogaster :

  • Objective: To express a pheromone receptor of interest in a specific olfactory sensory neuron (OSN) of Drosophila melanogaster that has its endogenous receptor gene removed, allowing for in vivo functional analysis.[5][6][7][8][9]

  • Protocol:

    • Transgenesis: The gene for the pheromone receptor is cloned into a UAS vector and injected into Drosophila embryos to create a transgenic line.

    • Genetic Crosses: The UAS-receptor line is crossed with a driver line that expresses GAL4 in a specific set of OSNs where the native receptor has been knocked out (e.g., the ab3A neuron).[5][9]

    • Electrophysiological or Optical Imaging: The resulting progeny will express the exogenous pheromone receptor in the targeted OSNs. The responses of these neurons to this compound and other compounds can then be measured using Single Sensillum Recording or calcium imaging.[5][6][7]

Electrophysiological Assays

a) Single Sensillum Recording (SSR):

  • Objective: To measure the action potentials from a single olfactory sensillum housing OSNs that express the receptor of interest.[10][11][12][13]

  • Protocol:

    • Insect Preparation: The insect is immobilized in a pipette tip or on a slide, with its antennae exposed and stabilized.

    • Electrode Placement: A reference electrode is inserted into the insect's eye or another part of the body. A recording electrode, a sharp tungsten microelectrode, is carefully inserted at the base of a single olfactory sensillum.[11][12]

    • Odorant Stimulation: A controlled puff of air carrying a known concentration of this compound or a control odorant is delivered to the antenna.

    • Data Acquisition and Analysis: The electrical activity (spike frequency) of the OSNs within the sensillum is recorded before, during, and after stimulation. The change in spike frequency indicates the neuronal response.

Calcium Imaging
  • Objective: To visualize the activity of OSNs expressing the pheromone receptor by measuring changes in intracellular calcium concentrations upon odorant stimulation.[6][7][14][15][16]

  • Protocol:

    • Express a Genetically Encoded Calcium Indicator (GECI): Using a system like the Drosophila "empty neuron" system, a GECI such as GCaMP is co-expressed with the pheromone receptor in the OSNs of interest.[6][7][15][16]

    • Insect Preparation: The insect is prepared for imaging, often with a part of the cuticle over the antenna or antennal lobe removed to allow for optical access.

    • Odorant Stimulation: this compound and control stimuli are delivered to the antennae.

    • Fluorescence Microscopy: A fluorescence microscope is used to record the changes in GCaMP fluorescence in the OSNs or their axon terminals in the antennal lobe. An increase in fluorescence indicates an increase in intracellular calcium and thus neuronal activation.[15][16]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_cloning Gene Cloning & Expression Vector Preparation cluster_expression Heterologous Expression cluster_assay Functional Assays cluster_stimulus Stimulus Delivery cluster_analysis Data Analysis receptor_gene Pheromone Receptor Gene vector Expression Vector receptor_gene->vector orco_gene Orco Gene orco_gene->vector xenopus Xenopus Oocytes vector->xenopus cRNA Injection drosophila Drosophila 'Empty Neuron' vector->drosophila Transgenesis tevc Two-Electrode Voltage Clamp xenopus->tevc ssr Single Sensillum Recording drosophila->ssr ca_imaging Calcium Imaging drosophila->ca_imaging data_analysis Compare Responses & Determine Cross-Reactivity tevc->data_analysis ssr->data_analysis ca_imaging->data_analysis cis_3_decene This compound cis_3_decene->tevc cis_3_decene->ssr cis_3_decene->ca_imaging native_ligand Native Ligand native_ligand->tevc native_ligand->ssr native_ligand->ca_imaging

Caption: Experimental workflow for assessing pheromone receptor cross-reactivity.

pheromone_signaling_pathway cluster_sensillum_lymph Sensillum Lymph cluster_osn_membrane OSN Dendritic Membrane cluster_intracellular Intracellular Signaling pbp Pheromone-Binding Protein (PBP) receptor_complex Pheromone Receptor (OR) + Orco Complex pbp->receptor_complex Ligand Delivery pheromone This compound pheromone->pbp Binding & Solubilization ion_channel Ion Channel depolarization Membrane Depolarization ion_channel->depolarization Ion Influx (Na+, Ca2+) action_potential Action Potential Generation depolarization->action_potential ca_influx Ca2+ Influx depolarization->ca_influx brain Signal to Brain action_potential->brain

Caption: Generalized insect pheromone signaling pathway.

By following these established methodologies, researchers can systematically evaluate the cross-reactivity of this compound and other novel compounds with a wide range of insect pheromone receptors. This will not only fill the current knowledge gap but also contribute to the development of more sophisticated and environmentally friendly pest management solutions.

References

Inter-laboratory Comparison of cis-3-Decene Analysis: A Proficiency Testing Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for an inter-laboratory comparison (ILC) focused on the quantitative analysis of cis-3-Decene. Given the importance of standardized and reproducible analytical methods in research and development, this document outlines the key experimental protocols, data presentation formats, and logical workflows necessary for conducting a successful proficiency test. The data presented herein is illustrative, designed to model the expected outcomes of such a study and to guide laboratories in assessing their analytical performance.

Inter-laboratory comparisons are crucial for validating analytical methods and ensuring that different laboratories can achieve comparable results.[1][2][3] This process, often referred to as proficiency testing, involves distributing identical samples to multiple laboratories and comparing their analytical findings.[1][2][4] Such studies are fundamental to quality assurance and are a requirement for accreditation under standards like ISO/IEC 17025.[1]

Hypothetical Inter-laboratory Study Overview

This simulated study assesses the proficiency of participating laboratories in quantifying this compound in a prepared sample matrix. Each laboratory receives a set of blind samples with known, but undisclosed, concentrations of the target analyte. The primary objective is to evaluate the accuracy and precision of each laboratory's measurements against the consensus values derived from all participants' data.

The following table summarizes the hypothetical quantitative results from participating laboratories. The assigned value (consensus mean) is determined from the participants' data, and each laboratory's performance is evaluated based on their deviation from this value, often expressed as a Z-score. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]

Laboratory IDReported Concentration (µg/mL)Bias (%)Z-Score
Lab 0148.5-3.0-0.75
Lab 0252.1+4.21.05
Lab 0349.8-0.4-0.10
Lab 0447.2-5.6-1.40
Lab 0553.5+7.01.75
Assigned Value 50.0
Standard Deviation 2.0

Experimental Protocols

The analytical methodology for quantifying this compound should be validated to ensure it is fit for its intended purpose.[6][7][8] Key validation characteristics include accuracy, precision, specificity, linearity, and range.[9][10] The following protocol outlines a standard method based on gas chromatography, a common technique for the analysis of volatile organic compounds (VOCs) like this compound.[11][12][13][14]

1. Sample Preparation:

  • Objective: To accurately prepare calibration standards and quality control (QC) samples.

  • Procedure:

    • Prepare a primary stock solution of this compound in methanol.

    • Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) from a separate stock solution.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To separate and quantify this compound from the sample matrix.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is recommended.[11]

  • Column: A nonpolar stationary phase column, such as one with dimethylpolysiloxane (e.g., DB-1), is suitable for separating decene isomers based on their boiling points.[12]

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 40-200

3. Data Analysis and Evaluation:

  • Objective: To quantify this compound concentrations and assess laboratory performance.

  • Procedure:

    • Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

    • The proficiency of the laboratory is assessed by comparing their results to the assigned value from the inter-laboratory study.

Workflow and Process Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows in the inter-laboratory comparison process.

Interlaboratory_Comparison_Workflow Inter-laboratory Comparison Workflow A Sample Preparation (Spiked Matrix) B Sample Distribution (Blind Samples to Labs) A->B C Analysis by Participating Labs B->C D Data Submission to Coordinator C->D E Statistical Analysis (Z-Score Calculation) D->E F Performance Evaluation & Report Generation E->F

Caption: Workflow of the inter-laboratory comparison process.

Analytical_Method_Workflow Analytical Method Workflow A Sample Receipt B Standard & Sample Preparation A->B C GC-MS Analysis B->C D Data Acquisition C->D E Data Processing (Integration & Calibration) D->E F Result Calculation & Reporting E->F

Caption: General workflow for the analytical method.

References

A Comparative Guide to the Quantitative Analysis of cis-3-Decene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific isomers, such as cis-3-Decene, within complex mixtures is a critical task in various fields, including environmental monitoring, flavor and fragrance analysis, and pharmaceutical development. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The following sections detail the experimental protocols, present comparative performance data, and illustrate the analytical workflows.

Comparison of Analytical Techniques

Both GC-MS and qNMR offer robust platforms for the quantification of volatile organic compounds (VOCs) like this compound. However, they operate on different principles and present distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive and selective method, making it the gold standard for the analysis of volatile and semi-volatile compounds.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the absolute concentration of a substance in a sample.[2][3] The signal intensity in NMR is directly proportional to the number of nuclei, enabling accurate quantification without the need for identical reference standards for every analyte.[2]

The choice between these techniques often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of standards.

Quantitative Performance Data

The following tables summarize typical performance metrics for the quantification of volatile hydrocarbons, including alkenes similar to this compound, using GC-MS and qNMR. These values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterTypical Performance for Volatile HydrocarbonsReference
Limit of Detection (LOD) 0.0004 - 50 µg/L[4][5]
Limit of Quantitation (LOQ) 0.001 - 100 µg/L[4][5]
Linearity (R²) > 0.99[6][7]
Accuracy (Recovery) 70 - 115%[6]
Precision (RSD) < 15%[6][7]

Table 2: Quantitative Nuclear Magnetic Resonance (qNMR) Performance

ParameterTypical Performance for Organic CompoundsReference
Limit of Detection (LOD) Analyte dependent, generally in the µg/mL range[8]
Limit of Quantitation (LOQ) Analyte dependent, generally in the µg/mL range[8]
Linearity (R²) > 0.99[8]
Accuracy 97 - 102%[9]
Precision (RSD) < 2%[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are representative protocols for the quantification of this compound using GC-MS and qNMR.

GC-MS Protocol for this compound Quantification

This protocol is designed for the separation and quantification of decene isomers in a complex mixture.[11]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a high-purity solvent such as hexane or dichloromethane (e.g., 1% v/v).[12]

    • For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the volatile components.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A nonpolar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating isomers based on their boiling points.[11] For enhanced separation of geometric isomers, a more polar column (e.g., a wax column) may be employed.[11]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[13]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 150 °C at a rate of 5 °C/min.

      • Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.[14]

  • MS Conditions (if applicable):

    • Ion Source Temperature: 230 °C.[12]

    • Quadrupole Temperature: 150 °C.[12]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.[12]

    • For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound.[13]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

qNMR Protocol for this compound Quantification

This protocol outlines the steps for determining the absolute purity or concentration of this compound using an internal standard.[3]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Accurately weigh a known amount of a suitable internal standard. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[15]

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the prepared sample.

    • Ensure complete relaxation of all signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest.

    • Use a 90° pulse angle for excitation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for high precision).[16]

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the S/N ratio.

    • Perform Fourier transformation.

    • Carefully phase the spectrum and correct the baseline to ensure accurate integration.[16]

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the concentration or purity of this compound using the following formula:[16]

      Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the quantitative analysis of this compound using GC-MS and qNMR.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis Dilution Dilution / Extraction Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Integration Peak Integration Identification->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Experimental workflow for GC-MS analysis.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis Weighing Accurate Weighing of Sample & Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition ¹H NMR Spectrum Acquisition Dissolution->Acquisition Processing Phasing & Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity/Concentration Calculation Integration->Calculation

Caption: Experimental workflow for qNMR analysis.

References

A Comparative Guide to the Isomeric Purity Assessment of cis-3-Decene Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the isomeric purity of compounds like cis-3-Decene is critical. Geometric isomers, such as cis and trans alkenes, can exhibit different physical, chemical, and biological properties. This guide provides an objective comparison of the primary analytical techniques used to assess the isomeric purity of this compound, supported by experimental principles and data.

The most common and effective methods for quantifying the ratio of cis and trans isomers in a sample include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[1] Each method offers distinct advantages and is suited to different analytical requirements.

Quantitative Data Summary

The selection of an analytical method for isomer quantification is often a trade-off between resolution, sensitivity, speed, and the complexity of sample preparation. The following tables summarize the typical performance characteristics of GC, ¹H NMR, and FTIR for the analysis of cis- and trans-3-Decene.

Table 1: Comparison of Analytical Methods for Isomeric Purity Assessment of 3-Decene

ParameterGas Chromatography (GC)¹H NMR SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle of Separation Differential partitioning between a stationary phase and a mobile gas phase based on boiling point and polarity.[2]Differences in the magnetic environments of protons, leading to distinct chemical shifts and coupling constants.[3]Absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[1]
Primary Distinguishing Feature Retention time difference between cis and trans isomers.[4]Different coupling constants (J-values) and chemical shifts for vinylic protons.[3][5]Characteristic C-H out-of-plane bending vibrations for cis and trans configurations.[1][6]
Sample Preparation Typically requires dilution in a volatile solvent.Dissolution in a deuterated solvent (e.g., CDCl₃).[7]Minimal; can be analyzed neat or as a solution.[7]
Typical Resolution High to excellent, baseline separation is often achievable with appropriate columns.[8]Dependent on magnetic field strength; signals can overlap in complex mixtures.Lower resolution; peaks can be broad and overlapping.[1]
Sensitivity High (ng to pg level).Moderate (mg to µg level).Low (mg level).
Limit of Quantitation (LOQ) Can be in the low ppm range.Typically >0.1%.[9]Generally not used for trace quantification.
Analysis Time 10-30 minutes per sample.5-15 minutes per sample.1-5 minutes per sample.
Data Interpretation Integration of peak areas.Integration of distinct proton signals.[10]Analysis of characteristic peak positions and intensities.[11]
Strengths High sensitivity, excellent separation of volatile isomers.[2][8]Provides unambiguous structural information, non-destructive.[3][12]Fast, simple sample preparation, good for qualitative identification.[1][6]
Limitations Requires volatile and thermally stable analytes.Lower sensitivity, potential for signal overlap.Limited quantitative precision, less sensitive than GC or NMR.[13][14]

Table 2: Characteristic Spectroscopic and Chromatographic Data for cis- and trans-3-Decene

TechniqueIsomerCharacteristic Signal
Gas Chromatography trans-3-DeceneEarlier elution on nonpolar columns (e.g., DB-1, squalane) due to lower boiling point.[2][4]
This compoundLater elution on nonpolar columns.[2] On polar columns (e.g., Carbowax, cyanopropyl), this elution order may be reversed.[2]
¹H NMR Spectroscopy This compoundVinylic protons (δ ≈ 5.3-5.5 ppm), smaller coupling constant (J ≈ 10-12 Hz).[3][5]
trans-3-DeceneVinylic protons (δ ≈ 5.3-5.5 ppm), larger coupling constant (J ≈ 14-16 Hz).[3][5]
FTIR Spectroscopy This compoundC-H out-of-plane bending vibration around 675-730 cm⁻¹.[1][6]
trans-3-DeceneC-H out-of-plane bending vibration around 960-975 cm⁻¹.[6]
BothC=C stretch (weak) around 1640-1680 cm⁻¹.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques.

Gas Chromatography (GC-FID) Protocol

Objective: To separate and quantify cis- and trans-3-Decene based on their differential retention times on a capillary GC column.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column: A polar column such as a cyanopropyl-based phase (e.g., SP-2560, CP-Sil 88) is recommended for good separation of cis/trans isomers. A non-polar column (e.g., DB-1, DB-5) can also be used.[2][15]

Procedure:

  • Sample Preparation: Prepare a solution of the 3-Decene sample in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL with a split ratio of 100:1.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

  • Analysis: Inject the prepared sample and record the chromatogram.

  • Quantification: Identify the peaks corresponding to cis- and trans-3-Decene based on their retention times (determined using standards if available). The isomeric purity is calculated from the relative peak areas.

¹H NMR Spectroscopy Protocol

Objective: To determine the isomeric ratio of cis- and trans-3-Decene by integrating the signals of their vinylic protons.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the 3-Decene sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of the protons for accurate integration.

  • Data Processing and Quantification:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Identify the multiplets corresponding to the vinylic protons of the cis and trans isomers.

    • Integrate the respective signals. The ratio of the integrals corresponds to the isomeric ratio.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol

Objective: To qualitatively identify the presence of cis and trans isomers of 3-Decene through their characteristic out-of-plane C-H bending vibrations.

Instrumentation:

  • FTIR Spectrometer with an ATR accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of the neat 3-Decene sample directly onto the ATR crystal.

    • Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands for the cis isomer (around 675-730 cm⁻¹) and the trans isomer (around 960-975 cm⁻¹).[1][6]

    • The relative intensities of these bands can provide a semi-quantitative estimate of the isomeric ratio.

Visualizations

Workflow for Isomeric Purity Assessment

The following diagram illustrates a general workflow for assessing the isomeric purity of a this compound sample, from sample reception to final reporting.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_result Results Sample Receive 3-Decene Sample Dilution Dilute in Solvent (GC) Sample->Dilution Dissolution Dissolve in Deuterated Solvent (NMR) Sample->Dissolution Neat Use Neat (FTIR) Sample->Neat GC Gas Chromatography (GC) Dilution->GC NMR NMR Spectroscopy Dissolution->NMR FTIR FTIR Spectroscopy Neat->FTIR Integration_GC Integrate Peak Areas GC->Integration_GC Integration_NMR Integrate Vinylic Proton Signals NMR->Integration_NMR Peak_Analysis_FTIR Analyze Peak Positions & Intensities FTIR->Peak_Analysis_FTIR Quantification Calculate Isomeric Ratio Integration_GC->Quantification Integration_NMR->Quantification Peak_Analysis_FTIR->Quantification Report Generate Purity Report Quantification->Report G cluster_gc_attr GC Attributes cluster_nmr_attr NMR Attributes cluster_ftir_attr FTIR Attributes center Isomeric Purity Assessment of this compound GC Gas Chromatography (GC) center->GC NMR NMR Spectroscopy center->NMR FTIR FTIR Spectroscopy center->FTIR GC_Sens High Sensitivity GC->GC_Sens GC_Res High Resolution GC->GC_Res GC_Quant Excellent for Quantification GC->GC_Quant NMR_Struct Unambiguous Structure NMR->NMR_Struct NMR_Quant Accurate Quantification NMR->NMR_Quant NMR_NonDest Non-Destructive NMR->NMR_NonDest FTIR_Speed Fast Analysis FTIR->FTIR_Speed FTIR_Qual Qualitative Identification FTIR->FTIR_Qual FTIR_Prep Simple Sample Prep FTIR->FTIR_Prep

References

Comparative study of different synthesis routes for cis-3-Decene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the stereoselective synthesis of alkenes is a critical endeavor. cis-3-Decene, an acyclic olefin, serves as a valuable model and building block in organic synthesis.[1][2] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and performance data to aid in methodological selection.

Comparative Analysis of Synthesis Routes

The synthesis of this compound is predominantly achieved through two highly effective methods: the partial hydrogenation of 3-decyne and the Wittig reaction. Each route offers distinct advantages and disadvantages in terms of stereoselectivity, scalability, and reaction conditions.

Synthesis Route Starting Materials Key Reagents/Catalyst Typical Yield Typical cis (Z) Selectivity Key Advantages Key Disadvantages
Partial Hydrogenation 3-DecyneLindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)85-98%[3]>95%[3]High stereoselectivity, well-established, and reliable.[3]Requires synthesis of the alkyne precursor; uses toxic lead; potential for over-reduction to the alkane.[3][4]
Wittig Reaction Heptanal, Propyltriphenylphosphonium bromideStrong base (e.g., n-BuLi, NaH), Anhydrous THFGenerally good, but can varyHigh with non-stabilized ylides[5][6]Forms the double bond with high regioselectivity; readily available starting materials.[7][8]Generates stoichiometric amounts of triphenylphosphine oxide byproduct, which can be difficult to remove; requires strictly anhydrous conditions.[7]
Grignard Reagent Coupling e.g., cis-3-Octene-1-chloride, 1-bromo-3-chloropropaneMagnesium, Li₂CuCl₄ModerateHigh (dependent on starting material stereochemistry)Can be effective for building carbon skeletons.Multi-step process; may require precursors that are not commercially available.[9]

Experimental Protocols

Partial Hydrogenation of 3-Decyne with Lindlar's Catalyst

This method is the most direct route to this compound, relying on the syn-addition of hydrogen to an alkyne.[4][10] The Lindlar catalyst, a "poisoned" palladium catalyst, is active enough to reduce the alkyne but not the resulting alkene, thus preventing over-reduction to decane.[11][12][13]

Experimental Procedure:

  • Catalyst Preparation: In a reaction flask, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) in a suitable solvent such as hexane or ethyl acetate.

  • Substrate Addition: Add 3-decyne to the flask. For enhanced selectivity, quinoline can be added as an additional poison.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (typically to 1 atmosphere, often using a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation.

Wittig Reaction

The Wittig reaction is a powerful tool for creating a carbon-carbon double bond by reacting a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[5][7][14] To synthesize this compound, heptanal is reacted with the ylide generated from propyltriphenylphosphonium bromide. The use of a non-stabilized ylide is crucial for achieving high cis-selectivity.[5][6]

Experimental Procedure:

  • Ylide Formation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., argon), suspend propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C and add a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of the deep red-colored ylide indicates a successful reaction.

  • Reaction with Aldehyde: While maintaining the temperature at 0 °C, slowly add a solution of heptanal in anhydrous THF to the ylide solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the disappearance of the aldehyde by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution under reduced pressure. The resulting crude product, a mixture of this compound and triphenylphosphine oxide, is then purified by column chromatography to isolate the desired alkene.

Visualized Workflows and Relationships

To better illustrate the processes and decisions involved in the synthesis of this compound, the following diagrams are provided.

Synthesis_Routes_Comparison cluster_hydrogenation Partial Hydrogenation cluster_wittig Wittig Reaction Start Target: this compound H_Start 3-Decyne Start->H_Start W_Reaction Reaction Start->W_Reaction H_Reaction H2, Lindlar's Catalyst H_Start->H_Reaction H_Product This compound H_Reaction->H_Product W_Start1 Heptanal W_Start1->W_Reaction W_Start2 Propyltriphenyl- phosphonium Bromide W_Ylide Phosphorus Ylide W_Start2->W_Ylide W_Reagent n-BuLi W_Reagent->W_Ylide W_Ylide->W_Reaction W_Product This compound + Ph3PO W_Reaction->W_Product

Caption: A comparison of the starting materials for the two main synthesis routes of this compound.

Experimental_Workflow_Wittig Start Start: Prepare Anhydrous Apparatus and Reagents Ylide_Formation Generate Ylide: Add n-BuLi to Phosphonium Salt in THF at 0°C Start->Ylide_Formation Aldehyde_Addition Add Heptanal solution to Ylide at 0°C Ylide_Formation->Aldehyde_Addition Reaction Warm to Room Temperature and Stir Aldehyde_Addition->Reaction Monitor Monitor by TLC Reaction->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Reaction Complete Extract Extract with Et2O Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography (Separates from Ph3PO) Dry_Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: A step-by-step experimental workflow for the synthesis of this compound via the Wittig reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of cis-3-Decene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical and Hazard Properties

Understanding the properties of cis-3-Decene is the first step in ensuring its safe handling. The following table summarizes available data for this compound and includes data for its isomer, cis-5-Decene, for a more complete hazard profile.

PropertyThis compoundcis-5-Decene (Isomer for Hazard Reference)
Chemical Formula C₁₀H₂₀[1][2][3]C₁₀H₂₀
Molecular Weight 140.27 g/mol [1][4]140.27 g/mol
Physical State Liquid (at standard conditions)Liquid
Boiling Point 166.82°C (estimate)[5]Not specified
Density 0.7631 g/cm³ (estimate)[5]Not specified
Flash Point Data not availableFlammable Liquid Category 3 (H226)[6]
Primary Hazards Assumed to be a flammable liquid.Flammable liquid and vapor.[6] May be fatal if swallowed and enters airways (Aspiration Hazard, H304).[6]

Note: Since specific hazard data for this compound is limited, it is crucial to treat it with the same precautions as its isomers, such as cis-5-Decene, which are classified as flammable liquids and aspiration hazards.[6]

Experimental Protocol: Standard Disposal Procedure for Flammable Liquids

The following is a step-by-step guide for the safe disposal of this compound, based on established procedures for flammable, non-halogenated organic waste.[7][8][9]

Personnel Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical safety goggles

  • Appropriate chemical-resistant gloves (e.g., nitrile)

Materials:

  • Designated hazardous waste container (glass or polyethylene) with a screw cap.[8]

  • Waste label

  • Fume hood

Procedure:

  • Segregation:

    • Ensure that this compound waste is not mixed with other waste types, particularly oxidizers, corrosives, or halogenated solvents.[9]

    • Collect this compound waste in a dedicated, properly labeled container.[8][10]

  • Container Labeling:

    • Immediately label the waste container with the words "Hazardous Waste," "Flammable," and the full chemical name, "this compound."[8][10]

    • List all constituents if it is a mixed waste stream.

  • Waste Accumulation:

    • All handling and transfer of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure and prevent the accumulation of flammable vapors.[7]

    • Keep the waste container tightly sealed when not in use.[8]

    • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, or open flames.[6]

    • It is best practice to store flammable liquid waste in a certified flammable storage cabinet.

  • Disposal Request:

    • Once the waste container is nearly full (no more than 90% capacity to allow for vapor expansion), or on a regular schedule, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9]

    • Never pour this compound down the drain or dispose of it in regular trash.[8][10][11]

  • Contaminated Materials:

    • Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound should be considered hazardous waste and disposed of accordingly in a sealed, labeled container.[7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood container Select a Designated Non-halogenated Flammable Liquid Waste Container fume_hood->container labeling Label Container: 'Hazardous Waste, Flammable, This compound' container->labeling transfer Carefully Transfer Waste into the Container labeling->transfer seal Securely Seal the Container transfer->seal storage_loc Store in a Cool, Ventilated Area Away from Ignition Sources seal->storage_loc flam_cabinet Place in a Flammable Storage Cabinet storage_loc->flam_cabinet check_full Container >90% Full? flam_cabinet->check_full check_full->storage_loc No ehs_contact Contact EHS for Waste Pickup check_full->ehs_contact Yes end End: Waste Disposed by Licensed Professional ehs_contact->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

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